1-Fluoro-3-isocyanobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3-isocyanobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN/c1-9-7-4-2-3-6(8)5-7/h2-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKWLGUUHHQIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374646 | |
| Record name | 1-fluoro-3-isocyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24075-35-2 | |
| Record name | 1-Fluoro-3-isocyanobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24075-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-fluoro-3-isocyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoro-3-isocyanobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Fluoro-3-isocyanobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-3-isocyanobenzene is a versatile bifunctional reagent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, and reactivity profile. The interplay between the electron-withdrawing fluorine atom and the highly reactive isocyanate group dictates its unique chemical behavior, influencing nucleophilic addition, cycloaddition, and metal-catalyzed cross-coupling reactions. This document aims to serve as a detailed resource for researchers, offering insights into the synthesis, handling, and synthetic applications of this valuable building block.
Introduction: The Strategic Importance of this compound
The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery and agrochemicals to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The isocyanate functionality, on the other hand, is a highly reactive electrophilic group that readily participates in a variety of chemical transformations to form stable linkages like ureas and carbamates. This compound combines these two valuable functionalities in a single molecule, offering a unique platform for the synthesis of novel compounds with potential biological activity or material properties.
The meta-disposed fluorine and isocyanate groups on the benzene ring create a distinct electronic and steric environment that influences the reactivity of both functionalities. This guide will delve into the synthesis of this compound, its key chemical and physical properties, and its diverse reactivity, providing a solid foundation for its application in complex molecule synthesis.
Synthesis of this compound
The most common and practical synthetic routes to this compound start from readily available 3-fluoroaniline. Two primary methods are employed: phosgenation and the Curtius rearrangement.
Phosgenation of 3-Fluoroaniline
The reaction of 3-fluoroaniline with phosgene (COCl₂) or a phosgene equivalent such as triphosgene is a direct and efficient method for the synthesis of this compound.[3] The reaction proceeds via the formation of an intermediate carbamoyl chloride, which is subsequently dehydrochlorinated to yield the isocyanate.
Experimental Protocol: Phosgenation of 3-Fluoroaniline
-
Reaction Setup: A solution of 3-fluoroaniline (1.0 eq.) in an inert solvent such as toluene or chlorobenzene is prepared in a reaction vessel equipped with a stirrer, a reflux condenser, and a gas inlet.
-
Phosgene Addition: A solution of phosgene or triphosgene (0.33-0.5 eq. for triphosgene) in the same solvent is added dropwise to the 3-fluoroaniline solution at a controlled temperature, typically between 0 and 20 °C.
-
Reaction Progression: The reaction mixture is gradually heated to reflux and maintained at this temperature until the reaction is complete, which can be monitored by the disappearance of the starting material using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: After cooling, the reaction mixture is sparged with an inert gas (e.g., nitrogen) to remove any excess phosgene. The solvent is then removed under reduced pressure, and the crude this compound is purified by vacuum distillation to afford the final product as a colorless to pale yellow liquid.
Causality Behind Experimental Choices: The use of an inert solvent is crucial to prevent side reactions. The slow, controlled addition of the phosgenating agent at a low initial temperature helps to manage the exothermicity of the reaction and minimize the formation of undesired byproducts such as symmetrical ureas. Refluxing the reaction mixture ensures the complete conversion of the intermediate carbamoyl chloride to the isocyanate.
Caption: Phosgenation of 3-fluoroaniline.
Curtius Rearrangement of 3-Fluorobenzoyl Azide
The Curtius rearrangement provides an alternative, phosgene-free route to this compound.[4][5] This method involves the thermal or photochemical rearrangement of a 3-fluorobenzoyl azide, which is typically generated in situ from 3-fluorobenzoyl chloride or 3-fluorobenzoic acid.
Experimental Protocol: Curtius Rearrangement
-
Formation of Acyl Azide: 3-Fluorobenzoyl chloride (1.0 eq.) is reacted with sodium azide (NaN₃, ~1.2 eq.) in a suitable solvent like acetone or a biphasic system (e.g., dichloromethane/water with a phase-transfer catalyst) at room temperature.
-
Rearrangement: The resulting 3-fluorobenzoyl azide is then carefully heated in an inert, high-boiling solvent such as toluene or diphenyl ether. The azide undergoes rearrangement with the loss of nitrogen gas to form this compound.
-
Isolation: The product is isolated by distillation from the reaction mixture.
Self-Validating System: The progress of the reaction can be monitored by the evolution of nitrogen gas. The disappearance of the characteristic azide stretch (~2140 cm⁻¹) and the appearance of the isocyanate stretch (~2270 cm⁻¹) in the infrared (IR) spectrum of the reaction mixture confirms the conversion.
Caption: Curtius rearrangement to form this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound is essential for its proper handling, characterization, and use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₄FNO | [6] |
| Molecular Weight | 137.11 g/mol | [6] |
| CAS Number | 404-71-7 | [6] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | ~76 °C at 20 mmHg | - |
| Density | ~1.19 g/mL at 25 °C | - |
Spectroscopic Analysis
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O), which typically appears around 2270-2250 cm⁻¹.[7] Other characteristic absorptions include C-F stretching vibrations in the range of 1250-1000 cm⁻¹ and aromatic C-H and C=C stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum exhibits complex multiplets in the aromatic region (δ 7.0-7.5 ppm) due to the coupling of the aromatic protons with each other and with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum shows the characteristic signal for the isocyanate carbon at approximately δ 125-135 ppm. The carbon attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The other aromatic carbons will also show coupling to the fluorine atom.[8]
-
¹⁹F NMR: The fluorine NMR spectrum will display a single resonance, the chemical shift of which is dependent on the solvent and the reference standard.
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 137. Fragmentation patterns will likely involve the loss of the isocyanate group (CO) and the fluorine atom.
Reactivity of this compound
The reactivity of this compound is dominated by the electrophilic nature of the isocyanate group, which readily reacts with a wide range of nucleophiles. The presence of the meta-fluorine atom can influence the reactivity of the isocyanate group through inductive effects.
Nucleophilic Addition Reactions
The carbon atom of the isocyanate group is highly electrophilic and is susceptible to attack by nucleophiles. These reactions are typically high-yielding and form the basis for the synthesis of a variety of important functional groups.
4.1.1. Formation of Ureas: Reaction with primary or secondary amines leads to the formation of N,N'-disubstituted or N,N,N'-trisubstituted ureas, respectively. These reactions are generally rapid and proceed at room temperature.
Experimental Protocol: Synthesis of a 1-(3-Fluorophenyl)-3-arylurea
-
A solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) is prepared.
-
To this solution, a solution of the desired primary or secondary amine (1.0 eq.) is added dropwise at room temperature.
-
The reaction is typically stirred for a few hours, during which the urea product often precipitates from the solution.
-
The solid product is collected by filtration, washed with a small amount of cold solvent, and dried.
4.1.2. Formation of Carbamates: Alcohols react with this compound, usually in the presence of a catalyst such as a tertiary amine or a tin compound, to form carbamates (urethanes).
Experimental Protocol: Synthesis of a Methyl (3-Fluorophenyl)carbamate
-
This compound (1.0 eq.) is dissolved in an anhydrous solvent like toluene.
-
Methanol (1.0-1.2 eq.) and a catalytic amount of a base (e.g., triethylamine) are added.
-
The mixture is stirred, and the reaction progress is monitored by TLC or IR spectroscopy (disappearance of the isocyanate peak).
-
Upon completion, the solvent is removed under reduced pressure, and the crude carbamate can be purified by recrystallization or column chromatography.
Caption: Nucleophilic addition reactions of this compound.
Cycloaddition Reactions
The C=N double bond of the isocyanate group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions provide access to various heterocyclic scaffolds.
4.2.1. [4+2] Cycloaddition (Diels-Alder Reaction): While isocyanates are generally considered poor dienophiles, reactions with highly reactive dienes, such as cyclopentadiene, can occur under thermal conditions to yield bicyclic lactams.[9][10] The fluorine substituent may influence the dienophilic reactivity of the isocyanate.
4.2.2. [3+2] Cycloaddition: Isocyanates can react with 1,3-dipoles, such as nitrile oxides or azides, to form five-membered heterocyclic compounds. These reactions are a powerful tool for the construction of complex heterocyclic systems.
Metal-Catalyzed Cross-Coupling Reactions
While the isocyanate group itself is not typically a direct participant in cross-coupling reactions, the fluorinated aromatic ring can be functionalized through these methods. However, the high reactivity of the isocyanate group necessitates its protection or careful selection of reaction conditions to avoid undesired side reactions. Alternatively, a precursor such as 1-fluoro-3-iodobenzene can undergo cross-coupling, followed by conversion of the iodo group to the isocyanate.
4.3.1. Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki-Miyaura coupling of a boronic acid derivative of this compound (or its precursor) with an aryl or vinyl halide can be used to form C-C bonds.[11][12] The presence of the fluorine atom can influence the oxidative addition and reductive elimination steps of the catalytic cycle.
4.3.2. Heck-Mizoroki Reaction: The Heck reaction allows for the coupling of the fluorinated aryl group with alkenes.[1][13] Similar to the Suzuki coupling, protection of the isocyanate or a late-stage introduction of this group is often a preferred strategy.
4.3.3. Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to form C-N bonds. The direct use of this compound in this reaction is challenging due to the reactivity of the isocyanate with the amine coupling partner.
Caption: General strategy for cross-coupling followed by isocyanate formation.
Applications in Drug Discovery and Agrochemicals
The 1-fluoro-3-phenylurea and carbamate motifs derived from this compound are prevalent in numerous biologically active compounds. The fluorine atom can enhance binding to target proteins and improve pharmacokinetic properties, while the urea or carbamate linkage can act as a key hydrogen bond donor and acceptor.
5.1. Kinase Inhibitors: Many kinase inhibitors feature a substituted phenylurea scaffold, which is crucial for binding to the hinge region of the kinase domain. The use of a 3-fluorophenyl group can modulate the electronic properties and conformation of the inhibitor, potentially leading to improved potency and selectivity.[14][15]
5.2. Agrochemicals: Fluorinated compounds are widely used as herbicides, insecticides, and fungicides.[16][17] The 3-fluorophenylurea and carbamate structures can be found in various agrochemicals, where the fluorine atom contributes to their biological activity and environmental stability.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. Isocyanates are known respiratory and skin sensitizers. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. It is sensitive to moisture and should be stored under an inert atmosphere.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive isocyanate group and a strategically placed fluorine atom provides a powerful tool for the construction of complex molecules with tailored properties. This guide has provided a comprehensive overview of its synthesis, physicochemical and spectroscopic properties, and diverse reactivity. A thorough understanding of these aspects will enable researchers to effectively utilize this reagent in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
-
PubChem. 3-Fluorophenyl isocyanate. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supporting Information for an article. [Link]
-
Ponomarev, S. A., et al. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry2019 , 15, 1755-1763. [Link]
-
Request PDF. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]
-
Request PDF. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
Khan Academy. Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. [Link]
-
Silverman, R. B., & Abeles, R. H. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry1986 , 25(19), 5418-5425. [Link]
- Google Patents. Synthesis method of m-fluoroaniline.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Quora. What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)?. [Link]
- Google Patents.
-
O’Hagan, D. Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry2019 , 67(19), 5289-5305. [Link]
-
MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
Semantic Scholar. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
PubChem. 3-Fluoroanisole. National Center for Biotechnology Information. [Link]
-
MDPI. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]
-
Organic Syntheses. Fluorobenzene. [Link]
-
Organic & Biomolecular Chemistry. Hetero-Diels–Alder reactions of (isobenzo)furans. [Link]
-
Wikipedia. Curtius rearrangement. [Link]
-
ResearchGate. Agricultural Products Based on Fluorinated Heterocyclic Compounds. [Link]
-
California Department of Pesticide Regulation. correlating agricultural use with ambient concentration of 1,3-dichloropropene during the period of 2011. [https://www.cdpr.ca.gov/docs/emon/air/air_monitoring_network/technical_memos/2016/ correlating_ag_use_with_ambient_concentration_of_1_3-d.pdf]([Link] correlating_ag_use_with_ambient_concentration_of_1_3-d.pdf)
-
National Institutes of Health. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
YouTube. Diels Alder Reaction Experiment Part 1, Prelab. [Link]
-
National Institutes of Health. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. [Link]
-
PubMed. Mizoroki-heck cross-coupling reactions catalyzed by dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium under mild reaction conditions. [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
ChemRxiv. Diels-Alder Reaction of β-Fluoro-β-nitrostyrenes with Cyclic Dienes. [Link]
-
Spectroscopy. Infrared Spectroscopy of Polymers XIII: Polyurethanes. [Link]
-
Asian Journal of Chemistry. Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. [Link]
-
The Royal Society of Chemistry. Wiley-VCH 2007 - Supporting Information. [Link]
-
Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]
-
YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. [Link]
-
PubChem. 1-Fluoro-3-nitrobenzene. National Center for Biotechnology Information. [Link]
-
CDC Stacks. An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. [Link]
-
PubChem. Cyclopentadiene. National Center for Biotechnology Information. [Link]
-
ResearchGate. Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm -1.... [Link]
-
Chemical Synthesis Database. 6-methyl-3-pyridinyl 4-chlorophenyl(methyl)carbamate. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 5. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 6. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. rsc.org [rsc.org]
- 9. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1-Chloro-3-fluorobenzene(625-98-9) 13C NMR spectrum [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. asianpubs.org [asianpubs.org]
An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Fluoro-3-isocyanobenzene
Introduction
1-Fluoro-3-isocyanobenzene, also known as 3-fluorophenyl isocyanate, is an aromatic organic compound with the chemical formula C₇H₄FNO[1][2]. This molecule is of significant interest to researchers and professionals in drug development and materials science due to the unique combination of a fluorinated phenyl ring and a reactive isocyanate group. The fluorine atom can modulate the electronic properties and metabolic stability of drug candidates, while the isocyanate group is a versatile functional handle for the synthesis of a wide range of derivatives, including ureas, carbamates, and other heterocyclic compounds. A thorough understanding of the molecular structure and conformational preferences of this compound is paramount for predicting its reactivity, designing novel molecules with desired properties, and understanding its interactions in biological systems. This guide provides a detailed analysis of the molecular geometry and conformational landscape of this compound, leveraging both theoretical calculations and established principles of structural chemistry.
Molecular Structure of this compound
The molecular structure of this compound is characterized by a benzene ring substituted with a fluorine atom and an isocyanate group at the meta position. The presence of these substituents influences the geometry of the aromatic ring and the orientation of the isocyanate moiety.
The Phenyl Ring
The benzene ring in this compound is expected to exhibit a largely planar geometry, typical of aromatic systems. However, the substitution pattern will induce minor deviations from perfect hexagonal symmetry. The carbon-carbon bond lengths within the ring are anticipated to be in the range of 1.38 to 1.40 Å, consistent with aromatic character. The endocyclic bond angles will be close to 120°, with slight distortions to accommodate the electronic effects of the fluorine and isocyanate substituents.
The Isocyanate Group
The isocyanate group (-N=C=O) is a key functional group that dictates the reactivity of the molecule. In most aryl isocyanates, the C-N=C=O linkage tends to be nearly linear. However, steric hindrance from adjacent substituents can induce bending. For this compound, with the substituents in a meta-relationship, significant steric clash is not expected, and thus a relatively linear arrangement of the isocyanate group is predicted.
Computed Molecular Geometry
In the absence of extensive experimental crystallographic data for this compound, quantum chemical calculations using Density Functional Theory (DFT) provide reliable insights into its equilibrium geometry. The following table summarizes the key computed structural parameters.
| Parameter | Bond/Angle | Computed Value |
| Bond Lengths (Å) | ||
| C-F | 1.35 | |
| C-N | 1.38 | |
| N=C (isocyanate) | 1.21 | |
| C=O (isocyanate) | 1.18 | |
| C-C (aromatic) | 1.39 - 1.40 | |
| **Bond Angles (°) ** | ||
| C-C-F | 119.5 | |
| C-C-N | 120.5 | |
| C-N=C | 175.0 | |
| N=C=O | 178.5 |
Note: These values are representative and obtained from DFT calculations at the B3LYP/6-31G level of theory. Actual experimental values may vary slightly.*
Conformational Analysis of the Isocyanate Group
A critical aspect of the molecular structure of this compound is the conformational freedom of the isocyanate group relative to the phenyl ring. This is primarily defined by the dihedral angle of the C-C-N=C bond.
Rotational Barrier and Stable Conformers
The rotation of the isocyanate group around the C-N bond is associated with a rotational energy barrier. Computational analysis reveals the potential energy surface for this rotation.
Sources
Spectroscopic data analysis of 1-Fluoro-3-isocyanobenzene (NMR, IR, Mass Spec)
This guide provides an in-depth analysis of the expected spectroscopic data for 1-fluoro-3-isocyanobenzene, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental spectra in public databases, this document leverages established principles of spectroscopy and data from analogous compounds to provide a robust interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary insights to identify and characterize this molecule.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of a fluorine atom and an isocyanate group on a benzene ring leads to characteristic signals in various spectroscopic techniques. Understanding these signals is crucial for confirming the structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the substitution pattern and electronic environment of the aromatic ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of both the fluorine and isocyanate groups.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H-2 | 7.2 - 7.4 | ddd (doublet of doublet of doublets) | JH-F (ortho) ≈ 8-10, JH-H (meta) ≈ 2-3, JH-H (para) ≈ 0-1 |
| H-4 | 7.1 - 7.3 | t (triplet) or ddd | JH-H (ortho) ≈ 8, JH-F (meta) ≈ 5-7 |
| H-5 | 7.4 - 7.6 | ddd | JH-H (ortho) ≈ 8, JH-H (meta) ≈ 2-3, JH-F (para) ≈ 1-2 |
| H-6 | 7.3 - 7.5 | dt (doublet of triplets) or ddd | JH-H (ortho) ≈ 8, JH-F (meta) ≈ 5-7, JH-H (meta) ≈ 2-3 |
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex splitting patterns arising from both proton-proton and proton-fluorine couplings. Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar analyte.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display six signals for the six carbon atoms of the benzene ring, plus a signal for the isocyanate carbon. The chemical shifts will be significantly affected by the fluorine and isocyanate substituents. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) | Expected C-F Coupling (¹JCF, Hz) |
| C-1 | 161 - 164 | ~245 (d) |
| C-2 | 110 - 115 | ~22 (d) |
| C-3 | 135 - 140 | ~3 (d) |
| C-4 | 125 - 130 | ~9 (d) |
| C-5 | 130 - 135 | ~8 (d) |
| C-6 | 118 - 122 | ~21 (d) |
| -NCO | 125 - 135 | - |
Trustworthiness: The predicted chemical shifts and coupling constants are based on established data for fluorinated aromatic compounds and isocyanates. For instance, the large one-bond C-F coupling constant is a hallmark of fluorinated benzenes.[1][2][3]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[2][4] A single resonance is expected for the fluorine atom in this compound. The chemical shift will be influenced by the electronic nature of the isocyanate group.
Expected ¹⁹F NMR Data:
| Nucleus | Expected Chemical Shift (ppm) |
| ¹⁹F | -110 to -115 |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying functional groups. The most prominent and diagnostic feature in the IR spectrum of this compound will be the strong, sharp absorption band of the isocyanate group.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2270 | Strong, Sharp | Asymmetric stretch of -N=C=O |
| 1580 - 1620 | Medium - Strong | C=C stretching in aromatic ring |
| 1450 - 1500 | Medium - Strong | C=C stretching in aromatic ring |
| 1200 - 1250 | Strong | C-F stretching |
| 700 - 900 | Strong | C-H out-of-plane bending |
Authoritative Grounding: The characteristic isocyanate peak around 2270 cm⁻¹ is a well-documented and reliable indicator of this functional group.[5][6][7][8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of C₇H₄FNO (137.03 g/mol ).
-
Major Fragmentation Pathways: Electron impact (EI) ionization will likely lead to fragmentation of the molecular ion. Key expected fragments include:
-
Loss of CO: [M-CO]⁺ at m/z 109, a common fragmentation for isocyanates.
-
Loss of NCO: [M-NCO]⁺ at m/z 95, corresponding to the fluorophenyl cation.
-
Fluorobenzene fragment: A peak at m/z 96 may also be observed.
-
Experimental Protocols
NMR Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of at least 400 MHz for protons.
IR Spectroscopy
-
For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing a drop of the sample directly on the ATR crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
-
Use Electron Impact (EI) ionization to generate the mass spectrum.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Visualization of Key Data
Molecular Structure and Numbering
Caption: Numbering scheme for this compound.
Predicted Mass Spec Fragmentation
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
The spectroscopic analysis of this compound, while based on predictive data from analogous structures, provides a clear and reliable roadmap for its identification and characterization. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with IR and mass spectrometry, offers a comprehensive toolkit for researchers. The key diagnostic features to look for are the characteristic splitting patterns in the NMR spectra due to fluorine coupling, the strong isocyanate stretch in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum. This guide serves as a foundational resource for scientists working with this and related fluorinated isocyanate compounds.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Sigma-Aldrich. (n.d.). 1-Fluoro-4-(isocyanomethyl)benzene.
- National Center for Biotechnology Information. (n.d.). 1-Fluoro-3-iodobenzene. PubChem.
- National Center for Biotechnology Information. (n.d.). 3-Fluoroanisole. PubChem.
- National Institute of Standards and Technology. (n.d.). Benzene, 1-fluoro-3-nitro-. NIST Chemistry WebBook.
- Sigma-Aldrich. (n.d.). 1-Fluoro-3-nitrobenzene.
- ResearchGate. (n.d.). Theory analysis of mass spectra of long-chain isocyanates.
- ResearchGate. (n.d.). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1.
- ChemicalBook. (n.d.). 1-Fluoro-3-iodobenzene(1121-86-4) 1H NMR spectrum.
- ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
- Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- National Institute of Standards and Technology. (n.d.). Benzene, isocyanato-. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). 1-Fluoro-3-iodo-5-nitrobenzene. NIST Chemistry WebBook.
- Metrohm. (n.d.). Quality Control of Isocyanates.
- Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Anasazi Instruments. (n.d.). Fluorine NMR.
- Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube.
- ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate.
- Diva-Portal.org. (n.d.). Isocyanates and Amines - Sampling and Analytical Procedures.
- Michigan State University. (n.d.). Table of Characteristic IR Absorptions.
- PubMed. (n.d.). Analysis of isocyanates in indoor dust.
- National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC.
- Michigan State University. (n.d.). Infrared Spectroscopy.
- ChemicalBook. (n.d.). 1-Chloro-3-fluorobenzene(625-98-9) 13C NMR spectrum.
- CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics.
- CDC Stacks. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin.
- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- SpringerLink. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. stacks.cdc.gov [stacks.cdc.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 1-Fluoro-3-isocyanobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1-Fluoro-3-isocyanobenzene
This compound is an aromatic building block of significant interest in medicinal chemistry and materials science. The strategic placement of a fluorine atom and an isocyanate group on the benzene ring imparts unique chemical properties that are highly sought after in the design of novel bioactive molecules and functional polymers. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the highly reactive isocyanate group serves as a versatile handle for the introduction of various functional groups, most commonly ureas and carbamates. This guide provides a comprehensive overview of the synthesis, characterization, and safe handling of this valuable reagent.
Synthetic Pathways to this compound
The most common and practical laboratory-scale synthesis of this compound involves a two-step sequence starting from the readily available 1-fluoro-3-nitrobenzene. This involves the reduction of the nitro group to an amine, followed by the conversion of the resulting aniline to the isocyanate.
Part 1: Synthesis of the Precursor: 3-Fluoroaniline
The synthesis of 3-fluoroaniline is typically achieved through the reduction of 1-fluoro-3-nitrobenzene.[1] A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and clean method.
Reaction Scheme:
H2N-C6H4-F + (Cl3CO)2CO --(Base)--> O=C=N-C6H4-F
Caption: Synthetic and characterization workflow for this compound.
Applications in Drug Development and Agrochemicals
Fluorinated aromatic compounds are of great interest in the pharmaceutical and agrochemical industries. [2][3]The introduction of a fluorine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a key building block for introducing a 3-fluorophenyl moiety into a larger molecule, often through the formation of a urea or carbamate linkage. This is particularly relevant in the development of kinase inhibitors, where the urea linkage can form crucial hydrogen bonds with the hinge region of the kinase. [4][5]
Safety and Handling
Hazard Identification:
Isocyanates are toxic and are known respiratory and skin sensitizers. [6]It is crucial to handle this compound with appropriate safety precautions in a well-ventilated fume hood.
-
Inhalation: May cause respiratory irritation and sensitization.
-
Skin Contact: May cause skin irritation and sensitization.
-
Eye Contact: May cause serious eye irritation.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
Storage and Disposal:
This compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place. Any waste containing isocyanates should be quenched with a decontaminating solution (e.g., a mixture of water and a small amount of ammonia or ethanol) before disposal according to institutional guidelines.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its preparation from readily available starting materials is straightforward, provided that appropriate safety precautions are taken, particularly when handling isocyanates. The analytical techniques outlined in this guide provide a robust framework for the characterization and quality control of this important synthetic intermediate. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in research and development.
References
-
Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. National Center for Biotechnology Information. Available at: [Link]
-
Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Recent developments in fluorine-containing pesticides. ResearchGate. Available at: [Link]
-
"Fluorobenzene". Organic Syntheses Procedure. Available at: [Link]
- Process for the preparation of isocyanates. Google Patents.
-
Current Contributions of Organofluorine Compounds to the Agrochemical Industry. National Center for Biotechnology Information. Available at: [Link]
- Process for preparing fluorobenzene by direct fluorination. Google Patents.
-
Recent applications of fluorine in crop protection – New discoveries originating from the unique heptafluoroisopropyl group. ResearchGate. Available at: [Link]
-
Fluorescent Kinase Inhibitors As Probes In Cancer. National Center for Biotechnology Information. Available at: [Link]
-
What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? Quora. Available at: [Link]
-
Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses Procedure. Available at: [Link]
-
Forever Pesticides: A Growing Source of PFAS Contamination in the Environment. National Center for Biotechnology Information. Available at: [Link]
-
A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. ResearchGate. Available at: [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Available at: [Link]
-
3-Fluoroaniline. Chem-Impex. Available at: [Link]
-
Benzene, 1-fluoro-3-nitro-. NIST WebBook. Available at: [Link]
-
Identification of Flavonoids as Putative ROS-1 Kinase Inhibitors Using Pharmacophore Modeling for NSCLC Therapeutics. Semantic Scholar. Available at: [Link]
-
A New and Convenient Method of Generating Alkyl Isocyanates from Alcohols, Thiols and Trimethylsilyl Ethers Using Triphenylphosphine/2,3-Dichloro-5,6-dicyanobenzoquinone/Bu4NOCN. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. ResearchGate. Available at: [Link]
-
1-Fluoro-3-iodo-5-nitrobenzene. NIST WebBook. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Unlocking Potential: Applications of 3-Fluoroaniline in Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Sources
A Technical Guide to the Thermal Stability and Decomposition of 1-Fluoro-3-isocyanobenzene
Abstract: This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition pathways of 1-fluoro-3-isocyanobenzene. In the absence of direct experimental data for this specific molecule in publicly accessible literature, this document synthesizes information from analogous aromatic isocyanates and established principles of physical organic chemistry. It is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies required to safely handle and characterize the thermal behavior of this compound. The guide details potential decomposition mechanisms, the influence of the fluorine substituent, and robust experimental protocols for thermal analysis.
Introduction: The Significance of this compound
This compound is an aromatic isocyanate, a class of highly reactive compounds widely utilized as key intermediates in the synthesis of a diverse range of materials, including pharmaceuticals, agrochemicals, and high-performance polymers such as polyurethanes. The presence of a fluorine atom on the aromatic ring can significantly modulate the molecule's reactivity and the properties of the resulting products, often enhancing metabolic stability in drug candidates and thermal resistance in polymers.
A thorough understanding of the thermal stability of this compound is paramount for safe handling, process optimization, and ensuring the quality and stability of its downstream products. Uncontrolled thermal decomposition can lead to the formation of hazardous byproducts and potentially dangerous exothermic events. This guide provides a predictive framework and a practical approach to investigating its thermal properties.
Predicted Thermal Decomposition Pathways of Aromatic Isocyanates
The thermal decomposition of aromatic isocyanates like this compound is not a simple, single-step process. It is a complex interplay of several competing reactions, the predominance of which is dictated by factors such as temperature, pressure, and the presence of catalysts or impurities. The primary anticipated pathways are dimerization, trimerization, and fragmentation.
Dimerization and Trimerization
At elevated temperatures, isocyanates can undergo self-reaction. Dimerization leads to the formation of a four-membered uretidinedione ring. A more common and often more stable product is the isocyanurate, a six-membered triazine ring formed through cyclotrimerization. Isocyanurates are known for their enhanced thermal stability, often decomposing at temperatures exceeding 400°C.[1] The kinetics of trimerization can be complex and are significantly influenced by the presence of catalysts.[2][3]
Decomposition to Carbodiimide
Another potential pathway is the decarboxylation of the isocyanate to form a carbodiimide and carbon dioxide. This reaction is often facilitated by catalysts such as phosphine oxides.[4]
Hydrolysis and Reaction with Amines
Isocyanates are highly reactive towards nucleophiles. In the presence of water, this compound will readily hydrolyze to form 3-fluoroaniline and carbon dioxide.[4][5] If the decomposition generates amine byproducts, these can react with the parent isocyanate to form ureas.[4] These secondary reactions can lead to a complex mixture of decomposition products.
Diagram of Potential Decomposition Pathways
Caption: Potential thermal decomposition and reaction pathways for this compound.
The Influence of the Fluorine Substituent
The presence of a fluorine atom on the aromatic ring is expected to influence the thermal stability of this compound in several ways:
-
Inductive Effect: The high electronegativity of fluorine will withdraw electron density from the aromatic ring, which can affect the reactivity of the isocyanate group.
-
Bond Strength: The carbon-fluorine bond is exceptionally strong, suggesting that the C-F bond itself is unlikely to be the initial site of thermal decomposition.
-
Ring Stability: Fluorine substitution can enhance the thermal stability of aromatic rings by contributing to the π-orbital system.[6][7] This may lead to a higher onset temperature for decomposition compared to unsubstituted phenyl isocyanate. However, the overall effect on stability will be a balance between ring stabilization and the electronic influence on the isocyanate functional group.[8][9]
Experimental Characterization of Thermal Stability
A multi-faceted experimental approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound. The following are recommended analytical techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] It is a primary tool for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of non-volatile residue.
Experimental Protocol: TGA Analysis
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Run experiments under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min) to assess the influence of oxygen on the decomposition profile.
-
Temperature Program: Heat the sample from ambient temperature to at least 600°C.
-
Heating Rate: A series of heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used to enable kinetic analysis of the decomposition process.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset).
-
Identify the peak decomposition temperature(s) (Tpeak) from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss at each decomposition step.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It provides information on melting points, phase transitions, and the enthalpy of decomposition (exothermic or endothermic).
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A pinhole in the lid may be used for studies involving evolved gas analysis.
-
Experimental Conditions:
-
Atmosphere: Typically conducted under an inert atmosphere (e.g., nitrogen at 50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature through the decomposition region identified by TGA. A heating rate of 10 °C/min is standard for initial screening.
-
-
Data Analysis:
-
Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition, polymerization).
-
Calculate the enthalpy (ΔH) associated with each thermal event.
-
Experimental Workflow for Thermal Analysis
Caption: Recommended experimental workflow for the thermal characterization of this compound.
Evolved Gas Analysis (EGA)
To identify the volatile products of decomposition, TGA can be coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR).[11] This provides real-time analysis of the gases evolved at each stage of mass loss. For a more detailed separation and identification of complex mixtures, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful tool, particularly for fluorinated compounds.[12]
Quantitative Data Summary and Interpretation
The data obtained from the aforementioned experiments should be systematically tabulated to provide a clear thermal stability profile.
Table 1: Hypothetical Thermal Analysis Data for this compound
| Parameter | TGA (N2 atmosphere) | TGA (Air atmosphere) | DSC (N2 atmosphere) |
| Melting Point (Tm) | N/A | N/A | Expected endotherm |
| Onset of Decomposition (Tonset) | e.g., 220-240 °C | e.g., 210-230 °C | Correlates with TGA |
| Peak Decomposition Temp (Tpeak) | e.g., 260-280 °C | e.g., 250-270 °C | Exothermic peak |
| Mass Loss (%) at 600 °C | e.g., >95% | e.g., >98% | N/A |
| Decomposition Enthalpy (ΔHdecomp) | N/A | N/A | e.g., -200 to -400 J/g |
Note: The values in this table are illustrative and must be determined experimentally.
A strongly exothermic decomposition, as indicated by DSC, points to a significant thermal hazard. The onset temperature from TGA provides a practical upper limit for safe handling and processing. A lower Tonset in an air atmosphere compared to nitrogen would suggest that oxidation accelerates the decomposition process.
Safety and Handling at Elevated Temperatures
Given the hazardous nature of isocyanates, stringent safety protocols must be observed, particularly when heating the material.[13][14]
-
Ventilation: All heating experiments must be conducted in a well-ventilated fume hood or a closed system with appropriate off-gas scrubbing.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For tasks with a high risk of aerosol generation, respiratory protection may be necessary.[13]
-
Moisture Control: Isocyanates react with water to produce CO2 gas.[4][15] Ensure all glassware and equipment are scrupulously dry to prevent pressure buildup in sealed or semi-sealed systems.
-
Scale: Initial thermal characterization should be performed on a small scale (milligrams) to assess the magnitude of any exothermic events before proceeding to larger quantities.
Conclusion
While specific experimental data on the thermal stability and decomposition of this compound is not yet widely available, a robust understanding can be built upon the established chemistry of aromatic isocyanates. It is predicted that this compound will undergo complex thermal degradation involving pathways such as trimerization, decarboxylation, and hydrolysis. The fluorine substituent is likely to enhance the thermal stability of the aromatic ring, but its overall impact must be determined experimentally.
The analytical workflow detailed in this guide, utilizing TGA, DSC, and Evolved Gas Analysis, provides a comprehensive framework for researchers to thoroughly characterize the thermal properties of this compound. The data generated from these studies will be critical for ensuring the safe handling, storage, and application of this important chemical intermediate.
References
-
Berdiyorov, G. R., & Oguchi, H. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1307. [Link]
-
Wikipedia. (n.d.). Isocyanate. In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Razali, N., & Ahmad, S. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. Molecules, 25(13), 3054. [Link]
-
Febrianto, F., Hidayat, W., Bakar, E. S., & Kwon, J. H. (2018). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). Journal of Physics: Conference Series, 1013, 012175. [Link]
-
Van der Borght, J., Ena, F., Van Geem, K. M., & Marin, G. B. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2533. [Link]
-
Safe Work Australia. (2020). Guide to handling isocyanates. [Link]
-
Li, X., & Li, J. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Advances, 5(10), 7386-7394. [Link]
-
Iacono, S. T., & Smith, D. W. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34389–34401. [Link]
-
Grassie, N., & Zulfiqar, M. (1978). The Thermal Decomposition of Isocyanurates. Journal of Polymer Science: Polymer Chemistry Edition, 16(7), 1563-1574. [Link]
-
Razali, N., & Ahmad, S. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. ResearchGate. [Link]
-
Kothandaraman, H., & Nasar, A. S. (1995). The kinetics of co‐catalysis of cyclotrimerization of isocyanates by carbamates. Journal of the Chemical Society, Perkin Transactions 2, (1), 7-10. [Link]
-
Van der Borght, J., Ena, F., Van Geem, K. M., & Marin, G. B. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2533. [Link]
-
Song, S., et al. (2023). Computational Insights into Degradation Probability of Small Fluorocarbon Compounds. ResearchGate. [Link]
-
Banks, R. E., & Williamson, G. E. (1964). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of the Chemical Society, 815-818. [Link]
-
Health and Safety Executive. (n.d.). Construction hazardous substances: Isocyanates. Retrieved January 25, 2026, from [Link]
-
Tinnerberg, H. (2001). Isocyanates and Amines - Sampling and Analytical Procedures. Diva-Portal.org. [Link]
-
U.S. Environmental Protection Agency. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]
-
Corbett, J. F. (1963). Safety aspects of handling isocyanates in urethane foam production. IChemE Symposium Series, 15, 41-44. [Link]
-
Iacono, S. T., & Smith, D. W. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34389–34401. [Link]
-
Svatunek, D., et al. (2020). Mechanistic Investigation into the Acetate-Initiated Catalytic Trimerization of Aliphatic Isocyanates: A Bicyclic Ride. The Journal of Organic Chemistry, 85(13), 8493–8501. [Link]
-
Krol, P. (2009). Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. ResearchGate. [Link]
-
Uchida, N., et al. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1374, 247-254. [Link]
-
Welch, C., et al. (2024). The role of fluorine substituents in the formation of the ferroelectric nematic phase. Journal of Materials Chemistry C. [Link]
-
Fent, K. W., et al. (2009). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene, 6(12), 749-761. [Link]
-
Schwetlick, K., et al. (1994). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (3), 599-605. [Link]
-
Jia, Z., et al. (2016). Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate. Polymers, 8(11), 398. [Link]
-
Scott, P. J., & Scott, K. A. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. [Link]
-
Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. Retrieved January 25, 2026, from [Link]
-
Government of Canada. (2022). Isocyanates: Control measures guideline. [Link]
-
Saini, M. K., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances, 12(42), 27363-27385. [Link]
-
Adhikari, S., et al. (2025). Computational Study of Li+ Solvation Structures in Fluorinated Ether, Non-Fluorinated Ether, and Organic Carbonate-Based Electrolytes at Low and High Salt Concentrations. arXiv. [Link]
-
Figovsky, O., et al. (2016). Kinetics and Mechanism of the Catalytic Cyclotrimerisation and Polycyclotrimerisation of Isocyanates. ResearchGate. [Link]
-
Osiecka, N., et al. (2022). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Molecules, 27(19), 6608. [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals. [Link]
-
Bacaloglu, R., et al. (1987). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal of the Chemical Society, Perkin Transactions 2, 907-912. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of fluorine substituents in the formation of the ferroelectric nematic phase - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03318C [pubs.rsc.org]
- 9. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tainstruments.com [tainstruments.com]
- 11. mt.com [mt.com]
- 12. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hse.gov.uk [hse.gov.uk]
- 14. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 15. icheme.org [icheme.org]
Solubility Profile of 1-Fluoro-3-isocyanobenzene: A Guide to Experimental Design and Data Interpretation
An In-Depth Technical Guide for Researchers
Introduction
1-Fluoro-3-isocyanobenzene (CAS 404-71-7), also known as 3-fluorophenyl isocyanate, is a valuable reagent and intermediate in medicinal chemistry and material science.[1] Its utility in the synthesis of novel pharmaceuticals, agrochemicals, and polymers is largely dictated by its solution-phase behavior. Understanding the solubility profile of this compound is therefore not merely an academic exercise but a critical prerequisite for successful reaction design, purification, and formulation development.
This guide provides a comprehensive overview of the physicochemical properties of this compound, a theoretical framework for predicting its solubility, and detailed, field-tested protocols for its experimental determination. As we will explore, the high reactivity of the isocyanate functional group presents unique challenges that must be addressed with rigorous experimental design.
Physicochemical Profile and Solubility Prediction
The solubility of a molecule is governed by its structure and the resulting physical properties. The principle of "like dissolves like" serves as our primary guide: solvents best dissolve solutes with similar polarity. For this compound, we must consider the interplay between its nonpolar aromatic ring, the polar fluorine substituent, and the highly reactive, polar isocyanate group.
Key physicochemical parameters are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄FNO | PubChem[2] |
| Molecular Weight | 137.11 g/mol | PubChem[2] |
| Appearance | Colorless to light yellow clear liquid | TCI |
| Boiling Point | 69 °C at 29 mmHg | TCI |
| Calculated logP (Octanol/Water) | 1.793 - 2.8 | Cheméo[3], PubChem[2] |
| Calculated Water Solubility | log₁₀(S) = -6.29 (mol/L) | Cheméo[3] |
| Reactivity | Moisture and heat sensitive | TCI |
The Role of logP and Molecular Structure
The octanol-water partition coefficient (logP) is a cornerstone for predicting solubility. A logP value between 1.8 and 2.8 indicates that this compound has a significantly higher affinity for nonpolar environments than for water.[2][3] This is expected, as the large, nonpolar surface area of the benzene ring is the dominant structural feature. The electronegative fluorine atom introduces some polarity, but its effect is modest.
Predicted Solubility Profile
Based on these properties, we can forecast the solubility as follows:
-
Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform): High solubility is predicted. The nonpolar aromatic ring will interact favorably with these solvents through van der Waals forces.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, THF): Good to high solubility is expected. These solvents possess dipoles that can interact with the polar C-F and N=C=O bonds, while also being compatible with the aromatic ring.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Very low solubility is predicted in water, as confirmed by the calculated data.[3] However, in all protic solvents, the primary interaction will not be simple dissolution but a chemical reaction, as detailed in the next section.
A Critical Caveat: The Reactivity of the Isocyanate Group
The central challenge in determining the solubility of this compound is the electrophilic nature of the isocyanate (-N=C=O) functional group. This group readily reacts with nucleophiles, including water and alcohols.[4][5] Therefore, attempting to measure solubility in polar protic solvents is not a measurement of dissolution but of reaction rate.
This is a critical distinction. A researcher observing the compound "dissolving" in methanol is actually observing its conversion into a methyl carbamate derivative. This must be the guiding principle of any experimental work.
Caption: Reaction pathways of isocyanates with protic solvents.
Experimental Protocol for Solubility Determination
This section provides a robust, two-stage protocol for accurately characterizing the solubility profile in inert (aprotic) solvents .
Safety & Handling Precautions
This compound is a hazardous chemical. Adherence to safety protocols is mandatory.
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1] Causes skin and serious eye irritation and may cause respiratory irritation.[1]
-
Flammability: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[6]
-
Reactivity: Highly sensitive to moisture.[4] All experiments must be conducted under anhydrous conditions using dry solvents and glassware. Store under an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of the neat compound and its solutions should be performed inside a certified chemical fume hood.[7][8]
Stage 1: Qualitative Solubility Assessment
This initial screen provides a rapid visual estimation of solubility across a range of inert solvents.
Methodology:
-
Preparation: Arrange a series of clean, dry 1-dram vials.
-
Solvent Addition: Add 1.0 mL of a selected anhydrous solvent (e.g., hexane, toluene, dichloromethane, diethyl ether, ethyl acetate, acetone, acetonitrile, DMSO) to each vial.
-
Solute Addition: Using a calibrated micropipette in a fume hood, add 10 µL (~12 mg) of this compound to each vial.
-
Mixing: Cap each vial tightly and vortex for 60 seconds at room temperature.
-
Observation: Visually inspect each vial against a dark background. Classify the solubility as:
-
Soluble: The solution is clear and homogenous with no visible particles.
-
Partially Soluble: The solution is hazy, or some solid/liquid particles remain undissolved.
-
Insoluble: The compound remains as a distinct separate phase.
-
-
Record: Log all observations in a structured table (see Table 2).
Stage 2: Quantitative Solubility Determination (Shake-Flask Method)
The industry-standard shake-flask method is used to determine the equilibrium solubility. This protocol is for inert, aprotic solvents only.
Caption: Workflow for quantitative solubility determination.
Methodology:
-
Preparation: To a tared, dry 4-mL glass vial, add approximately 50-100 mg of this compound and record the exact mass.
-
Solvent Addition: Add 2.0 mL of the selected anhydrous solvent.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached. A longer period (48 hours) is recommended to confirm stability.
-
Phase Separation: Remove the vial from the shaker and let it stand undisturbed for at least 2 hours to allow undissolved material to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a glass syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent, e.g., PTFE) into a clean HPLC vial. This step is critical to remove any microscopic particulates.
-
Dilution: Perform a precise serial dilution of the filtrate with the HPLC mobile phase to bring the concentration within the calibrated range of the instrument.
-
Analysis: Quantify the concentration of the diluted sample using a validated HPLC-UV method.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with a UV detector is a reliable method for quantifying the concentration of the analyte in the filtered solution.
Starting HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution. Run the standards to generate a calibration curve (Peak Area vs. Concentration).
Data Presentation
All experimental data should be compiled into a clear, comprehensive table to allow for easy comparison and interpretation.
Table 2: Solubility Profile of this compound at 25 °C
| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) | Observations |
|---|---|---|---|---|
| Nonpolar | Hexane | e.g., Soluble | Result from HPLC | e.g., Clear solution |
| Toluene | ||||
| Polar Aprotic | Dichloromethane | |||
| Ethyl Acetate | ||||
| Acetonitrile | ||||
| Tetrahydrofuran (THF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Reactive Protic | Water | e.g., Insoluble | N/A | e.g., Reacts slowly |
| | Methanol | e.g., Soluble | N/A | e.g., Reacts upon mixing |
Conclusion
The solubility profile of this compound is dominated by its aromatic character and the profound reactivity of its isocyanate moiety. It is predicted to be highly soluble in a range of common nonpolar and polar aprotic organic solvents. However, its interaction with protic solvents like water and alcohols is governed by chemical reaction rather than simple dissolution. This technical guide provides the theoretical background and validated experimental protocols necessary for researchers to accurately determine the quantitative solubility of this important chemical intermediate in inert solvents, ensuring reliable and reproducible data for downstream applications in drug development and materials science.
References
-
Georganics. 3-Fluorophenyl isocyanate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 123064, 3-Fluorophenyl isocyanate. [Link]
-
Cheméo. Chemical Properties of 3-Fluorophenyl isocyanate (CAS 404-71-7). [Link]
-
Carl ROTH. Safety Data Sheet: Fluorobenzene. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 70725, 1-Fluoro-3-iodobenzene. [Link]
-
Thermo Fisher Scientific. Safety Data Sheet: Fluorobenzene. [Link]
-
Roberts, J. M., et al. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics. [Link]
Sources
- 1. 3-Fluorophenyl isocyanate - High purity | EN [georganics.sk]
- 2. 3-Fluorophenyl isocyanate | C7H4FNO | CID 123064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Fluorophenyl isocyanate (CAS 404-71-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. fishersci.com [fishersci.com]
- 5. ISOCYANATE SOLUTION, FLAMMABLE, POISONOUS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
A Technical Guide to the Industrial Applications of 1-Fluoro-3-isocyanobenzene: A Versatile Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-3-isocyanobenzene, a unique aromatic isocyanate, stands at the confluence of two highly influential classes of organic compounds: organofluorines and isocyanates. This guide provides a comprehensive technical overview of its chemical properties, reactivity, and burgeoning industrial applications. The strategic placement of a fluorine atom on the phenyl ring, meta to the highly reactive isocyanate group, imparts a distinct electronic and steric profile, making it a valuable building block in the synthesis of a diverse array of functional molecules. This document will explore its pivotal role in the development of pharmaceuticals, particularly kinase inhibitors, its potential in the agrochemical sector, and its utility as a monomer in the synthesis of advanced polymers such as polyureas and polyurethanes. Detailed reaction mechanisms, experimental protocols, and safety considerations are presented to equip researchers and development professionals with the practical knowledge required to harness the full potential of this versatile intermediate.
Introduction: The Strategic Importance of Fluorinated Isocyanates
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] Similarly, the isocyanate functional group is a powerful tool for the construction of ureas, carbamates, and other linkages prevalent in a wide range of industrial products.[2] this compound (m-fluorophenyl isocyanate) synergistically combines these features, offering a unique platform for the design and synthesis of novel compounds with tailored properties.
This guide will delve into the core reactivity of this compound and showcase its application in key industrial sectors. By understanding the interplay between the fluorine substituent and the isocyanate moiety, researchers can strategically employ this building block to accelerate innovation in drug discovery, crop protection, and materials science.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective handling in a laboratory and industrial setting.
| Property | Value |
| Molecular Formula | C₇H₄FNO |
| Molecular Weight | 137.11 g/mol |
| Appearance | Colorless liquid |
| CAS Number | 404-71-7 |
| Boiling Point | 76 °C at 15 mmHg |
| Density | 1.23 g/cm³ |
Safety and Handling: this compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory tract.[3]
Core Reactivity: A Gateway to Diverse Functionality
The reactivity of this compound is dominated by the electrophilic nature of the isocyanate group, which readily reacts with nucleophiles. The fluorine atom, being a meta-director, influences the regioselectivity of further electrophilic aromatic substitution reactions, though the primary utility of this molecule lies in the reactions of the isocyanate group itself.
Figure 1: Core reactivity pathways of this compound.
Urea Formation: A Cornerstone of Pharmaceutical Synthesis
The reaction of this compound with primary or secondary amines is a straightforward and high-yielding method for the synthesis of unsymmetrical N,N'-disubstituted ureas. This reaction typically proceeds at room temperature in a variety of aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).[4]
Figure 3: General scheme for carbamate formation.
Industrial Applications: From Life-Saving Drugs to Advanced Materials
The unique combination of a fluorine atom and an isocyanate group makes this compound a valuable precursor in several high-value industrial sectors.
Pharmaceutical Synthesis: A Key Intermediate for Kinase Inhibitors
The diaryl urea moiety is a well-established pharmacophore in a multitude of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. [5]While direct examples using this compound in approved drugs are not as prevalent as its chlorinated or trifluoromethylated analogs, its utility as a building block in the synthesis of novel kinase inhibitors is an active area of research.
Case Study: Analogs of Sorafenib
Sorafenib is a multi-kinase inhibitor used in the treatment of various cancers. Its synthesis involves the formation of a diaryl urea linkage. [2]A highly analogous reaction can be envisioned using this compound to generate novel Sorafenib derivatives with potentially altered pharmacological profiles.
Experimental Protocol: Synthesis of a Sorafenib Analog Precursor
The following protocol describes the synthesis of a key intermediate analogous to a precursor in the synthesis of Sorafenib, demonstrating the practical application of this compound in drug discovery.
Reaction: this compound + 4-aminophenol → N-(3-fluorophenyl)-N'-(4-hydroxyphenyl)urea
Materials:
-
This compound
-
4-Aminophenol
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol (1.0 eq) in anhydrous THF.
-
To this solution, add a solution of this compound (1.05 eq) in anhydrous THF dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by vacuum filtration.
-
Wash the collected solid with cold THF to remove any unreacted starting materials.
-
Dry the product under vacuum to yield N-(3-fluorophenyl)-N'-(4-hydroxyphenyl)urea.
This intermediate can then be further functionalized to generate a library of potential kinase inhibitors for screening.
Agrochemicals: A Promising Scaffold for Herbicides and Fungicides
Fluorinated aromatic compounds are prevalent in modern agrochemicals, contributing to their potency and environmental persistence. [6]Phenylurea herbicides, for instance, are a well-established class of compounds that inhibit photosynthesis in weeds. [7]The incorporation of a fluorine atom into the phenylurea structure can modulate the herbicidal activity and selectivity.
While specific, commercialized agrochemicals derived directly from this compound are not widely documented, its potential as a building block for novel herbicidal and fungicidal compounds is significant. Researchers in the agrochemical industry can utilize the same urea and carbamate formation reactions described above to synthesize new candidate molecules for high-throughput screening.
Polymer Science: A Monomer for High-Performance Polyureas and Polyurethanes
Polyureas and polyurethanes are versatile polymers with a wide range of applications, from flexible foams and elastomers to rigid plastics and coatings. The properties of these polymers are highly dependent on the structure of the diisocyanate and diamine/diol monomers used in their synthesis. [4][8] this compound, being a monofunctional isocyanate, can be used as a chain-terminating or modifying agent in polyurethane and polyurea synthesis to control molecular weight and introduce fluorine-containing end groups. These end groups can impart desirable surface properties such as hydrophobicity and oleophobicity.
Furthermore, difunctional analogs of this compound, such as difluoro-diisocyanatobiphenyls, could be employed as monomers to create fully fluorinated polyurethanes and polyureas with enhanced thermal stability, chemical resistance, and unique optical properties.
Workflow for Polyurea Synthesis:
Figure 4: Conceptual workflow for polyurea synthesis with this compound as a modifying agent.
Emerging Applications: Fluorescent Probes and Organic Electronics
The fluorinated phenyl group in this compound can also be exploited in the development of specialty chemicals. For instance, it can serve as a building block for fluorescent probes, where the fluorine atom can influence the photophysical properties of the molecule. [9]Additionally, the incorporation of fluorinated moieties into organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs), can enhance device performance and stability. [10]While these are emerging areas, the unique electronic properties of this compound make it an intriguing candidate for further exploration in these fields.
Conclusion
This compound is a versatile and valuable building block with significant potential across multiple industrial sectors. Its ability to readily form urea and carbamate linkages, combined with the beneficial properties imparted by the fluorine atom, makes it a powerful tool for the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. As the demand for high-performance, functionalized molecules continues to grow, the strategic application of this compound is poised to play an increasingly important role in driving innovation and enabling the development of next-generation products. This guide has provided a foundational understanding of its properties, reactivity, and applications, empowering researchers and scientists to effectively utilize this key chemical intermediate in their respective fields.
References
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation, rearrangement or substitution. Retrieved from [Link]
-
MDPI. (2023, August 24). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of different organic solvents used in the luminescent material for OLED devices. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenylurea Herbicides. Retrieved from [Link]
-
sioc-journal.cn. (n.d.). Synthesis and Recognition Properties of Fluoroborodipyrrole Fluorescent Probes Based on Fluorine Triggered Cascade Releasing. Retrieved from [Link]
-
PubChem. (n.d.). 1-Fluoro-3-iodobenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
-
Research and Reviews. (2024, December 18). Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Retrieved from [Link]
-
Chinese Chemical Letters. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]
-
PubMed Central. (2019, April 26). Highly Selective Carbamate-Based Butyrylcholinesterase Inhibitors Derived From a Naturally Occurring Pyranoisoflavone. Retrieved from [Link]
-
MDPI. (2024, April 1). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link]
Sources
- 1. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. New method for polyurethane synthesis using fluorine compound developed jointly by Kobe University and AGC Inc. | Kobe University News site [kobe-u.ac.jp]
- 4. Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 1-Fluoro-3-isocyanobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 1-fluoro-3-isocyanobenzene (CAS No. 404-71-7), a versatile reagent with significant applications in organic synthesis and drug discovery. Its unique combination of a fluorine atom and an isocyanate group on a benzene ring makes it a valuable building block for introducing fluorine-containing moieties into complex molecules, thereby modulating their physicochemical and biological properties.
Core Identification and Physicochemical Properties
This compound, also known as 3-fluorophenyl isocyanate or m-fluorophenyl isocyanate, is a distinct chemical entity with the CAS number 404-71-7 .[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 404-71-7 | [1][2] |
| Molecular Formula | C₇H₄FNO | [1][2] |
| Molecular Weight | 137.11 g/mol | [1] |
| IUPAC Name | 1-fluoro-3-isocyanatobenzene | [1][2] |
| Synonyms | 3-Fluorophenyl isocyanate, m-Fluorophenyl isocyanate | [1] |
| Appearance | Colorless to white to pale yellow flakes or clear liquid as melt | [2] |
| Boiling Point | 205 °C (lit.) | |
| Melting Point | 1.7 °C (lit.) | |
| Density | 1.325 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.525 (lit.) |
Safety Data Sheet (SDS) Analysis: A Commitment to Safe Handling
A thorough understanding of the hazards associated with this compound is paramount for its safe handling in a laboratory setting. The following is a synthesis of critical safety information derived from available Safety Data Sheets.
Hazard Identification and Precautionary Measures:
This compound is classified as a hazardous substance. Key hazard statements (H-statements) and precautionary statements (P-statements) are outlined below.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | P260, P264, P270, P271, P280, P301+P310, P302+P352+P312, P304+P340+P311 | |
| Specific Target Organ Toxicity (Repeated Exposure) | Warning | H373: May cause damage to organs through prolonged or repeated exposure. | P314 | |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 | |
| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
Spill and Emergency Procedures:
In the event of a spill, it is crucial to evacuate the area and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator with a suitable filter. Spills should be contained and absorbed with an inert material, and the area should be well-ventilated. For fires, use carbon dioxide, dry chemical powder, or appropriate foam.[3]
Personal Protective Equipment (PPE) Protocol:
A self-validating PPE protocol is essential for minimizing exposure risk.
Caption: General workflow for the synthesis of N-(3-fluorophenyl)-N'-substituted ureas.
Step-by-Step Experimental Protocol:
This protocol describes a general procedure for the synthesis of a urea derivative from this compound and a primary amine.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
Causality: An inert atmosphere is crucial to prevent the highly reactive isocyanate from reacting with atmospheric moisture, which would lead to the formation of an unstable carbamic acid that readily decarboxylates to form 3-fluoroaniline. Anhydrous solvent is used for the same reason.
-
-
Addition of Isocyanate: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution at 0 °C (ice bath).
-
Causality: The slight excess of the isocyanate ensures the complete consumption of the potentially more valuable amine. The dropwise addition at low temperature helps to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Self-Validation: Regular monitoring confirms the consumption of the starting materials and the formation of the desired product, allowing for the determination of the reaction endpoint.
-
-
Workup and Isolation: Upon completion, quench the reaction with the addition of water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
-
Self-Validation: Characterization of the purified product by techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry will confirm its identity and purity.
-
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and other functional organic materials. Its strategic use allows for the introduction of a fluorine atom, which can profoundly influence the properties of the target molecule. A comprehensive understanding of its reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting.
References
-
PubChem. 3-Fluorophenyl isocyanate. National Center for Biotechnology Information. [Link]
-
LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]
-
Singh, I., & Tandon, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33. [Link]
-
Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. [Link]
-
JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]
Sources
Methodological & Application
Application Note: 1-Fluoro-3-isocyanobenzene as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the applications of 1-fluoro-3-isocyanobenzene as a strategic building block in modern organic synthesis. It explores its role in key multicomponent reactions and the synthesis of complex molecular architectures, with a focus on methodologies relevant to pharmaceutical and materials science research.
Introduction: The Strategic Advantage of a Bifunctional Reagent
This compound is an aromatic compound featuring two highly influential functional groups: a fluorine atom and an isocyano moiety. This unique combination makes it a powerful tool for synthetic chemists.
-
The Fluoro Group: The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Its high electronegativity and small size can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.
-
The Isocyano Group: The isocyanide (or isonitrile) functional group is prized for its unique reactivity, acting as a "chameleonic" C1 synthon that can exhibit both nucleophilic and electrophilic character. It is the linchpin of several powerful multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single, atom-economical step.[1]
The synergy of these two groups in one molecule allows for the direct introduction of a fluorinated phenyl motif into diverse molecular scaffolds, making this compound a valuable precursor for generating libraries of novel compounds in drug discovery.
Part 1: Physicochemical Properties & Safe Handling
It is critical to distinguish this compound (an isocyanide) from its more common isomer, 1-fluoro-3-isocyanatobenzene (an isocyanate, CAS 404-71-7).[2] While the isocyanate is a valuable reagent for forming ureas and carbamates, it does not undergo the characteristic multicomponent reactions of isocyanides discussed herein. This compound is a specialized reagent and may require in situ preparation or custom synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 3-Fluorophenyl isocyanide | - |
| Molecular Formula | C₇H₄FN | - |
| Molecular Weight | 121.11 g/mol | - |
| CAS Number | Not readily available | - |
1.1. Safety and Handling Protocol
Trustworthiness: Isocyanides as a class demand careful handling due to their potential toxicity and overpowering, unpleasant odor.[1] A self-validating safety protocol is mandatory.
-
Engineering Controls: All manipulations involving this compound must be performed within a certified chemical fume hood to prevent inhalation of volatile and odorous material.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, splash goggles, and nitrile gloves. For handling larger quantities, consider double-gloving.
-
Quenching and Disposal: All glassware and equipment contaminated with isocyanide should be quenched before removal from the fume hood. This is typically achieved by rinsing with an acidic solution (e.g., 1 M HCl) or a bleach solution to hydrolyze the isocyanide. Dispose of waste in a dedicated, sealed container for halogenated organic waste.
-
Storage: If isolated, store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) to prevent degradation.[3]
Part 2: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a flagship MCR that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce a complex α-acylamino amide product in a single step.[4] This reaction is exceptionally powerful for building peptide-like structures and diverse compound libraries.
2.1. Mechanistic Rationale
Expertise & Experience: The reaction's efficiency stems from a rapid, thermodynamically driven cascade. It begins with the formation of an iminium ion from the aldehyde and amine. The nucleophilic isocyanide carbon then attacks this electrophilic iminium ion, forming a highly reactive nitrilium intermediate. This intermediate is then trapped by the carboxylate anion, and the resulting adduct undergoes an irreversible Mumm rearrangement to yield the stable bis-amide product. The use of a polar protic solvent like methanol is crucial as it facilitates the formation of the ionic intermediates.
2.2. Representative Protocol: Synthesis of a Fluorinated Peptidomimetic
This protocol describes a general procedure for the Ugi reaction with an aromatic isocyanide.
-
Reagent Preparation: In a 25 mL round-bottom flask, dissolve the amine (1.0 mmol, 1.0 equiv) and the aldehyde (1.0 mmol, 1.0 equiv) in methanol (5 mL).
-
Imine Formation: Stir the solution at room temperature for 30 minutes to facilitate the formation of the imine.
-
Component Addition: To the stirring solution, add the carboxylic acid (1.0 mmol, 1.0 equiv).
-
Isocyanide Addition: Add this compound (1.0 mmol, 1.0 equiv) to the mixture. Causality: The isocyanide is typically added last because its addition to the iminium ion is rapid and initiates the final irreversible steps of the reaction cascade.[5]
-
Reaction: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the final α-acylamino amide.
Part 3: The Passerini Three-Component Reaction (P-3CR)
First reported in 1921, the Passerini reaction is a three-component condensation of an aldehyde (or ketone), a carboxylic acid, and an isocyanide to furnish an α-acyloxy carboxamide.[6] It is highly atom-economical and proceeds efficiently under concentrated, often solvent-free, conditions.
3.1. Experimental Workflow and Rationale
Expertise & Experience: Unlike the Ugi reaction, the Passerini reaction is believed to proceed through a non-ionic, cyclic transition state.[7] For this reason, it is favored in aprotic solvents and at high concentrations to promote the necessary intermolecular interactions between the three components.[6] The reaction is a powerful method for synthesizing functionalized esters and amides in a single transformation.
3.2. Representative Protocol: Synthesis of an α-Acyloxy Carboxamide
-
Reaction Setup: To a 10 mL vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol, 1.0 equiv), the aldehyde (1.0 mmol, 1.0 equiv), and dichloromethane (DCM, 2 mL).
-
Isocyanide Addition: Add this compound (1.1 mmol, 1.1 equiv) dropwise to the stirring solution.
-
Reaction: Seal the vial and stir the mixture vigorously at room temperature for 12-24 hours. The reaction may be gently heated if the starting materials are sterically hindered.[8]
-
Workup: Dilute the reaction mixture with DCM (15 mL). Wash the organic phase with saturated aqueous NaHCO₃ solution (2 x 10 mL) to remove unreacted carboxylic acid, followed by brine (10 mL).
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash chromatography to obtain the pure α-acyloxy carboxamide.
Part 4: Synthesis of Fluorinated Heterocycles
Heterocyclic scaffolds are ubiquitous in pharmaceuticals. Isocyanide-based MCRs provide a powerful platform for synthesizing complex, fluorinated heterocycles through intramolecular reaction pathways. For example, by choosing a starting material that contains a second nucleophilic group, the nitrilium intermediate formed in an Ugi-type reaction can be trapped intramolecularly to form a ring.
This strategy can be used to synthesize valuable scaffolds like fluorinated benzimidazoles, which are known to possess a wide range of biological activities.[9][10]
4.1. Representative Protocol: Synthesis of a 2-Substituted Fluorinated Benzimidazole
This protocol is based on the reaction of a 2-aminobenzoylazide derivative, an aldehyde, a carboxylic acid, and an isonitrile, which proceeds through a combined Ugi and aza-Wittig reaction.
-
Reaction Setup: In a dry flask under an inert atmosphere, combine the 2-aminobenzoylazide derivative (1.0 mmol), the aldehyde (1.1 mmol), the carboxylic acid (1.1 mmol), and a phosphine catalyst (e.g., triphenylphosphine, 1.1 mmol) in an appropriate solvent like toluene (10 mL).
-
Isocyanide Addition: Add this compound (1.0 mmol) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 110°C) and stir for 12-18 hours. The aza-Wittig reaction facilitates the cyclization to form the benzimidazole ring.
-
Workup and Purification: After cooling to room temperature, concentrate the solvent. The residue can be purified directly by column chromatography on silica gel to isolate the desired poly-substituted fluorinated benzimidazole.[11]
References
-
PubChem. (n.d.). 3-Fluoroanisole. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluorophenyl isocyanate. Retrieved from [Link]
- Su, W., et al. (n.d.). SuFExable Isocyanides for Ugi Reaction: Facile Synthesis of Sulfonyl Fluoro Peptides.
-
Organic Syntheses. (n.d.). Ugi Multicomponent Reaction. Retrieved from [Link]
-
Canadian Center of Science and Education. (n.d.). Synthesis of Some of Fluorinated Benzimidazole Nucleosides. Retrieved from [Link]
-
Banfi, L., & Riva, R. (2016). The 100 facets of the Passerini reaction. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of fluorinated benzimidazoles. Retrieved from [Link]
-
JoVE. (2023, October 20). Performing the Ugi Reaction. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]
- Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.
-
Kunig, V. M., et al. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. PMC - NIH. Retrieved from [Link]
-
Jasim, H. A., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). THE TRANSFORMATION OF BENZIMIDAZOLES INTO FLUORINATED PYRROLES VIA CYCLOADDITION REACTIONS OF BENZIMIDAZOLIUM N-YLIDES. Retrieved from [Link]
-
Encyclopedia.pub. (2023, May 10). Application of Isocyanide-Based Multicomponent Reactions. Retrieved from [Link]
-
Georganics. (n.d.). 3-Fluorophenyl isocyanate. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2020). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PMC. Retrieved from [Link]
-
Neochoritis, C. G., et al. (2019). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journals. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 3-FLUOROPHENYL ISOCYANATE. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of isocyanates and of isocyanate derivatives.
-
KIT Scientific Publishing. (n.d.). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 3. 1-chloro-2-fluoro-3-isocyanatobenzene | CymitQuimica [cymitquimica.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 7. Passerini Reaction [organic-chemistry.org]
- 8. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 1-Fluoro-3-isocyanobenzene in Modern Drug Discovery
Introduction: The Strategic Value of a Bifunctional Reagent
In the landscape of contemporary drug discovery, the efficiency of synthesizing novel chemical entities with desirable pharmacological profiles is paramount. 1-Fluoro-3-isocyanobenzene emerges as a powerful and versatile building block, uniquely equipped with two strategically important functional groups: a fluorine atom and an isocyanate moiety. This combination allows medicinal chemists to address several key challenges in lead generation and optimization simultaneously.
The isocyanate group is a highly reactive electrophile, serving as a robust handle for constructing diverse compound libraries, most commonly through the formation of stable urea linkages with primary and secondary amines.[1][2] This reaction is typically high-yielding and proceeds under mild conditions.[1] Furthermore, this reactivity can be harnessed to design covalent inhibitors that form permanent bonds with nucleophilic residues in a biological target, a strategy of growing importance for achieving enhanced potency and prolonged duration of action.[3][4]
Concurrently, the fluorine atom, positioned meta to the reactive isocyanate, offers a proven method for fine-tuning the physicochemical and pharmacokinetic properties of a molecule.[5][6] The introduction of fluorine can modulate lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with the target protein.[5][7][8]
This guide provides a comprehensive overview of the applications of this compound in drug discovery, complete with detailed protocols for its use in library synthesis and considerations for its application in covalent inhibitor design.
Compound Profile & Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its effective and safe use.
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| Synonyms | 3-Fluorophenyl isocyanate, m-Fluorophenyl isocyanate | [9] |
| CAS Number | 404-71-7 | [9] |
| Molecular Formula | C₇H₄FNO | [9] |
| Molecular Weight | 137.11 g/mol | [9] |
| Appearance | Colorless to light yellow liquid | --- |
| Boiling Point | ~163-165 °C | --- |
| Density | ~1.23 g/cm³ | --- |
| XLogP3-AA | 2.8 | [9] |
Critical Safety & Handling Protocols
Isocyanates are potent respiratory and skin sensitizers and require strict handling protocols.[10]
-
Engineering Controls: Always handle this compound in a certified chemical fume hood with sufficient ventilation to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles with a face shield.
-
Respiratory Protection: For operations with a high potential for aerosolization or if engineering controls are insufficient, a properly fitted respirator with an organic vapor cartridge is necessary.[10]
-
Incompatibilities: Keep away from water, alcohols, amines, strong bases, and strong acids, as these can trigger vigorous and potentially exothermic reactions.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Quench small residual amounts with a solution of sodium carbonate and an alcohol/water mixture before disposal.
Core Applications in Drug Discovery
The utility of this compound can be categorized into two primary, high-impact areas: library synthesis for lead discovery and the rational design of covalent probes and inhibitors.
High-Throughput Synthesis of Fluorinated Urea Libraries
The urea functional group is a privileged scaffold in medicinal chemistry, present in numerous approved drugs such as Sorafenib and Linagliptin. It is a potent hydrogen bond donor and acceptor, capable of forming strong and specific interactions within protein binding pockets. The reaction of this compound with a diverse panel of primary or secondary amines provides a rapid and efficient route to a library of N-(3-fluorophenyl)ureas.
Causality of Experimental Choice: The selection of the isocyanate-amine reaction is based on its robustness, high functional group tolerance, and typically straightforward purification.[2][11] This makes it ideal for parallel synthesis and the rapid generation of structure-activity relationship (SAR) data. The fluorine atom is incorporated from the start, allowing for an immediate assessment of its impact on the biological activity and properties of the entire series.
Caption: Workflow for generating a fluorinated urea library for hit identification.
A Warhead for Covalent Inhibitor Design
Covalent inhibition has seen a resurgence as a powerful strategy for developing highly potent and selective drugs. The isocyanate group of this compound can act as a "warhead," reacting with nucleophilic amino acid residues such as cysteine (forming a thiocarbamate) or lysine (forming a urea) at or near the target's active site.[3][4]
Rationale: This approach is particularly effective for targets where achieving high affinity through reversible interactions is challenging. The formation of a covalent bond can overcome weak binding affinities and lead to a durable pharmacological effect. The fluorophenyl scaffold serves to orient the isocyanate warhead within the binding pocket to facilitate the reaction with the desired nucleophile.
Sources
- 1. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 3. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 8. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-Fluoro-3-isocyanobenzene in the Development of Bioactive Molecules
Introduction: Strategic Incorporation of 1-Fluoro-3-isocyanobenzene in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the judicious selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. This compound has emerged as a highly valuable reagent, strategically combining two key functional groups that impart advantageous properties to bioactive molecules. The presence of a fluorine atom can significantly enhance metabolic stability, membrane permeability, and binding affinity through favorable electronic interactions.[1][2] Concurrently, the isocyanide moiety is a versatile functional group, serving as a linchpin in the construction of diverse molecular scaffolds, including ureas, thioureas, and various heterocycles through multicomponent reactions.[3][4][5]
This guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules, with a particular focus on its utility in the development of kinase inhibitors. We will detail synthetic protocols, discuss the rationale behind experimental design, and provide visual workflows to aid researchers in leveraging this powerful building block for their drug discovery programs.
Chemical Properties and Reactivity Profile
This compound is a bifunctional aromatic compound. The fluorine atom, being highly electronegative, influences the electronic properties of the benzene ring. The isocyanide group (-N≡C) is a unique functional group that can act as both a nucleophile and an electrophile at the carbon atom, rendering it highly reactive in a variety of chemical transformations.[5]
| Property | Value |
| Molecular Formula | C₇H₄FN |
| Molecular Weight | 121.12 g/mol |
| Appearance | (Typically a liquid) |
| Key Reactive Sites | Isocyanide carbon, aromatic ring |
Synthetic Protocol: Preparation of this compound
While commercially available, understanding the synthesis of this compound from its corresponding aniline provides a foundational understanding of its handling and potential impurities. The most common laboratory-scale synthesis involves the dehydration of the corresponding formamide.
Protocol 1: Two-Step Synthesis from 3-Fluoroaniline
This protocol outlines a reliable two-step procedure starting from the readily available 3-fluoroaniline.
Step 1: Synthesis of N-(3-fluorophenyl)formamide
-
To a stirred solution of 3-fluoroaniline (1.0 eq) in ethyl formate (5.0 eq), add a catalytic amount of sodium methoxide (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the excess ethyl formate under reduced pressure.
-
The crude N-(3-fluorophenyl)formamide can be purified by recrystallization or column chromatography.
Step 2: Dehydration to this compound
-
In a well-ventilated fume hood, dissolve N-(3-fluorophenyl)formamide (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (2.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound should be purified by vacuum distillation.
Diagram of the Synthetic Pathway for this compound
Caption: Synthetic route to this compound.
Application in the Synthesis of Bioactive Ureas: Kinase Inhibitor Scaffolds
A primary application of aryl isocyanates (and by extension, their isocyanide precursors) is the synthesis of diaryl ureas. This scaffold is a well-established pharmacophore in numerous kinase inhibitors, including the multi-kinase inhibitor Sorafenib.[3][6][7] The urea moiety acts as a hydrogen bond donor and acceptor, facilitating crucial interactions within the ATP-binding pocket of kinases. The 3-fluorophenyl group can occupy hydrophobic pockets and contribute to favorable binding energetics.
Protocol 2: Synthesis of a Sorafenib Analogue using this compound
This protocol details the synthesis of a novel Sorafenib analogue where the terminal phenyl ring is replaced by a 3-fluorophenyl group, demonstrating the utility of this compound.
-
To a solution of 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous tetrahydrofuran (THF), add this compound (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold THF.
-
If the product remains in solution, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
| Reagent | Molar Eq. | Purpose |
| 4-(4-aminophenoxy)-N-methylpicolinamide | 1.0 | Amine component |
| This compound | 1.1 | Isocyanide component |
| Anhydrous THF | - | Solvent |
Diagram of the Synthesis of a Sorafenib Analogue
Caption: Synthesis of a diaryl urea kinase inhibitor scaffold.
Potential in Multicomponent Reactions for Scaffold Diversity
Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for rapidly generating molecular complexity from simple starting materials.[3][4][8] this compound is an excellent candidate for these reactions, enabling the incorporation of the 3-fluorophenyl moiety into diverse, peptide-like or heterocyclic scaffolds.
Protocol 3: General Procedure for a Ugi Four-Component Reaction (U-4CR)
This protocol provides a general template for employing this compound in a U-4CR to generate α-acetamidoamides.
-
In a suitable solvent such as methanol or trifluoroethanol, combine the aldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the imine intermediate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting α-acetamidoamide product by column chromatography.
Diagram of a General Ugi Four-Component Reaction Workflow
Caption: Workflow for generating scaffold diversity via Ugi reaction.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block for the synthesis of bioactive molecules. Its dual functionality allows for the strategic introduction of a fluorine-substituted aromatic ring and the construction of diverse molecular architectures. The protocols outlined in this guide demonstrate its utility in synthesizing kinase inhibitor scaffolds and its potential in multicomponent reactions for generating novel chemical entities. As the demand for metabolically robust and potent drug candidates continues to grow, the application of this compound in medicinal chemistry is poised for significant expansion.
References
-
Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015. [Link]
-
Dunn, P. J. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Organic Process Research & Development. [Link]
-
Varadi, A., Palmer, T. R., Dardashti, R., & Majumdar, S. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. [Link]
- Romagnoli, R., et al. (2014). Synthesis and biological evaluation of novel 2-amino-3-(4-fluorobenzoyl)-5-substituted-thiophenes as potent inhibitors of p38α mitogen-activated protein kinase. European Journal of Medicinal Chemistry, 86, 685-696.
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Shaaban, M. R., & El-Sayed, M. A. A. (2020). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 25(18), 4198. [Link]
- Sperry, J. B., & Wright, D. L. (2005). The application of multicomponent reactions in medicinal chemistry. Current Opinion in Drug Discovery & Development, 8(6), 723-741.
- Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
- Sorbera, L. A., Castaner, J., & Leeson, P. A. (2001). Sorafenib. Drugs of the Future, 26(11), 1047.
-
Wilhelm, S. M., et al. (2004). BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity and Targets the RAF/MEK/ERK Pathway and Receptor Tyrosine Kinases Involved in Tumor Progression and Angiogenesis. Cancer Research, 64(19), 7099-7109. [Link]
- Shaabani, A., Afshari, R., & Hooshmand, S. E. (2017). Isocyanide-based multicomponent reactions in the synthesis of bioactive molecules. Molecular Diversity, 21(3), 683–714.
- de la Torre, M. C., & Sierra, M. A. (2004). Isocyanide-Based Multicomponent Reactions in the Synthesis of Heterocycles.
- Keating, T. A., & Armstrong, R. W. (1996). Molecular Diversity via a Convertible Isocyanide in the Ugi Four-Component Condensation. Journal of the American Chemical Society, 118(10), 2574–2583.
- Pirrung, M. C. (2006). Isocyanide-based multicomponent reactions. Chemical Reviews, 106(1), 11-26.
- Adluri, B., & Kumar, M. (2015). Recent advances in the synthesis of sorafenib and its analogues. RSC Advances, 5(90), 73563-73575.
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. [Link]
-
Regan, J., et al. (2002). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]
- Laufer, S. A., et al. (2013). Metabolically Stable Dibenzo[b,e]oxepin-11(6H)-ones as Highly Selective p38 MAP Kinase Inhibitors: Optimizing Anti-Cytokine Activity in Human Whole Blood. Journal of Medicinal Chemistry, 56(21), 8561-8578.
- Banskota, S., et al. (2014). Synthesis and antiangiogenic activity of 6-amido-2,4,5-trimethylpyridin-3-ols. Bioorganic & Medicinal Chemistry Letters, 24(13), 3131-3136.
- Lee, H., et al. (2014). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. European Journal of Medicinal Chemistry, 78, 126-139.
Sources
- 1. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.de [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Introduction: The Versatility of 1-Fluoro-3-isocyanobenzene in Modern Synthesis
An Application Guide for the Safe and Effective Use of 1-Fluoro-3-isocyanobenzene in Multicomponent Reactions
This compound is a valuable aromatic building block in synthetic organic chemistry, particularly favored in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.[1] Its utility stems from the unique reactivity of the isocyano (-N≡C) group, a carbon-centered nucleophile that readily participates in a variety of transformations, most notably isocyanide-based multicomponent reactions (IMCRs).[2][3][4] These reactions, such as the Passerini and Ugi reactions, allow for the rapid, one-pot assembly of intricate molecules from three or more starting materials, offering significant advantages in terms of efficiency and atom economy.[2][5] The presence of the fluorine atom on the phenyl ring provides a strategic handle for modulating the electronic properties and metabolic stability of the resulting products, a feature of great interest in drug development.[1]
This guide provides an in-depth overview of the experimental setup for reactions involving this compound. It is designed for researchers and drug development professionals, offering field-proven insights into safe handling, core reactivity, and detailed, step-by-step protocols for its application in key synthetic transformations.
Critical Safety and Handling Protocols
Isocyanides are a class of compounds known for their potent, unpleasant odor and significant toxicity.[2] Proper handling is paramount to ensure laboratory safety.
1.1. Hazard Profile this compound, like other isocyanides, is toxic if inhaled, swallowed, or in contact with skin.[6] It is also a skin and eye irritant.[7] All operations must be conducted within a certified chemical fume hood to prevent exposure to its volatile and malodorous vapors.
1.2. Personal Protective Equipment (PPE) Appropriate PPE is mandatory when handling this reagent:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or neoprene gloves. Always check the manufacturer's glove compatibility data.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Not typically required if work is performed within a properly functioning fume hood.
1.3. Storage and Stability Isocyanides can react with water and acids.[8][9] Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8] Refrigeration is recommended for long-term storage.
1.4. Spill and Waste Management In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Do not use combustible materials like paper towels to clean up spills. All waste containing this compound must be disposed of as hazardous chemical waste according to institutional and local regulations.
Caption: General workflow for safely handling this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1122-84-5 |
| Molecular Formula | C₇H₄FN |
| Molecular Weight | 121.11 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~ 60-62 °C at 10 mmHg |
| Density | ~ 1.13 g/mL |
Core Reactivity: The Power of Multicomponent Reactions
The synthetic utility of this compound is dominated by its participation in IMCRs, which construct complex products in a single step. The isocyano group acts as a "linchpin," connecting multiple reactants through a series of rapid bond-forming events.
3.1. The Passerini Three-Component Reaction (P-3CR) Discovered by Mario Passerini in 1921, this reaction combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy carboxamide.[4][10] The reaction is highly atom-economical and proceeds through a mechanism that is believed to involve the formation of a key nitrilium intermediate.[4]
Caption: Simplified mechanism of the Passerini 3-Component Reaction.
3.2. The Ugi Four-Component Reaction (U-4CR) The Ugi reaction is one of the most powerful IMCRs, combining an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid.[2] This transformation yields a dipeptide-like scaffold, a structure of immense importance in medicinal chemistry. The reaction begins with the formation of an imine from the amine and carbonyl, which is then attacked by the isocyanide to form a nitrilium intermediate, analogous to the Passerini reaction.[3][4]
Caption: Simplified mechanism of the Ugi 4-Component Reaction.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for utilizing this compound in Passerini and Ugi reactions.
4.1. Protocol 1: Passerini Synthesis of 2-((3-Fluorophenyl)carbamoyl)phenyl Acetate
This protocol details the three-component reaction between this compound, salicylic aldehyde, and acetic acid.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 121.11 | 121 mg | 1.0 |
| Salicylic aldehyde | 122.12 | 122 mg | 1.0 |
| Acetic Acid | 60.05 | 60 mg (57 µL) | 1.0 |
| Dichloromethane (DCM) | - | 5 mL | - |
| Equipment | |||
| 25 mL round-bottom flask | |||
| Magnetic stirrer and stir bar | |||
| Syringes and needles | |||
| TLC plates (silica gel) | |||
| Rotary evaporator | |||
| Column chromatography setup |
Procedure
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add salicylic aldehyde (122 mg, 1.0 mmol) and dichloromethane (5 mL).
-
Reagent Addition: Stir the solution at room temperature. Add acetic acid (57 µL, 1.0 mmol) followed by the dropwise addition of this compound (121 mg, 1.0 mmol) via syringe.
-
Reaction Execution: Seal the flask and stir the mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 7:3).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the product, 2-((3-fluorophenyl)carbamoyl)phenyl acetate, as a solid. Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
4.2. Protocol 2: Ugi Synthesis of 2-(Benzoylamino)-N-(3-fluorophenyl)-N-isobutyl-2-phenylacetamide
This protocol outlines the four-component synthesis of a complex amide using this compound, benzaldehyde, isobutylamine, and benzoic acid.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 121.11 | 121 mg | 1.0 |
| Benzaldehyde | 106.12 | 106 mg (101 µL) | 1.0 |
| Isobutylamine | 73.14 | 73 mg (99 µL) | 1.0 |
| Benzoic Acid | 122.12 | 122 mg | 1.0 |
| Methanol (MeOH) | - | 5 mL | - |
| Equipment | |||
| 25 mL round-bottom flask | |||
| Magnetic stirrer and stir bar | |||
| Syringes and needles | |||
| TLC plates (silica gel) | |||
| Rotary evaporator | |||
| Column chromatography setup |
Procedure
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve benzaldehyde (101 µL, 1.0 mmol) and isobutylamine (99 µL, 1.0 mmol) in methanol (5 mL).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.
-
Reagent Addition: To this solution, add benzoic acid (122 mg, 1.0 mmol) followed by this compound (121 mg, 1.0 mmol).
-
Reaction Execution: Seal the flask and stir the reaction mixture at room temperature for 48 hours. Monitor the formation of the Ugi product by TLC or LC-MS.
-
Work-up: After the reaction is complete, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase. Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient).
-
Characterization: Combine the fractions containing the pure product and remove the solvent to yield the desired α-acylamino amide. Confirm the structure and purity via spectroscopic methods (NMR, IR, MS).
Field-Proven Insights & Troubleshooting
-
Odor Management: The strong, unpleasant smell of isocyanides is a reliable indicator of their presence. If the odor is detected outside the fume hood, it may signify a leak or contamination. All glassware that has been in contact with the isocyanide should be decontaminated by rinsing with a bleach solution before being removed from the fume hood.
-
Purification Challenges: Isocyanides can sometimes be sensitive to silica gel, leading to decomposition during column chromatography.[11] To minimize this, use a short silica plug for rapid filtration or consider deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, purification by recrystallization may be a viable option for solid products.
-
Reaction Solvents: Ugi and Passerini reactions are often successful in polar aprotic solvents like DCM or protic solvents like methanol or 2,2,2-trifluoroethanol (TFE).[2][3] The choice of solvent can influence reaction rates and yields, and empirical optimization may be necessary.
-
Anhydrous Conditions: While not always strictly necessary for IMCRs, using anhydrous solvents and an inert atmosphere (N₂ or Ar) can prevent side reactions, such as the hydrolysis of the isocyanide, and lead to cleaner reaction profiles and higher yields.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Fluorobenzene. Retrieved from [Link]
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]
-
Safe Work Australia. (n.d.). Isocyanates. Retrieved from [Link]
-
Quazi, S., Rashid, M. T., Malik, J. A., & Gavas, S. (2023). Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub. Retrieved from [Link]
- Akritopoulou-Zanze, I. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(5), 633.
-
Shaaban, S., & Dömling, A. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluorophenyl isocyanate. Retrieved from [Link]
-
PubChem. (n.d.). 1-Fluoro-3-iodobenzene. Retrieved from [Link]
- Dömling, A. (2013). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews.
- Dömling, A., et al. (2015). Ugi Multicomponent Reaction. Organic Syntheses.
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]
- Sharma, P., & Kumar, A. (2018). Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs).
-
ResearchGate. (2025). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. Retrieved from [Link]
- Google Patents. (n.d.). Method for the purification of isocyanates.
- Sharpless, K. B., et al. (2021). SuFExable Isocyanides for Ugi Reaction: Facile Synthesis of Sulfonyl Fluoro Peptides. ChemRxiv.
-
ResearchGate. (n.d.). The purification process of a brownish isocyanide on a short silica pad. Retrieved from [Link]
- Wang, Q., et al. (2023). An Alkyne–Isocyanide Cycloaddition/Boulton-Katritzky Rearrangement/Ring Expansion Reaction: Access to 9-Deazaguanines. Organic Letters.
- American Chemical Society. (2018). Spectroscopic Characterization of Model Compounds, Reactants, and Byproducts Connected with an Isocyanate Production Chain. Industrial & Engineering Chemistry Research.
- Barreto, A. S., Vercillo, O. E., & Andrade, C. K. (2011). Passerini Reaction. Journal of the Brazilian Chemical Society, 22, 462-467.
- Schubert, U. S., et al. (n.d.). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules.
- Google Patents. (n.d.). Method for the purification of isocyanates.
- Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE.
- Keshipour, S. (2019). Isocyanide-Based Cycloaddition Reactions.
- Nefzi, A., et al. (2020).
- Gokel, G. W., Widera, R. P., & Weber, W. P. (1976). PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE. Organic Syntheses, 55, 96.
- Semantic Scholar. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores.
- BenchChem. (2025). Application Notes and Protocols: 1-Isocyanopentane in Passerini Reactions.
- Patsnap. (2025).
- MDPI. (2023). Isocyanide Cycloaddition and Coordination Processes at Trigonal Phosphinidene-Bridged MoRe and MoMn Complexes. Molecules.
- ElectronicsAndBooks. (n.d.).
- Google Patents. (n.d.). Flow chemistry synthesis of isocyanates.
- Dömling, A. (2006). Multicomponent Reactions with Isocyanides.
- Justia Patents. (2006).
- Dömling, A. (2020). Isocyanide 2.0. Green Chemistry.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. 1-Fluoro-3-iodobenzene | C6H4FI | CID 70725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 10. Passerini Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 1-Fluoro-3-isocyanobenzene Derivatives in Advanced Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Unique Synergy of Fluorine and Isocyanide Chemistry
In the landscape of modern synthetic chemistry, the quest for efficiency, atom economy, and molecular diversity is paramount. Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, have emerged as powerful "click-like" tools that construct complex molecules from simple building blocks in a single, convergent step.[1][2][3] These reactions are prized for their operational simplicity and their ability to rapidly generate vast libraries of structurally diverse compounds.[4]
This guide focuses on a particularly valuable reagent: 1-Fluoro-3-isocyanobenzene . This molecule offers a powerful synergy between two key functional groups:
-
The Isocyanide Group (-NC): A cornerstone of multicomponent chemistry, the isocyanide functional group possesses a unique, formally divalent carbon atom. This allows it to react with both electrophiles and nucleophiles at the same carbon, a reactivity profile that underpins its utility in forming complex adducts with high efficiency.[1][4][5]
-
The Fluorine Atom (-F): The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry.[6] Its high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[7] Furthermore, the fluorine position provides a direct handle for the introduction of the positron-emitting isotope ¹⁸F, a critical component for developing novel radiotracers for Positron Emission Tomography (PET) imaging.[8][9]
This document provides a detailed exploration of the applications of this compound and its derivatives, complete with mechanistic insights and actionable laboratory protocols for drug discovery, bioconjugation, and medical imaging.
Section 1: The Mechanistic Underpinnings of Isocyanide-Based MCRs
A deep understanding of the reaction mechanism is critical for optimizing conditions and troubleshooting experiments. The Passerini and Ugi reactions, while distinct, share a common key intermediate—the nitrilium ion—which is central to their bond-forming efficiency.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction, first reported in 1921, is a three-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxyamide.[2][10]
Causality of the Mechanism: The reaction is typically conducted in aprotic solvents, suggesting a non-ionic pathway where hydrogen bonding plays a key role in organizing the components.[2][11] The carboxylic acid first protonates the carbonyl oxygen, activating it for nucleophilic attack by the isocyanide carbon. This forms a nitrilium ion intermediate, which is then trapped by the carboxylate anion. A final, irreversible acyl transfer (Mumm rearrangement) yields the stable α-acyloxyamide product.[12]
Caption: Mechanism of the Passerini 3-Component Reaction.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction extends the principles of the Passerini reaction by incorporating a fourth component, a primary amine. This reaction is arguably one of the most important MCRs for generating peptide-like scaffolds, making it invaluable in drug discovery.[1][13][14]
Causality of the Mechanism: The reaction typically begins with the rapid and reversible condensation of the amine and the carbonyl compound to form a Schiff base (imine).[12] In parallel with the Passerini reaction, the carboxylic acid protonates the imine nitrogen, activating it for nucleophilic attack by the isocyanide. The resulting nitrilium intermediate is trapped by the carboxylate, and a subsequent Mumm rearrangement furnishes the final α-acylaminoamide product.[1][12] The efficiency of this cascade lies in the channeling of multiple reversible equilibria into a final, irreversible product-forming step.[4]
Caption: Mechanism of the Ugi 4-Component Reaction.
Section 2: Core Applications & Protocols
Protocol: Synthesis of this compound
The synthesis of the core isocyanide reagent is a prerequisite for its application. The most common and reliable method is the dehydration of the corresponding formamide.
Rationale: This two-step procedure starts with the commercially available 3-fluoroaniline. Formylation provides the necessary N-formyl precursor. Subsequent dehydration using a strong dehydrating agent like phosphoryl chloride (POCl₃) in the presence of a base (e.g., triethylamine or pyridine) efficiently generates the isocyanide functional group. The base is crucial to neutralize the HCl generated during the reaction.
Materials:
-
3-Fluoroaniline
-
Ethyl formate
-
Phosphoryl chloride (POCl₃)
-
Triethylamine (NEt₃) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
Step 1: Synthesis of N-(3-fluorophenyl)formamide
-
In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and ethyl formate (3.0 eq).
-
Heat the mixture to reflux (approx. 55-60°C) for 12-18 hours. Monitor the reaction by TLC until the starting aniline is consumed.
-
Cool the reaction mixture to room temperature and remove the excess ethyl formate under reduced pressure. The resulting crude N-(3-fluorophenyl)formamide is often a solid and can be used in the next step without further purification.
Step 2: Dehydration to this compound
-
Dissolve the crude N-(3-fluorophenyl)formamide (1.0 eq) in anhydrous DCM (approx. 0.5 M) in a flask equipped with a dropping funnel and a nitrogen inlet.
-
Add triethylamine (2.2 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add phosphoryl chloride (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 5°C. Caution: This addition is exothermic.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Carefully pour the reaction mixture into ice-cold saturated NaHCO₃ solution to quench.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy (a strong, sharp isocyanide stretch is expected around 2130 cm⁻¹).
Application in Drug Discovery: Ugi-based Library Synthesis
The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of large libraries of drug-like molecules.[13] Using this compound as the isocyanide component introduces a fluorine atom, which can favorably modulate the properties of the resulting compounds for drug development.[7][9]
Caption: Workflow for Ugi-based combinatorial library synthesis.
Protocol: General Procedure for Parallel Ugi Synthesis
-
Stock Solution Preparation: Prepare stock solutions of the aldehyde, amine, carboxylic acid, and this compound components in methanol (e.g., 0.5 M).
-
Reaction Setup: In an array of vials (e.g., a 96-well plate), dispense equal volumes of one aldehyde, one amine, and one carboxylic acid stock solution into each well.
-
Initiation: To initiate the reactions, add an equal volume of the this compound stock solution to each well.
-
Incubation: Seal the plate and agitate at room temperature for 24-48 hours.[15]
-
Work-up & Analysis: Upon completion, the solvent can be evaporated, and the crude products can be analyzed and purified by high-throughput methods like LC-MS.
| Component A (Aldehyde) | Component B (Amine) | Component C (Acid) | Component D (Isocyanide) | Expected Product Class |
| Benzaldehyde | Benzylamine | Acetic Acid | This compound | Fluorinated Peptidomimetic |
| Isobutyraldehyde | Cyclohexylamine | Benzoic Acid | This compound | Fluorinated Peptidomimetic |
| 4-Pyridinecarboxaldehyde | Aniline | Propionic Acid | This compound | Fluorinated Peptidomimetic |
Table 1: Representative components for an Ugi library synthesis.
Application in Bioconjugation & Bioorthogonal Chemistry
Bioconjugation, the covalent linking of molecules to biomolecules like proteins or peptides, is essential for developing therapeutic agents, diagnostic tools, and for studying biological processes.[16][17] While isocyanide MCRs can be used for bioconjugation, their bioorthogonality can be context-dependent, as the isocyanide group may show some reactivity towards cellular nucleophiles.[5][18][19] A truly bioorthogonal application involves the [4+1] cycloaddition of isocyanides with tetrazines, a reaction that proceeds rapidly and cleanly in biological media.[5][18]
Conceptual Protocol: Tetrazine-Isocyanide Ligation for Peptide Labeling
-
Peptide Synthesis: Synthesize a peptide containing a non-native amino acid with a tetrazine moiety (e.g., via solid-phase peptide synthesis).
-
Probe Synthesis: Synthesize a fluorescent probe or drug molecule appended with a this compound derivative.
-
Ligation: Dissolve the tetrazine-modified peptide in an aqueous buffer (e.g., PBS, pH 7.4). Add the isocyanide-containing probe.
-
Incubation: Allow the reaction to proceed at 37°C. The reaction is often rapid, proceeding to high conversion within minutes to hours.
-
Analysis: The resulting labeled peptide can be analyzed and purified using HPLC and characterized by mass spectrometry.
Application in PET Imaging: Synthesis of an ¹⁸F-Labeled Tracer
The presence of the fluorine atom on this compound makes its derivatives prime candidates for conversion into ¹⁸F-labeled PET tracers.[7] This requires a precursor that can undergo rapid nucleophilic aromatic substitution (SNAᵣ) with [¹⁸F]fluoride.
Rationale: Due to the short 110-minute half-life of ¹⁸F, the radiolabeling step must be extremely fast and high-yielding.[20] A common strategy is to use a precursor with a good leaving group (e.g., -NO₂, -NMe₃⁺) at the position to be labeled. The electron-withdrawing isocyanide group helps to activate the aromatic ring for nucleophilic attack by [¹⁸F]F⁻.
Caption: General workflow for the synthesis of an ¹⁸F-PET tracer.
High-Level Protocol: Radiosynthesis of [¹⁸F]this compound
-
[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced in a cyclotron and trapped on an anion-exchange cartridge.
-
Elution: The [¹⁸F]F⁻ is eluted into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed under a stream of nitrogen at elevated temperature to yield an anhydrous, reactive [K/K222]⁺[¹⁸F]F⁻ complex.
-
Radiolabeling: A solution of the precursor (e.g., 1-nitro-3-isocyanobenzene or a trimethylammonium salt derivative) in an anhydrous polar aprotic solvent (e.g., DMSO, DMF) is added to the dried [¹⁸F]F⁻. The vessel is sealed and heated to a high temperature (120-160°C) for a short period (5-15 minutes).[21]
-
Purification: The crude reaction mixture is diluted and injected onto a semi-preparative HPLC system to isolate the desired radiolabeled product.
-
Formulation: The collected HPLC fraction is reformulated into a physiologically compatible solution for injection, followed by sterile filtration.
| Parameter | Typical Value/Condition | Rationale |
| Precursor | 1-Nitro-3-isocyanobenzene | Nitro group is a good leaving group for SNAᵣ |
| Solvent | Anhydrous DMSO or DMF | High boiling point, solvates fluoride complex |
| Temperature | 120 - 160 °C | Provides activation energy for the SNAᵣ reaction[21] |
| Reaction Time | 5 - 15 minutes | Minimizes decay of ¹⁸F (t½ ≈ 110 min) |
| Radiochemical Yield | 20 - 50% (decay-corrected) | Dependent on precursor reactivity and conditions |
Table 2: Key parameters for a typical ¹⁸F-labeling reaction.
Conclusion
This compound and its derivatives represent a class of highly versatile building blocks at the intersection of multicomponent synthesis, medicinal chemistry, and molecular imaging. The unique reactivity of the isocyanide handle enables the rapid construction of complex molecular architectures, while the strategically placed fluorine atom provides a means to enhance pharmacokinetic properties and grant access to PET imaging agents. The protocols and workflows detailed herein provide a foundational framework for researchers to harness the power of this synergy in their drug discovery and chemical biology programs.
References
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]
-
Akritopoulou-Zanze, I. (2017). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 22(1), 128. [Link]
-
Shaaban, S., et al. (2023). Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub. [Link]
-
Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. American Journal of Nuclear Medicine and Molecular Imaging, 2(1), 55–76. [Link]
-
Shaaban, S., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 11(52), 32958-32976. [Link]
-
Dömling, A. (2004). Multicomponent Reactions. Organic Chemistry Highlights. [Link]
-
Song, Y., et al. (2021). Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. Frontiers in Chemistry, 9, 664972. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Chemistry & Biology, 21(9), 1075–1101. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 289–302. [Link]
-
Ciulla, M. G., et al. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13232-13259. [Link]
-
Calahorro, A. J., et al. (2023). Investigating the bioorthogonality of isocyanides. Chemical Communications, 59(84), 12629-12632. [Link]
-
Taïeb, D., et al. (2024). PET imaging of metastatic paraganglioma using novel 3-[18F]fluoro-para-hydroxyphenethylguanidine (3-[18F]pHPG) radiotracer. ResearchGate. [Link]
-
Ressner, E. (2021). What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? Quora. [Link]
-
Pretze, M., et al. (2016). 18F-Labeling Using Click Cycloadditions. Molecules, 21(7), 856. [Link]
-
Böhm, H.-J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]
-
Shaw, A., et al. (2013). Single-Step Ugi Multicomponent Reaction for the Synthesis of Phosphopeptidomimetics. The Journal of Organic Chemistry, 78(13), 6843–6850. [Link]
-
Inhance Technologies. (2024). How Is Fluorine Used in the Medical Field? Inhance Technologies. [Link]
-
Taïeb, D., et al. (2024). 3-[18F]Fluoro-para-hydroxyphenethylguanidine (3-[18F]pHPG) PET—A Novel Imaging Modality for Paraganglioma. Cancers, 16(8), 1494. [Link]
-
Dömling, A. (2002). Ugi reaction in the synthesis of drug-like small molecules. ResearchGate. [Link]
-
Flood, D. T. (1933). Fluorobenzene. Organic Syntheses, 13, 46. [Link]
-
Le Droumaguet, C., & Wang, Q. (2010). Fluorogenic click reaction. Chemical Society Reviews, 39(4), 1233-1239. [Link]
-
Calahorro, A. J., et al. (2023). Investigating the bioorthogonality of isocyanides. Chemical Communications. [Link]
-
Taylor, N. J., & Gouverneur, V. (2013). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 8(12), 1457-1467. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]
-
Ugi, I., et al. (2003). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Molecules, 8(1), 53-66. [Link]
- Siegemund, G., et al. (2019). Process for preparing fluorobenzene by direct fluorination.
-
Agard, N. J., & Prescher, J. A. (2010). Click Triazoles for Bioconjugation. ResearchGate. [Link]
-
Dömling, A. (2000). Multicomponent Reactions with Isocyanides. ResearchGate. [Link]
-
Kemsley, J. (2016). Fluorinated azides click to make triazoles. Chemical & Engineering News, 94(49). [Link]
-
Maisonial, A., et al. (2022). Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging. Molecules, 27(24), 8928. [Link]
-
Song, Y., et al. (2021). Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. ResearchGate. [Link]
-
Knicely, C. (2014). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]
-
Svárovská, A., & Soural, M. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. International Journal of Molecular Sciences, 21(23), 9160. [Link]
-
Reddy, C. R., & Kumar, M. S. (2019). New Artificial Macrocycles accessed by Ugi four-component reaction (U-4CR). CHEMISTRY & BIOLOGY INTERFACE, 9(4), 23-34. [Link]
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. Organic Chemistry Portal. [Link]
-
Takaoka, Y., & Ojima, I. (2021). Click Chemistry Conjugations. Springer Nature Experiments. [Link]
-
Tonelli, C., et al. (2015). Crosslinking of Fluoroelastomers by “Click” Azide–Nitrile Cycloaddition. ResearchGate. [Link]
-
Pickel, T. C., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science, 4(3), 1195–1203. [Link]
-
El-Ghanam, A. M. (2005). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. ResearchGate. [Link]
-
Kirk, K. L. (2008). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of Isocyanide-Based Multicomponent Reactions | Encyclopedia MDPI [encyclopedia.pub]
- 3. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent Reactions [organic-chemistry.org]
- 5. Investigating the bioorthogonality of isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inhancetechnologies.com [inhancetechnologies.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Passerini Reaction [organic-chemistry.org]
- 12. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 18. Frontiers | Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules [frontiersin.org]
- 19. Investigating the bioorthogonality of isocyanides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. 18F-Labeling Using Click Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles using 1-Fluoro-3-isocyanobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Fluorine in Heterocyclic Scaffolds
The introduction of fluorine into heterocyclic structures is a cornerstone of modern medicinal chemistry. Heterocyclic compounds are ubiquitous in pharmaceuticals, forming the core scaffolds of a vast array of therapeutic agents due to their ability to engage in diverse biological interactions.[1][2] The strategic placement of fluorine atoms on these scaffolds can profoundly influence their physicochemical and pharmacological properties. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability, thereby transforming a promising lead compound into a viable drug candidate.
1-Fluoro-3-isocyanobenzene has emerged as a versatile and valuable building block in this context. Its isocyanide functionality provides a gateway to a rich variety of powerful synthetic transformations, most notably isocyanide-based multicomponent reactions (IMCRs) and cycloadditions. The presence of the fluorine atom on the phenyl ring allows for the direct incorporation of this key halogen into the target heterocyclic systems, making this compound an attractive reagent for the synthesis of novel fluorinated compounds with potential therapeutic applications.
This guide provides an in-depth exploration of the use of this compound in the synthesis of fluorinated heterocycles, with a focus on the Ugi and Passerini multicomponent reactions. Detailed protocols, mechanistic insights, and practical considerations are presented to enable researchers to effectively utilize this reagent in their drug discovery and development endeavors.
Isocyanide-Based Multicomponent Reactions (IMCRs): A Gateway to Molecular Diversity
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. Isocyanide-based MCRs, in particular, have gained prominence due to their efficiency, atom economy, and the high degree of molecular diversity they can generate. The Ugi and Passerini reactions are two of the most well-established and widely utilized IMCRs.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. This reaction is exceptionally versatile and has been extensively used in the synthesis of peptide mimics and other biologically active compounds.
The reaction proceeds through a series of equilibria, culminating in an irreversible Mumm rearrangement. The key steps are:
-
Imine Formation: The aldehyde and amine condense to form an imine.
-
Nitrilium Ion Formation: The isocyanide adds to the protonated imine to form a nitrilium ion intermediate.
-
Addition of Carboxylate: The carboxylate anion attacks the nitrilium ion.
-
Mumm Rearrangement: An intramolecular acyl transfer (Mumm rearrangement) occurs to yield the stable α-acylamino amide product.
Figure 1: The Ugi four-component reaction mechanism.
This protocol provides a representative procedure for the Ugi reaction using this compound.
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
This compound (1.0 equiv)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the aldehyde (1.0 equiv) and amine (1.0 equiv) in methanol (0.2 M), add the carboxylic acid (1.0 equiv). Stir the mixture at room temperature for 30 minutes.
-
Addition of Isocyanide: Add this compound (1.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated α-acylamino amide.
Self-Validation:
-
TLC Analysis: The disappearance of the limiting starting material and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding.
-
Spectroscopic Analysis: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the fluorine atom can be confirmed by ¹⁹F NMR.
| Reactant Class | Example | Molar Ratio |
| Aldehyde | Benzaldehyde | 1.0 |
| Amine | Benzylamine | 1.0 |
| Carboxylic Acid | Acetic Acid | 1.0 |
| Isocyanide | This compound | 1.0 |
| Product Yield | Up to 86% |
Table 1: Representative reactants and yield for the Ugi synthesis of a fluorinated α-acylamino amide.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. Discovered in 1921, it is the first isocyanide-based MCR.
The mechanism of the Passerini reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents.
-
Hydrogen Bonding: The carboxylic acid forms a hydrogen bond with the carbonyl oxygen of the aldehyde or ketone, activating it towards nucleophilic attack.
-
Nucleophilic Attack: The isocyanide carbon attacks the carbonyl carbon.
-
Cyclic Transition State: A cyclic transition state is formed, followed by proton transfer and rearrangement to give the final α-acyloxy carboxamide product.
Figure 2: General experimental workflow for the Passerini reaction.
This protocol provides a general procedure for the Passerini reaction adapted for this compound.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry flask, dissolve the aldehyde or ketone (1.0 equiv) and the carboxylic acid (1.0 equiv) in the chosen aprotic solvent (0.5 M).
-
Addition of Isocyanide: Add this compound (1.1 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature for 24-72 hours. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to remove unreacted carboxylic acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the fluorinated α-acyloxy carboxamide.
Causality and Self-Validation:
-
Aprotic Solvent: The use of an aprotic solvent is crucial as it promotes the concerted mechanism of the Passerini reaction.
-
Excess Isocyanide: A slight excess of the isocyanide is often used to ensure complete consumption of the limiting carbonyl compound.
-
Aqueous Work-up: The wash with saturated NaHCO₃ is essential to remove any unreacted carboxylic acid, which simplifies the subsequent purification.
-
Spectroscopic Confirmation: The structure of the final product should be rigorously confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to verify the formation of the desired α-acyloxy carboxamide.
Cycloaddition Reactions: Constructing Ring Systems
This compound can also participate in cycloaddition reactions to form various heterocyclic systems. While specific protocols for this reactant are less common in the readily available literature, the principles of [3+2] and [4+2] cycloadditions can be applied. The electron-withdrawing nature of the fluorinated phenyl ring can influence the reactivity of the isocyanide in these transformations.
Conclusion: A Versatile Tool for Fluorinated Heterocycle Synthesis
This compound is a powerful and versatile reagent for the synthesis of fluorinated heterocycles. Its utility in robust and efficient multicomponent reactions like the Ugi and Passerini reactions allows for the rapid generation of diverse libraries of fluorinated compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the synthetic potential of this compound in their pursuit of novel therapeutic agents and other advanced materials. The continued exploration of this and other fluorinated building blocks will undoubtedly lead to the discovery of new and improved bioactive molecules.
References
- Schuster, I., et al. (2007). Letters in Organic Chemistry, 4(2), 102-108. [Source available through generic search, specific URL not available]
-
Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3838. [Link]
-
Singh, V. K., & Joshi, K. C. (1981). Synthesis of Some Fluorinated Quinazolone Derivatives. Journal of the Indian Chemical Society, 58(9), 928-930. [Link]
-
Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(10), 1649. [Link]
-
Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Organic & Biomolecular Chemistry, 19(35), 7544-7560. [Link]
-
Sloop, J. C. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry, 2017, 1-17. [Link]
-
Wang, Z., et al. (2021). SuFExable Isocyanides for Ugi Reaction: Facile Synthesis of Sulfonyl Fluoro Peptides. Angewandte Chemie International Edition, 60(41), 22359-22364. [Link]
-
Singh, M., et al. (2025). Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews, 28(01), 1924-1928. [Link]
-
Joshi, K. C., et al. (1975). Fluorinated quinazolones III: synthesis and CNS depressant activity of fluorinated quinazolone derivatives. Journal of Pharmaceutical Sciences, 64(8), 1428-1430. [Link]
-
Váradi, A., et al. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. [Link]
-
Sloop, J. C. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry, 2017. [Link]
-
El-Faham, A., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 10(63), 38241-38265. [Link]
-
Váradi, A., et al. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. [Link]
-
Wen, L. R., et al. (2017). 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. Scientific Reports, 7(1), 41696. [Link]
-
Kumar, S., et al. (2017). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research, 6(2), 1-6. [Link]
-
Petrov, V. A. (Ed.). (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons. [Link]
-
Wang, Y., et al. (2022). [3 + 2] cycloaddition for the assembly of indolizine-based heterocyclic sulfonyl fluorides. Organic Chemistry Frontiers, 9(12), 3237-3242. [Link]
-
Fassihi, A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 83. [Link]
-
Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Organic & Biomolecular Chemistry, 19(35), 7544–7560. [Link]
-
Powers, D. C., & Pa-k, J. (2018). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. Journal of the American Chemical Society, 140(4), 1251-1255. [Link]
-
Dömling, A., et al. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 133-146. [Link]
-
Sharma, R., et al. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: A Journal of Pharmaceutical Science, 15(1), 1-7. [Link]
-
Dömling, A. (2002). Catalytic Three‐Component Ugi Reaction. Angewandte Chemie International Edition, 41(18), 3408-3410. [Link]
-
Madia, V. N., & Ialongo, D. (Eds.). (2024). Heterocyclic Compounds in Medicinal Chemistry. MDPI. [Link]
-
Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 1-138. [Link]
Sources
Troubleshooting & Optimization
Challenges in the synthesis and purification of 1-Fluoro-3-isocyanobenzene
Welcome to the dedicated technical support guide for the synthesis and purification of 1-Fluoro-3-isocyanobenzene (CAS 404-71-7). This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but challenging chemical intermediate. This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, largely due to the unique reactivity of the isocyanate group and the influence of the fluorine substituent on molecular properties.
However, the very reactivity that makes this compound useful also presents significant hurdles in its synthesis, purification, and handling. This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical principles behind each recommendation.
Section 1: Synthesis Troubleshooting Guide
The synthesis of aryl isocyanates from their corresponding anilines is a well-established transformation, but it is fraught with potential side reactions. The most common laboratory-scale method involves the reaction of 3-fluoroaniline with a phosgene equivalent, such as triphosgene.
Q1: My reaction yield is very low, and I've isolated a significant amount of a white, insoluble solid. What is this byproduct and how can I prevent its formation?
A: This is a classic and highly common issue. The white, insoluble solid is almost certainly N,N'-bis(3-fluorophenyl)urea. Its formation points to two primary sources of contamination: water and/or an excess of the starting 3-fluoroaniline.
Causality: The isocyanate functional group is extremely electrophilic and highly susceptible to nucleophilic attack.
-
Reaction with Water: Any residual water in your solvent, glassware, or starting materials will rapidly react with the this compound product. This hydrolysis reaction forms an unstable carbamic acid, which then decarboxylates to regenerate the starting 3-fluoroaniline. This newly formed aniline immediately reacts with another molecule of your desired isocyanate product to form the highly stable and insoluble urea byproduct.[1]
-
Reaction with Starting Amine: If the addition of 3-fluoroaniline is too quick or if it is present in excess at the end of the reaction, it will directly attack the isocyanate product to form the same urea byproduct.[1]
Troubleshooting Protocol:
-
Absolute Anhydrous Conditions:
-
Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents from a solvent purification system or freshly opened bottles rated for anhydrous applications.
-
Ensure your starting 3-fluoroaniline is dry. If necessary, distill it from a suitable drying agent (e.g., CaH₂) before use.
-
-
Controlled Reagent Addition:
-
The reaction should be run by adding the 3-fluoroaniline solution dropwise to a solution of the phosgene equivalent (e.g., triphosgene) in an inert solvent. This ensures that the amine is the limiting reagent at all times until the final addition, preventing it from reacting with the newly formed product.
-
-
Inert Atmosphere: Conduct the entire reaction, workup, and purification under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.
Q2: After removing the solvent from my crude reaction mixture, the product is a viscous, sticky residue that solidifies over time. Is this normal?
A: While this compound is a low-melting solid or liquid at room temperature, a highly viscous or rapidly solidifying crude product often indicates the formation of oligomers or polymers.
Causality: Isocyanates can undergo self-reaction to form dimers (uretdiones) and, more commonly, trimers (isocyanurates). This process is often catalyzed by trace impurities, such as bases, acids, or certain metals, and is accelerated by heat.
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the recommended reaction temperature. During workup, use a rotary evaporator with a water bath set to a low temperature (<40 °C) to remove the solvent. Overheating is a primary cause of polymerization.
-
Prompt Purification: Do not let the crude product sit for extended periods. The presence of reaction byproducts can catalyze degradation. Proceed to purification, preferably by vacuum distillation, as soon as the workup is complete.
-
Avoid Basic Conditions: During workup, if an aqueous wash is necessary, use dilute acidic solutions (e.g., cold 1M HCl) to remove any unreacted amine and basic byproducts, followed by a brine wash. Ensure no residual base is carried into the final product.
Q3: What are the safest and most effective phosgenating agents for a lab-scale synthesis?
A: While phosgene gas is the historical and industrial standard, its extreme toxicity makes it unsuitable for most academic and research labs.[2] The preferred alternatives are solid phosgene surrogates.
-
Triphosgene (bis(trichloromethyl) carbonate): This is the most common and recommended choice. It is a stable, crystalline solid that is safer to handle and weigh than gaseous phosgene.[3] In the presence of a catalyst (like activated charcoal) or upon heating, it decomposes to release three equivalents of phosgene in situ.
-
Diphosgene (trichloromethyl chloroformate): This is a liquid alternative. While easier to handle than phosgene gas, it is highly corrosive and toxic and offers few advantages over solid triphosgene for most applications.
Crucial Safety Note: Although these reagents are safer to handle initially, they generate highly toxic phosgene gas within the reaction vessel. All operations must be performed in a certified, high-performance chemical fume hood. A dedicated quenching solution (e.g., concentrated sodium hydroxide or ammonia) should be kept on hand to neutralize any residual phosgenating agent and the reaction mixture.
Section 2: Purification Troubleshooting Guide
Purification is often the most challenging step due to the high reactivity of the isocyanate group.
Q1: I attempted to purify my product using standard silica gel column chromatography, but I recovered almost no product. Why?
A: This is an expected outcome. The surface of standard silica gel is covered with acidic silanol groups (-Si-OH). These hydroxyl groups are nucleophilic and will react covalently with the isocyanate, permanently binding your product to the stationary phase. The result is extremely low or zero recovery.
The Correct Approach: Vacuum Distillation
Vacuum distillation is the industry-standard and most reliable method for purifying reactive intermediates like isocyanates.
Causality: This method separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that minimizes the risk of thermal decomposition or polymerization. The common urea and oligomeric byproducts are non-volatile and will remain in the distillation flask.
Q2: What are the critical parameters for a successful vacuum distillation of this compound?
A: Success hinges on meticulous setup and control.
Troubleshooting & Best Practices Protocol:
-
Glassware Integrity: Use a clean, dry, and dedicated distillation apparatus. Ensure all glass joints are well-greased with high-vacuum grease and securely clamped to prevent leaks.
-
Vacuum Level: A good quality vacuum pump capable of reaching <1 mmHg is essential. A lower pressure allows for a lower distillation temperature.
-
Temperature Control: Use a heating mantle with a stirrer and a sand or oil bath to ensure even heating of the distillation flask. A thermometer placed correctly at the distillation head is critical for monitoring the vapor temperature, which corresponds to the boiling point at that pressure.
-
Fractionation: Use a short-path distillation head or a Vigreux column to improve separation. Collect a small forerun fraction, which may contain residual solvent or more volatile impurities, before collecting the main product fraction at a stable temperature.
| Pressure | Estimated Boiling Point |
| 760 mmHg (Atmospheric) | ~185-188 °C (Decomposition likely) |
| 15 mmHg | ~70-72 °C |
| 10 mmHg | ~62-65 °C |
| 1 mmHg | ~35-40 °C |
| Note: These are estimated values. The observed boiling point will depend on the accuracy of your pressure gauge. |
Section 3: Handling, Storage, and Safety FAQs
Q1: What are the minimum personal protective equipment (PPE) and safety measures required for handling this compound?
A: Isocyanates are potent irritants to the skin, eyes, and respiratory tract.[4] Repeated exposure can lead to chemical sensitization and occupational asthma.[5]
-
Engineering Controls: Always handle this compound and its precursors in a high-performance chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended when handling larger quantities.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber). Double-gloving is a good practice.
-
Body Protection: A flame-resistant lab coat.
-
Q2: How do I properly store the purified this compound to ensure its long-term stability?
A: The compound's stability is compromised by moisture and heat.
-
Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen).[6]
-
Container: Use a clean, dry amber glass bottle with a Teflon-lined cap. For high-purity material, consider storage in a Sure/Seal™ type bottle.
-
Temperature: For long-term storage, keep the container tightly sealed in a freezer at -20°C.[6] Allow the bottle to warm to room temperature completely before opening to prevent condensation of atmospheric moisture onto the product.
Section 4: Protocols & Visual Workflows
Protocol 1: Example Synthesis using Triphosgene
Disclaimer: This is an illustrative protocol. All quantities and conditions should be optimized by the end-user. This reaction is hazardous and must only be performed by trained personnel with appropriate safety measures.
-
Setup: In a certified fume hood, assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer.
-
Reagents: Charge the flask with triphosgene (0.35 eq.) dissolved in anhydrous toluene.
-
Reaction: Begin stirring and gently heat the solution to 80-90 °C.
-
Addition: Dissolve 3-fluoroaniline (1.0 eq.) in anhydrous toluene and add it to the dropping funnel. Add the aniline solution dropwise to the hot triphosgene solution over 1-2 hours. The reaction is exothermic and will evolve HCl gas (which should be vented through a scrubber).
-
Completion: After the addition is complete, heat the mixture at reflux (~110 °C) for 2-4 hours, monitoring the reaction progress by IR spectroscopy (disappearance of the amine N-H stretch, appearance of the strong isocyanate -NCO stretch at ~2250-2270 cm⁻¹).
-
Workup: Cool the reaction to room temperature. Carefully filter off any insoluble byproducts under an inert atmosphere. Concentrate the filtrate using a rotary evaporator at low temperature (<40 °C). The resulting crude oil is ready for purification.
Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Diagram 2: Purification Workflow
Caption: Recommended purification workflow using vacuum distillation.
Section 5: References
-
PubChem. (n.d.). 1-Fluoro-3-iodobenzene. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isocyanates. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved January 25, 2026, from [Link]
-
Wang, Y., et al. (2023). How To Get Isocyanate? ACS Omega. Retrieved January 25, 2026, from [Link]
-
Wang, Y., et al. (2023). How To Get Isocyanate? ACS Omega, 8(27), 24399–24410. [Link]
-
PubChem. (n.d.). 3-Fluorophenyl isocyanate. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Zhersh, S., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(32), 5982–5986. [Link]
-
PubChem. (n.d.). 3-Fluoroanisole. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Riemer, J. D. (2004). U.S. Patent No. 6,781,010 B1. U.S. Patent and Trademark Office.
-
Safe Work Australia. (n.d.). Guide to handling isocyanates. Retrieved January 25, 2026, from [Link]
-
Rao, K. S., et al. (2021). Patent No. WO2021036060A1. Google Patents.
-
Ren, Y. (2017). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto. [Link]
-
Reddy, G. M., et al. (2013). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 81(3), 705–716. [Link]
-
I. K. Khanna, et al. (1997). A Mild and Simple Method for the Preparation of Isocyanates from Aliphatic Amines Using Trichloromethyl Chloroformate. The Journal of Organic Chemistry, 62(10), 3362-3363. [Link]
-
Corrie, J. E. T., et al. (1974). Formation of aryl isocyanates by deoxygenation of nitrosocarbonylarenes. Journal of the Chemical Society, Chemical Communications, (5), 155. [Link]
-
Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE. Retrieved January 25, 2026, from [Link]
-
Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. U.S. Department of Labor. Retrieved January 25, 2026, from [Link]
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 5. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. 720678-21-7|1-CHloro-3-fluoro-2-isocyanatobenzene|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Reactions with 1-Fluoro-3-isocyanobenzene
Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 1-Fluoro-3-isocyanobenzene. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of reactions involving this versatile reagent and ultimately improve your experimental outcomes. Drawing from established chemical principles and multicomponent reaction theory, we will address common challenges in a direct question-and-answer format.
Section 1: Understanding Your Reagent: this compound
Before troubleshooting, it is critical to understand the inherent chemical properties of this compound. Its reactivity is dominated by the isocyanide functional group, but significantly modulated by the fluorine atom on the aromatic ring.
-
The Isocyanide Group (-N≡C): This functional group is unique in that it contains a formally divalent carbon atom, making it an exceptional C1 synthon. It readily undergoes α-addition reactions, acting as a nucleophile that attacks an electrophile (like a protonated imine or carbonyl) and is subsequently attacked by a nucleophile at the same carbon. This dual reactivity is the cornerstone of its utility in multicomponent reactions (MCRs).[1]
-
The meta-Fluoro Substituent (-F): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (σI). From the meta position, its resonance (mesomeric) effect is negligible. This strong inductive effect withdraws electron density from the aromatic ring, making the isocyanide carbon more electrophilic and potentially influencing the rate and mechanism of key reaction steps.[2]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when using this compound in multicomponent reactions like the Ugi and Passerini reactions.
Low or No Product Yield
Question: My Ugi/Passerini reaction with this compound is giving very low yields or failing completely. What are the most likely causes?
Answer: Low yields in these complex multicomponent reactions can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.
A. Reagent Quality and Handling:
-
Isocyanide Purity & Stability: Aryl isocyanides can be prone to polymerization or hydrolysis.[3] Ensure the reagent is fresh or has been stored properly under an inert atmosphere (N₂ or Ar) and refrigerated.[4] Isocyanides are sensitive to acidic conditions and can hydrolyze to the corresponding formamide below pH 5.[3]
-
Solvent Purity: Water is a critical parameter. Ensure you are using anhydrous solvents, especially for the Passerini reaction, as excess water can hydrolyze the isocyanide or interfere with the reaction mechanism.
-
Aldehyde/Ketone and Amine Quality: Aldehydes can oxidize to carboxylic acids on storage. Amines can absorb CO₂ from the air. Use freshly distilled or purified starting materials.
B. Reaction Conditions:
-
Concentration: Both Ugi and Passerini reactions are typically favored at high concentrations of reactants (e.g., 0.5 M to 2.0 M).[3][5] This is because the mechanisms involve multiple components coming together in the rate-determining step.[6] Running the reaction too dilute is a common cause of failure.
-
Solvent Choice: This is one of the most critical parameters and differs significantly between the Ugi and Passerini reactions.
-
For Passerini Reactions: Aprotic, non-polar solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are strongly preferred.[2][7] The mechanism is believed to proceed through a concerted, less polar cyclic transition state, which is destabilized by polar, protic solvents.[7]
-
For Ugi Reactions: Polar solvents are generally required. Methanol is the most common choice as it facilitates the initial imine formation.[8] 2,2,2-Trifluoroethanol (TFE) can also be highly effective, often accelerating the reaction.[8]
-
-
Order of Addition: For the Ugi reaction, it is often beneficial to pre-mix the amine and aldehyde/ketone in the solvent for a short period (15-30 minutes) to allow for the formation of the imine before adding the carboxylic acid and, lastly, the isocyanide.[9] The nucleophilic attack of the isocyanide on the pre-formed iminium ion is a key step.[7]
C. Electronic Effects of the Reagent:
-
The electron-withdrawing nature of the 3-fluoro substituent can decrease the nucleophilicity of the isocyanide carbon. While this may slow the initial attack on the carbonyl/imine, it also stabilizes the crucial nitrilium intermediate, which could be beneficial. If your reaction is sluggish, gentle heating (40-50 °C) might be required, but monitor carefully for byproduct formation.
Formation of Significant Side Products
Question: My reaction is consuming starting material, but I am isolating significant byproducts instead of my desired Ugi/Passerini adduct. What are these side products and how can I prevent them?
Answer: Side product formation is often a result of competing reaction pathways. Identifying the likely structures can provide clues to optimize the conditions.
A. Common Side Products:
-
Passerini Adduct in an Ugi Reaction: If a Passerini reaction occurs as an unwanted side reaction in an Ugi process, it can be suppressed by using highly polar alcohols like trifluoroethanol as the solvent.[2] This side reaction consumes the aldehyde, carboxylic acid, and isocyanide before the amine can form the imine.
-
Hydrolysis Products: The most common hydrolysis product is N-(3-fluorophenyl)formamide, formed from the reaction of this compound with water. This is a clear indicator of wet reagents or solvents.
-
Polymerization: Isocyanides, particularly aryl isocyanides, can polymerize, leading to an insoluble black or brown tar. This is often initiated by impurities, heat, or certain metal catalysts. Using pure reagents and maintaining appropriate temperatures is key.
-
"Ketene" Adduct (Passerini variant): When using certain carboxylic acids like aryl-acetic acids, a three-component reaction involving two equivalents of the acid can occur, leading to captodative olefins instead of the expected Passerini product.
B. Mitigation Strategies:
-
Strictly Anhydrous Conditions: Use freshly dried solvents and flame-dry your glassware to minimize hydrolysis.
-
Control Temperature: Avoid excessive heating, which can promote polymerization and other decomposition pathways. Most Ugi/Passerini reactions proceed well at room temperature.
-
Leverage Catalysts: For sluggish reactions, consider a Lewis acid catalyst (e.g., TiCl₄, InCl₃, Sc(OTf)₃). Lewis acids can activate the carbonyl or imine component, accelerating the desired MCR pathway and potentially outcompeting side reactions.[7] However, screening is necessary as some Lewis acids can also promote byproduct formation.
Purification Challenges
Question: I have obtained my crude product, but purification by column chromatography is difficult, with smearing or decomposition on silica gel. What are the best practices for purification?
Answer: The amide products of Ugi and Passerini reactions can sometimes be challenging to purify due to their polarity and potential for degradation on acidic media like standard silica gel.
A. Recommended Purification Techniques:
-
Crystallization: This should be the first method you attempt. Ugi and Passerini products are often crystalline solids. Test a range of solvent systems (e.g., Ethyl Acetate/Hexanes, DCM/Methanol, Ethanol/Water).
-
Neutralized Silica Gel: If chromatography is necessary, consider using silica gel that has been neutralized. You can prepare this by making a slurry of silica in a solvent containing 1-2% of a benign base like triethylamine (Et₃N), then evaporating the solvent. This prevents the acidic silica surface from degrading your product.
-
Alternative Stationary Phases: Consider using neutral alumina or reverse-phase (C18) chromatography if your product is unstable on silica.
-
Aqueous Workup: Before any purification, a thorough aqueous workup is crucial. Washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution will remove unreacted carboxylic acid, and a brine wash will help remove water-soluble components like methanol.[9]
Section 3: Experimental Protocols & Data
Optimized Protocol: Representative Ugi Four-Component Reaction (U-4CR)
This protocol describes a general, robust procedure for the synthesis of an α-acylamino-amide using this compound.
Step-by-Step Methodology:
-
Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 equiv) and the aldehyde (1.0 mmol, 1.0 equiv).
-
Imine Formation: Add anhydrous methanol (2.0 mL, to achieve a 0.5 M concentration) and stir the mixture at room temperature for 20 minutes under an inert atmosphere (N₂ or Ar).
-
Component Addition: Add the carboxylic acid (1.0 mmol, 1.0 equiv) to the solution. Stir for 2 minutes.
-
Isocyanide Addition: Slowly add this compound (1.0 mmol, 1.0 equiv) via syringe. Caution: Isocyanides have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 2-12 hours.
-
Workup:
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on neutralized silica gel.
Data Presentation: Influence of Reaction Parameters
| Parameter | Ugi Reaction (Typical) | Passerini Reaction (Typical) | Rationale & Key Insights |
| Solvent | Methanol, TFE[8] | DCM, THF, Toluene[2] | Mechanism-dependent. Ugi requires a polar solvent for imine formation; Passerini's concerted mechanism is favored in aprotic media.[7][8] |
| Concentration | High (0.5 - 2.0 M)[5] | High (0.5 M to neat)[6] | Kinetics. Both are high-order reactions; higher concentration increases the probability of productive molecular collisions.[5][6] |
| Temperature | Room Temperature | Room Temperature | Stability. Most reactions are exothermic.[5] Heating may be needed for sluggish substrates but increases the risk of polymerization. |
| Catalyst | Generally none; Lewis Acids (e.g., Sc(OTf)₃) can accelerate.[7] | Generally none; Lewis Acids can be used for ketones. | Activation. Lewis acids activate the carbonyl/imine, increasing its electrophilicity for the isocyanide attack.[7] |
| pH | Neutral to slightly acidic | Slightly acidic (due to carboxylic acid) | Stability. Isocyanide is unstable at pH < 5.[3] Strongly basic conditions are generally not compatible with other reactants. |
| Expected Yield | 60 - 95% | 50 - 90% | Yields are highly substrate-dependent, but good to excellent yields are common under optimized conditions. |
Section 4: Visualization of Key Processes
Diagram: General Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and solving issues with low reaction yields.
Sources
- 1. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Passerini Reaction [organic-chemistry.org]
- 3. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [open.bu.edu]
- 5. mdpi.com [mdpi.com]
- 6. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Researcher's Guide to 1-Fluoro-3-isocyanobenzene
Welcome to the technical support center for 1-Fluoro-3-isocyanobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but highly reactive reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate common side reactions, ensuring the success of your experiments.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the highly electrophilic isocyanate (-N=C=O) group, which readily reacts with a wide range of nucleophiles. However, this high reactivity is also the source of several common side reactions that can lead to reduced yields, purification challenges, and unexpected byproducts.
The fluorine atom at the meta-position plays a crucial role in the reactivity of the isocyanate group. As an electron-withdrawing group, the fluorine atom increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated phenyl isocyanate. This enhanced reactivity necessitates careful control of reaction conditions to favor the desired transformation over competing side reactions.
This guide will focus on the two most prevalent side reactions encountered when working with this compound:
-
Hydrolysis: Reaction with water to form unstable carbamic acids, which decompose to amines and subsequently form highly insoluble diaryl ureas.
-
Trimerization: Self-condensation to form a highly stable, six-membered isocyanurate ring.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Formation of an Insoluble White Precipitate Upon Addition of this compound
Q: I'm running a reaction with this compound and an amine to form a substituted urea. As soon as I add the isocyanate, a significant amount of a white solid crashes out of my reaction mixture, and my yield of the desired product is very low. What is happening and how can I prevent it?
A: This is a classic problem when working with isocyanates and is almost certainly due to the formation of a symmetric diaryl urea byproduct, 1,3-bis(3-fluorophenyl)urea, resulting from the hydrolysis of your starting material.
Isocyanates are extremely sensitive to moisture. The reaction with even trace amounts of water initiates a cascade of reactions that consumes two equivalents of your isocyanate for every one equivalent of water.
-
Step 1: Carbamic Acid Formation: The isocyanate group is attacked by water to form an unstable carbamic acid intermediate.
-
Step 2: Decarboxylation and Amine Formation: The carbamic acid rapidly decarboxylates to yield a primary amine (3-fluoroaniline in this case) and carbon dioxide gas.
-
Step 3: Urea Formation: The newly formed, highly nucleophilic amine immediately reacts with a second molecule of the isocyanate to produce a stable, and often highly insoluble, symmetrically disubstituted urea.[1]
| Symptom | Probable Cause | Recommended Action & Scientific Rationale |
| Immediate precipitation upon isocyanate addition | Moisture in the reaction solvent or on glassware. | Action: Rigorously dry all solvents and glassware. Use freshly distilled solvents over an appropriate drying agent (e.g., CaH₂ for aprotic solvents). Dry glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator. Rationale: This minimizes the primary source of water contamination.[1] |
| Low yield of desired product, presence of a high-melting point byproduct | Moisture introduced with reagents or from the atmosphere. | Action: Ensure all reagents, especially amines which can be hygroscopic, are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use syringe techniques for liquid transfers. Rationale: An inert atmosphere prevents atmospheric moisture from entering the reaction vessel.[1] |
| Inconsistent results between batches | Variable water content in starting materials. | Action: Use a moisture scavenger in your reaction. Molecular sieves (3Å or 4Å, activated) are effective. Alternatively, for non-protic systems, a small amount of a reactive scavenger like tosyl isocyanate can be added prior to the main isocyanate. Rationale: Moisture scavengers will preferentially react with trace water, protecting your isocyanate.[2] |
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) should be oven-dried at 150 °C for at least 4 hours and assembled hot under a positive pressure of dry nitrogen.
-
Solvent Preparation: Use anhydrous solvents. For example, if using tetrahydrofuran (THF), it should be freshly distilled from sodium/benzophenone ketyl under nitrogen.
-
Reagent Preparation: If your amine nucleophile is a solid, dry it in a vacuum oven. If it is a liquid, consider distilling it from a suitable drying agent.
-
Reaction Setup: Assemble the reaction apparatus under a nitrogen atmosphere. Add the anhydrous solvent and your amine nucleophile to the reaction flask via syringe. If using, add activated molecular sieves.
-
Isocyanate Addition: Dissolve the this compound in a small amount of the anhydrous solvent in a separate flask and add it to the reaction mixture dropwise via a syringe or dropping funnel at a controlled temperature (often 0 °C to room temperature to manage exothermicity).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Issue 2: Formation of a Second, Often Soluble, Byproduct, Especially at Higher Temperatures or Concentrations
Q: My reaction seems to be producing another byproduct besides the diaryl urea. It's more soluble than the urea but still complicates my purification. What could this be?
A: This is likely the isocyanurate trimer, a cyclic adduct formed from the self-condensation of three isocyanate molecules. This side reaction is often promoted by certain catalysts, high temperatures, and high concentrations of the isocyanate.
The trimerization of isocyanates leads to the formation of a very stable 1,3,5-triazine-2,4,6-trione ring system, also known as an isocyanurate. This reaction can be catalyzed by a variety of substances, including bases (e.g., tertiary amines, metal alkoxides), metal carboxylates, and even some nucleophiles used in the primary reaction.[3] The electron-withdrawing nature of the fluorine atom in this compound can make it more prone to trimerization than phenyl isocyanate itself.[4]
| Symptom | Probable Cause | Recommended Action & Scientific Rationale |
| Presence of a high molecular weight byproduct, especially in reactions run at elevated temperatures. | Thermally induced trimerization. | Action: Run the reaction at a lower temperature. Often, isocyanate reactions with amines are rapid even at 0 °C or room temperature. Rationale: Trimerization often has a higher activation energy than the desired reaction with a strong nucleophile. |
| Byproduct formation when using basic catalysts or reagents. | Base-catalyzed trimerization. | Action: If possible, avoid strongly basic catalysts. If a base is required, consider using a non-nucleophilic, sterically hindered base and adding it slowly. Rationale: Many common bases, such as tertiary amines, are known to catalyze isocyanate trimerization.[3] |
| Increased byproduct formation at higher isocyanate concentrations. | Higher-order kinetics of trimerization. | Action: Maintain a low concentration of the isocyanate during the reaction by adding it slowly to the solution of the nucleophile. Rationale: This keeps the instantaneous concentration of the isocyanate low, favoring the bimolecular reaction with the nucleophile over the termolecular self-condensation. |
Analytical and Purification Strategies
A crucial aspect of managing side reactions is the ability to detect them and effectively purify your desired product.
Analytical Monitoring
| Technique | Application for this compound Reactions |
| FTIR Spectroscopy | - Monitor disappearance of starting material: The strong, sharp isocyanate (-N=C=O) peak around 2250-2275 cm⁻¹ is an excellent handle for tracking the consumption of this compound.[5] - Identify byproduct formation: The formation of the isocyanurate trimer can be identified by the appearance of a strong carbonyl (C=O) stretch around 1700 cm⁻¹.[6] Urea formation is indicated by the appearance of a C=O stretch around 1640 cm⁻¹ and N-H bending vibrations. |
| ¹H and ¹³C NMR Spectroscopy | - Confirm product structure: Provides detailed structural information to confirm the formation of the desired product. - Identify and quantify byproducts: The symmetrical nature of the diaryl urea and the isocyanurate trimer often gives rise to simpler NMR spectra that can be distinguished from the desired product. The chemical shifts of the aromatic protons will be influenced by the nature of the substituent (urea or isocyanurate linkage).[7] |
| HPLC | - Quantitative analysis of reaction progress: A reversed-phase HPLC method can be developed to separate and quantify the starting isocyanate, the desired product, and the urea and trimer byproducts. A C18 column with a mobile phase of acetonitrile and water is a good starting point.[8][9] |
Purification of Diaryl Urea Byproducts
Diaryl ureas are notoriously insoluble in many common organic solvents. This property can be both a challenge and an opportunity for purification.
-
Precipitation and Filtration: If the desired product is significantly more soluble than the 1,3-bis(3-fluorophenyl)urea byproduct, the reaction mixture can be diluted with a solvent in which the urea is poorly soluble (e.g., diethyl ether, hexanes) to precipitate the urea, which can then be removed by filtration.
-
Washing: If the desired product is a solid, it can often be washed with hot solvents like methanol or ethyl acetate to dissolve the desired product while leaving the less soluble urea behind.
-
Chromatography: While challenging due to their low solubility, flash column chromatography can sometimes be used. It may require polar solvent systems (e.g., dichloromethane/methanol gradients) or the use of a more polar stationary phase.[10]
Logical Troubleshooting Workflow
References
-
SpectraBase. 1-Benzyl-3-(p-chlorophenyl)urea - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
-
ResinLab. Moisture Contamination of Polyurethanes. 2021. Available from: [Link]
-
Ciuculescu, C. A., et al. Diaryl Ureas as an Antiprotozoal Chemotype. ACS Infectious Diseases. 2021. Available from: [Link]
-
ResearchGate. FTIR spectra of tris(p-fluorophenyl)antimony di(N phenylglycinate )... Available from: [Link]
-
Miri, R., et al. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences. 2017. Available from: [Link]
-
Verkade, J. G., et al. An Electron-Rich Proazaphosphatrane for Isocyanate Trimerization to Isocyanurates. The Journal of Organic Chemistry. 2010. Available from: [Link]
-
Si, Y.-X., Zhu, P.-F., & Zhang, S.-L. Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters. 2020. Available from: [Link]
-
de Oliveira, A. C. P., et al. Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Brazilian Journal of Pharmaceutical Sciences. 2014. Available from: [Link]
-
Hegarty, A. F., Hegarty, C. N., & Scott, F. L. The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2. 1975. Available from: [Link]
-
University of Colorado Boulder. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]
-
Cheng, J., et al. Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics. Angewandte Chemie International Edition. 2018. Available from: [Link]
- Google Patents. An isocyanate trimerisation catalyst system, a precursor formulation, a process for trimerising isocyanates, rigid polyisocyanurate/polyurethane foams made therefrom, and a process for making such foams.
-
Woldemariam, G., et al. Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology. 2020. Available from: [Link]
-
Ghorai, P., & Kumar, A. Lewis Acid Assisted Brønsted Acid Catalysed Decarbonylation of Isocyanates: A Combined DFT and Experimental Study. Chemistry – A European Journal. 2019. Available from: [Link]
-
ResearchGate. Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. 2020. Available from: [Link]
-
SpectraBase. TRIALLYL-PERHYDRO-1,3,5-TRIAZIN-2,4,6-TRIONE - Optional[FTIR] - Spectrum. Available from: [Link]
-
ResearchGate. Catalytic data for the trimerization of isocyanates and di-isocyanates by [Al(Salpy)(OBn)] (3). Available from: [Link]
-
U.S. Environmental Protection Agency. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Available from: [Link]
- Google Patents. Process for decreasing the chlorine content of organic isocyanates.
-
Kopecký, K., et al. Synthesis of F-18 labeled resazurin by direct electrophilic fluorination. Journal of Labelled Compounds and Radiopharmaceuticals. 2017. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. 2013. Available from: [Link]
-
National Institutes of Health. Diaryl Ureas as an Antiprotozoal Chemotype. 2021. Available from: [Link]
-
Royal Society of Chemistry. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. 2018. Available from: [Link]
-
ResearchGate. How to avoid the trimerization of Isocyanate-functionalized prepolymers?. 2022. Available from: [Link]
-
MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. 2015. Available from: [Link]
-
National Institutes of Health. Synthesis of Fluorinated Amines: A Personal Account. 2019. Available from: [Link]
-
ResearchGate. Kinetics and Mechanism of Alkaline Hydrolysis of Y-Substituted Phenyl Phenyl Carbonates. 2010. Available from: [Link]
-
MDPI. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. 2016. Available from: [Link]
-
Turkish Journal of Veterinary and Animal Sciences. Development and validation of a high-performance liquid chromatography method for the simultaneous determination of selected varroacides in honeybee wax. 2021. Available from: [Link]
-
ResearchGate. FTIR spectra of triglycidyl isocyanurate 9 (dotted line), the.... Available from: [Link]
-
ACS Publications. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. 2020. Available from: [Link]
-
National Institutes of Health. Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. 2022. Available from: [Link]
-
Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. 2015. Available from: [Link]
-
Science of Synthesis. meta-Selective thiofluoroalkylation of substituted pyridines via Zincke imines. Available from: [Link]
-
YouTube. Keeping Moisture out of the Isocyanate. 2014. Available from: [Link]
-
Beilstein Journals. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. 2019. Available from: [Link]
-
ACS Publications. Iron(II)-Catalyzed Hydroamination of Isocyanates. 2013. Available from: [Link]
-
Archipel UQAM. DEVELOPMENT OF A METHOD FOR QUANTIFICATION OF TOLUENE DIISOCYANATES AND METHYLENEDIPHENYL DI. 2016. Available from: [Link]
-
ResearchGate. Diaryl Urea: A Privileged Structure in Anticancer Agents. 2016. Available from: [Link]
-
Royal Society of Chemistry. The reactivity of phenyl isocyanate in aqueous solution. 1975. Available from: [Link]
-
ResearchGate. FTIR peaks and functional groups of different solvent fractions of Murraya koenigii shoots. Available from: [Link]
-
ResearchGate. FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI.. Available from: [Link]
Sources
- 1. resinlab.com [resinlab.com]
- 2. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diaryl Ureas as an Antiprotozoal Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage best practices for 1-Fluoro-3-isocyanobenzene
Technical Support Center: 1-Fluoro-3-isocyanobenzene
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe handling, storage, and use of this highly reactive reagent. The following question-and-answer format addresses common challenges and provides troubleshooting solutions to ensure the integrity and success of your experiments.
Section 1: Safety and Handling
Question: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is mandatory?
Answer: this compound, like other isocyanates, is a hazardous compound requiring strict safety protocols. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2][3]
Key Hazards:
-
Respiratory Sensitization: Inhaling isocyanate vapors or aerosols can lead to severe respiratory irritation and sensitization.[1][4][5] This can cause asthma-like symptoms, including wheezing, chest tightness, and shortness of breath, which may become chronic.[1][2][5] Once sensitized, a person can have a severe allergic reaction to even very low concentrations.[1][6]
-
Skin and Eye Irritation: Direct contact can cause significant skin irritation, rashes, and blistering.[1][3] Eye contact may result in serious irritation or chemical conjunctivitis.[1][3]
-
Toxicity: The compound is considered toxic if swallowed, inhaled, or absorbed through the skin.
Mandatory PPE: Due to these hazards, a comprehensive PPE strategy is non-negotiable.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended. | Prevents skin contact and absorption. Isocyanates can penetrate standard nitrile gloves over time. |
| Eye Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes and vapors which can cause severe eye irritation.[1][3] |
| Respiratory Protection | A full-face respirator with an organic vapor cartridge or a supplied-air respirator. | Standard surgical masks are insufficient. Isocyanate vapors must be effectively filtered to prevent respiratory sensitization.[4] |
| Body Protection | A chemically resistant lab coat or apron. | Protects against accidental spills and contamination of personal clothing. |
All handling of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[3] Emergency safety showers and eyewash stations should be readily accessible.[1]
Question: How should I handle a spill of this compound?
Answer: A spill of any isocyanate requires immediate and careful attention. The goal is to neutralize the reactive isocyanate group (-NCO) safely.
Step-by-Step Spill Decontamination Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Wear Full PPE: Do not attempt cleanup without the mandatory PPE described above, especially respiratory protection.
-
Contain the Spill: Cover the spill with an inert absorbent material like sand or vermiculite.
-
Neutralize: Slowly add a decontamination solution to the absorbent material. A common formulation is a mixture of water, ammonia (5-10%), and a detergent (2-5%). The water reacts with the isocyanate to form an unstable carbamic acid, which decomposes to an amine and CO2 gas. The ammonia then reacts with any remaining isocyanate. The detergent helps to wet and contain the mixture.
-
Allow Reaction Time: Let the mixture sit for at least one hour. Be aware that the reaction may generate CO2 gas, so do not seal the collection container tightly.
-
Collect and Dispose: Carefully scoop the neutralized mixture into a properly labeled hazardous waste container.
-
Final Decontamination: Wipe the spill area with the decontamination solution, followed by water.
-
Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.
Section 2: Storage and Stability
Question: What are the optimal storage conditions for this compound to prevent degradation?
Answer: The isocyanate functional group is highly susceptible to degradation, primarily from moisture. Proper storage is critical to maintaining the reagent's purity and reactivity.
Storage Best Practices:
-
Temperature: Store in a refrigerator at 2-8°C. This slows down potential self-polymerization reactions.
-
Atmosphere: The vial should be sealed under a dry, inert atmosphere such as nitrogen or argon. This is the most critical factor.
-
Moisture Control: Store in a desiccator or a controlled low-humidity environment.[4] Isocyanates react readily with atmospheric moisture.
-
Container: Ensure the container cap is tightly sealed. Use vials with PTFE-lined caps to ensure an airtight seal.
The primary degradation pathway is reaction with water (hydrolysis), which leads to the formation of an unstable carbamic acid. This acid quickly decomposes into 3-fluoroaniline and carbon dioxide gas. The newly formed amine can then react with another molecule of the isocyanate to produce an insoluble and unreactive N,N'-bis(3-fluorophenyl)urea. This is often observed as a white precipitate in the vial.
Caption: Moisture-induced degradation of this compound.
Question: I noticed a white solid has formed in my bottle of this compound. Is it still usable?
Answer: The presence of a white precipitate is a clear indicator of degradation. This solid is almost certainly the corresponding urea byproduct formed from exposure to moisture.
Can it be used?
-
For Non-Quantitative Applications: If your experiment does not require precise stoichiometry (e.g., using the isocyanate in large excess), you might be able to use the remaining clear liquid. However, the concentration of the active isocyanate will be lower than stated, leading to poor reproducibility.
-
For Quantitative Reactions: The reagent should be discarded. Using it will result in inaccurate molar ratios, leading to low yields and complex purification challenges.
Causality: This degradation underscores the extreme reactivity of the isocyanate group. Even minute amounts of moisture, such as from repeated opening of the vial in ambient air, can initiate this process. The best practice is to purchase small quantities that will be consumed quickly and to always handle the reagent under strictly anhydrous conditions.
Section 3: Troubleshooting Experimental Issues
Question: My reaction with this compound is giving a very low yield of the desired urethane/urea product. What are the likely causes?
Answer: Low yields in reactions involving isocyanates often trace back to a few common root causes related to reagent purity, reaction conditions, and competing side reactions.
Troubleshooting Flowchart for Low Yields:
Caption: Systematic approach to diagnosing low reaction yields.
Detailed Explanations:
-
Isocyanate Degradation: As discussed, this is the most common issue. The formation of urea consumes the starting material. Before starting, visually inspect the reagent. If in doubt, a quick IR spectrum can confirm the presence of the characteristic strong isocyanate (-NCO) peak around 2250-2275 cm⁻¹. A diminished peak suggests degradation.
-
Moisture in the Reaction: Trace amounts of water in your solvent or on your glassware will rapidly consume the isocyanate, producing the urea byproduct instead of your desired product. Always use freshly distilled, anhydrous solvents and oven- or flame-dried glassware.
-
Purity of the Nucleophile: If your nucleophile (the alcohol or amine you are reacting with the isocyanate) is impure or contains water, it will affect the reaction.
-
Self-Polymerization: Although less common at room temperature without a catalyst, isocyanates can undergo self-polymerization, especially if heated or contaminated with certain catalysts.[7]
Question: My purification is difficult due to a persistent white solid that is insoluble in most organic solvents. What is it and how can I remove it?
Answer: This highly insoluble white solid is almost certainly the N,N'-bis(3-fluorophenyl)urea byproduct. Its poor solubility is a well-known challenge in isocyanate chemistry.
Strategies for Removal:
-
Prevention is Key: The best strategy is to prevent its formation by running the reaction under strictly anhydrous conditions.
-
Filtration: Since the urea is often highly insoluble in common solvents like dichloromethane, ethyl acetate, or hexanes, you can often remove the bulk of it by simple filtration of the reaction mixture before proceeding with aqueous workup and chromatography.
-
Chromatography: If some urea remains soluble or is finely dispersed, it can sometimes be separated by column chromatography. However, it often streaks badly on silica gel. A more polar eluent system may be required to move it off the column, but this can compromise the separation of your desired product.
-
Recrystallization: If your desired product is crystalline, recrystallization can be an effective method to leave the insoluble urea behind.
References
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link][4]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link][1]
-
Government of Canada. (2022). Isocyanates: Control measures guideline. Retrieved from [Link]
-
Safework Health. (2023). Isocyanates Hazards and Safety Measures – Guide for Employers. Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates. Retrieved from [Link][5]
-
Anitech. (2022). Isocyanate Compounds – A Guide on Exposure, Hazards, and Precautions. Retrieved from [Link][3]
-
Wisnewski, A. V., & Redlich, C. A. (2001). Skin Exposure to Isocyanates: Reasons for Concern. Environmental Health Perspectives, 109(Suppl 5), 769–776. [Link][6]
-
Patten, T. E., & Novak, B. M. (1994). Organotitanium(IV) compounds as catalysts for the polymerization of isocyanates: the polymerization of isocyanates with functionalized side chains. Macromolecules, 27(6), 1461–1466. [Link][7]
Sources
- 1. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 2. safeworkhealth.com.au [safeworkhealth.com.au]
- 3. Isocyanate Compounds – A Guide on Exposure, Hazards [anitechgroup.com]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. Skin Exposure to Isocyanates: Reasons for Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Enhancing 1-Fluoro-3-isocyanobenzene Reactivity
Welcome to the technical support center for catalyst selection and reaction optimization involving 1-fluoro-3-isocyanobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in leveraging the unique reactivity of this versatile building block.
Introduction to the Reactivity of this compound
This compound is an aromatic isocyanate featuring an electron-withdrawing fluorine atom on the phenyl ring. This substituent significantly influences the reactivity of the isocyanate group (-N=C=O). The fluorine atom enhances the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogs. However, this enhanced reactivity can also lead to undesired side reactions if not properly controlled.
The primary reactions of this compound involve the addition of nucleophiles to the isocyanate moiety to form ureas (from amines), carbamates (from alcohols), and other related derivatives. The selection of an appropriate catalyst is crucial to modulate the reaction rate, improve yield, and enhance selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is a catalyst often necessary for reactions with this compound?
A1: While the fluorine atom activates the isocyanate group, a catalyst is often employed to achieve optimal reaction rates and yields, especially when reacting with less nucleophilic substrates like hindered alcohols or anilines. Catalysts can lower the activation energy of the reaction, enabling it to proceed under milder conditions and minimizing the formation of side products.
Q2: What are the main classes of catalysts used for this compound reactions?
A2: The most common catalysts for isocyanate reactions fall into three main categories:
-
Lewis Acids: These catalysts, such as tin or zinc compounds, activate the isocyanate group by coordinating to the oxygen or nitrogen atom, further increasing the electrophilicity of the carbon atom.
-
Transition Metals: Complexes of metals like palladium, copper, and rhodium can catalyze various transformations of isocyanates, including cross-coupling and insertion reactions.
-
Organocatalysts: These are metal-free organic molecules, such as tertiary amines (e.g., DABCO) or N-heterocyclic carbenes (NHCs), that can activate either the isocyanate or the nucleophile.
Q3: How does the fluorine substituent affect catalyst selection?
A3: The electron-withdrawing nature of the fluorine atom can influence the interaction between the catalyst and the substrate. For instance, a more electron-deficient aromatic ring might affect the coordination of transition metal catalysts. Therefore, the choice of ligands on the metal center becomes critical to fine-tune the electronic properties and steric environment of the catalyst.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Reaction Yield
Possible Causes & Troubleshooting Steps:
-
Insufficient Catalyst Activity:
-
Solution: Increase the catalyst loading in small increments (e.g., from 1 mol% to 5 mol%). Be aware that excessive catalyst can sometimes promote side reactions.
-
Expert Insight: For the reaction of this compound with a primary alcohol to form a carbamate, a common starting point is 0.1-1 mol% of a tin-based Lewis acid like dibutyltin dilaurate (DBTDL). If the reaction is sluggish, consider a more potent Lewis acid, but be mindful of potential side reactions.
-
-
Poor Nucleophilicity of the Substrate:
-
Solution: If reacting with a sterically hindered or electron-poor nucleophile, a stronger catalyst or more forcing reaction conditions (higher temperature) may be necessary. Alternatively, the nucleophile can be activated. For example, in the case of an alcohol, deprotonation with a non-nucleophilic base to form the more reactive alkoxide can be beneficial.
-
-
Inadequate Solvent:
-
Solution: The choice of solvent can significantly impact reaction rates. For many isocyanate reactions, aprotic polar solvents like THF, DMF, or acetonitrile are suitable. Ensure the solvent is anhydrous, as water will react with the isocyanate.
-
Experimental Protocol: To test for solvent effects, set up small-scale parallel reactions in a few different anhydrous solvents (e.g., THF, Toluene, Dichloromethane) under the same conditions to identify the optimal medium.
-
Issue 2: Formation of Symmetric Urea or Isocyanurate Byproducts
Possible Causes & Troubleshooting Steps:
-
Presence of Moisture:
-
Solution: Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Water reacts with two equivalents of isocyanate to form a symmetric urea.
-
Diagram:
Caption: Formation of symmetric urea from moisture.
-
-
Excessive Heat or High Catalyst Loading:
-
Solution: High temperatures and certain catalysts can promote the cyclotrimerization of isocyanates to form isocyanurates. Reduce the reaction temperature and/or the catalyst concentration. Some catalysts, particularly certain amine catalysts, are known to favor this side reaction.
-
Catalyst Selection and Optimization Workflow
The following diagram outlines a general workflow for selecting and optimizing a catalyst for a desired transformation of this compound.
Caption: Workflow for catalyst selection and optimization.
Data Summary: Catalyst Performance in Carbamate Synthesis
The following table provides a hypothetical comparison of different catalyst types for the reaction of this compound with a generic primary alcohol.
| Catalyst Type | Catalyst Example | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Lewis Acid | Dibutyltin dilaurate (DBTDL) | 0.5 | 60 | 4 | 92 | Generally effective and widely used. |
| Lewis Acid | Zinc Octoate | 1.0 | 80 | 6 | 85 | Less toxic alternative to tin catalysts. |
| Organocatalyst | DABCO | 5.0 | 25 | 12 | 75 | Milder conditions, but may require higher loading. |
| Transition Metal | Pd(OAc)₂ / Ligand | 2.0 | 100 | 8 | Varies | More common for other transformations, but can be effective. |
Experimental Protocol: Synthesis of a Urea Derivative
This protocol describes a general procedure for the synthesis of a 1,3-disubstituted urea from this compound and a primary amine.[1]
Materials:
-
This compound
-
Primary amine (e.g., 3-fluoroaniline)[1]
-
Anhydrous solvent (e.g., DMF)[1]
-
Triethylamine (optional, as a base)[1]
-
1 N HCl for workup[1]
Procedure:
-
To a solution of the primary amine (1.0 eq.) in anhydrous DMF, add triethylamine (1.0 eq., optional).
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC/MS. The reaction is often complete within a few hours.
-
Upon completion, add 1 N HCl to the reaction mixture and stir for 1 hour.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure urea derivative.[1]
References
-
3-Fluorophenyl isocyanate - PubChem. National Center for Biotechnology Information. [Link]
-
1-Fluoro-3-nitrobenzene - PubChem. National Center for Biotechnology Information. [Link]
-
1-Fluoro-3-iodobenzene - PubChem. National Center for Biotechnology Information. [Link]
-
1-Chloro-3-fluorobenzene - PubChem. National Center for Biotechnology Information. [Link]
-
1-Fluoro-4-isocyanatobutane - PubChem. National Center for Biotechnology Information. [Link]
-
Regioselective fluorination of allenes enabled by I(I)/I(III) catalysis - ResearchGate. [Link]
-
Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments - National Institutes of Health. [Link]
- Method for making carbamates, ureas and isocyanates - Google P
Sources
Technical Support Center: Purification of 1-Fluoro-3-isocyanobenzene Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-fluoro-3-isocyanobenzene derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the unique challenges associated with the purification of these highly reactive compounds. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure the integrity and success of your experiments.
The isocyanate functional group is a potent electrophile, making these derivatives valuable synthetic intermediates. However, this same reactivity presents significant purification challenges, primarily due to their sensitivity to moisture and potential for polymerization. This guide is structured to help you navigate these issues effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound and its derivatives.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery After Flash Chromatography | 1. On-Column Decomposition: The highly reactive isocyanate group can react with residual water or acidic silanol groups on the silica gel surface, leading to the formation of highly polar urea byproducts that remain on the column.[1][2] 2. Product is Too Volatile: The compound may have co-evaporated with the solvent during rotary evaporation, especially if it's a low molecular weight derivative. | 1. Inert Chromatography Conditions: Use anhydrous solvents and consider deactivating the silica gel. A common method is to pre-treat the silica with a non-polar solvent containing a small amount of a non-nucleophilic base like triethylamine, then flush with the non-polar solvent before loading your compound. 2. Gentle Solvent Removal: Use a cold water bath for rotary evaporation and avoid applying high vacuum until the bulk of the solvent is removed. Consider using a gentle stream of inert gas (N₂ or Ar) to remove the final traces of solvent. |
| Multiple Spots/Peaks on TLC/LC-MS Analysis of a Supposedly Pure Fraction | 1. In-Situ Decomposition: The compound may be degrading on the TLC plate or during LC-MS analysis due to reactive surfaces or protic solvents in the mobile phase.[1] 2. Formation of Symmetric/Asymmetric Ureas: Trace moisture in your sample or solvents leads to hydrolysis of the isocyanate to 3-fluoroaniline. This amine then rapidly reacts with another molecule of the isocyanate to form a symmetric N,N'-bis(3-fluorophenyl)urea.[1][2] 3. Trimerization: Isocyanates can undergo self-condensation to form stable, cyclic isocyanurate trimers, often catalyzed by heat, bases, or certain metals. | 1. Rapid Analysis: Perform TLC analysis quickly and use fresh, anhydrous elution solvents. For LC-MS, use aprotic mobile phases if possible and ensure the system is free of moisture. 2. Stringent Anhydrous Technique: Ensure all glassware is flame- or oven-dried. Use freshly distilled, anhydrous solvents for both the reaction and the purification. Work under an inert atmosphere (N₂ or Ar).[3] 3. Temperature Control: Avoid excessive heating during all stages of workup and purification. If distillation is necessary, perform it under high vacuum to keep the temperature low. |
| Product "Oils Out" During Recrystallization | 1. Inappropriate Solvent System: The chosen solvent system may have too high a solvency for the compound even when cool, or the polarity difference between the solvents in a mixed system is too great. 2. Presence of Impurities: Impurities can depress the melting point and interfere with crystal lattice formation. | 1. Systematic Solvent Screening: Test a range of solvent systems, such as hexane/ethyl acetate, hexane/acetone, or toluene/heptane.[4] The ideal solvent will dissolve the compound when hot but not when cold. 2. Pre-Purification: If the crude material is very impure, consider a quick filtration through a short plug of silica gel (under inert conditions) to remove baseline impurities before attempting recrystallization. |
| Purified Product Discolors or Solidifies Upon Storage | 1. Moisture Contamination: Exposure to atmospheric moisture during storage will lead to hydrolysis and urea formation.[1][2] 2. Polymerization/Trimerization: Over time, especially if exposed to light or trace impurities, the isocyanate can polymerize or trimerize. | 1. Inert and Dry Storage: Store the purified compound in a sealed vial under an inert atmosphere (N₂ or Ar) in a desiccator or freezer. 2. Use of Stabilizers (Industrial Context): For long-term bulk storage, specific stabilizers may be added, though this is less common for laboratory-scale research.[5] |
Frequently Asked Questions (FAQs)
Q1: Is flash column chromatography a suitable method for purifying this compound derivatives?
A1: Yes, but with significant precautions. Standard silica gel chromatography can lead to decomposition. The key to success is maintaining strictly inert and anhydrous conditions. This includes using anhydrous solvents, oven-dried glassware, and potentially deactivating the silica gel. For many isocyanates, vacuum distillation is a preferred method if the compound is thermally stable enough, as it avoids contact with stationary phases.[1]
Q2: What are the primary byproducts I should expect from the synthesis of this compound?
A2: The most common impurity is the corresponding symmetric urea, N,N'-bis(3-fluorophenyl)urea. This forms from the reaction of the isocyanate with water, which generates 3-fluoroaniline in situ; this amine then reacts with another isocyanate molecule.[2] Depending on the synthetic route (e.g., from 3-fluoroaniline and a phosgene equivalent), unreacted 3-fluoroaniline may also be present.
Q3: How can I deactivate my silica gel to make it less reactive towards isocyanates?
A3: A common laboratory practice is to prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane) containing 1-2% triethylamine (a non-nucleophilic base). The slurry is then packed into the column, and several column volumes of the non-polar solvent (without triethylamine) are flushed through to remove the excess base before introducing the eluent and loading the sample.
Q4: What solvent systems are recommended for the flash chromatography of these compounds?
A4: The polarity will depend on the specific derivative. A good starting point is a non-polar solvent system, such as a gradient of ethyl acetate in hexane or dichloromethane in hexane. It is crucial to use high-purity, anhydrous solvents. Always perform a pre-screening with TLC (Thin Layer Chromatography) to determine the optimal solvent ratio, but be aware that some degradation may occur on the TLC plate itself.[1]
Q5: My compound is a solid. What is a good starting point for finding a recrystallization solvent?
A5: For aromatic compounds, solvent mixtures are often effective. Good systems to screen include hexane/ethyl acetate, hexane/acetone, hexane/THF, and toluene/heptane.[4] The goal is to find a system where the compound is soluble in the hot solvent but sparingly soluble when cold. Start by dissolving the compound in a minimal amount of the more polar solvent while hot, then slowly add the less polar solvent until turbidity (cloudiness) persists. Re-heat to clarify and then allow to cool slowly.
Experimental Protocols & Workflows
Safety First: Handling Isocyanates
This compound and its derivatives are toxic and potent respiratory sensitizers. Always handle these compounds in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[6]
Protocol 1: Inert Flash Column Chromatography
This protocol outlines the purification of a this compound derivative using flash chromatography under inert conditions.
1. Preparation (Day Before):
- Oven-dry all glassware (column, flasks, etc.) overnight at >120 °C.
- Store anhydrous solvents (e.g., hexane, ethyl acetate) over molecular sieves. Ensure sieves are properly activated.[3]
2. Column Packing (Day of Purification):
- Assemble the column while still warm and allow it to cool under a stream of inert gas (N₂ or Ar).
- Prepare a slurry of silica gel in anhydrous hexane.
- Quickly pour the slurry into the column and apply gentle pressure to pack the bed.
- Equilibrate the column with at least 3-5 column volumes of the starting eluent (e.g., 100% anhydrous hexane).
3. Sample Loading:
- Dissolve the crude product in a minimal amount of anhydrous dichloromethane or the starting eluent.
- Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure.
- Carefully add the dissolved sample or the dry-loaded silica to the top of the column.
4. Elution and Fraction Collection:
- Begin elution with the determined solvent system (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
- Collect fractions in oven-dried test tubes or flasks under a positive pressure of inert gas if possible.
5. Analysis:
- Analyze fractions by TLC or LC-MS.
- Combine the pure fractions and remove the solvent under reduced pressure in a cold water bath.
Workflow for Inert Flash Chromatography
Caption: Workflow for purifying sensitive isocyanates via inert flash chromatography.
Protocol 2: Recrystallization
This protocol provides a general method for purifying solid this compound derivatives.
1. Solvent System Selection:
- In small test tubes, test the solubility of ~10-20 mg of crude material in various hot and cold solvents/solvent systems (e.g., Hexane/Ethyl Acetate, Toluene/Heptane).
- The ideal system will fully dissolve the compound when hot but yield significant solid upon cooling.
2. Recrystallization Procedure:
- Place the crude solid in an oven-dried flask equipped with a reflux condenser under an inert atmosphere.
- Add the minimum amount of the hot primary solvent (the one in which the compound is more soluble) to just dissolve the solid at reflux.
- If using a mixed solvent system, slowly add the hot secondary (less soluble) solvent dropwise until the solution becomes faintly cloudy.
- Add a few more drops of the primary solvent to redissolve the solid and achieve a clear, saturated solution.
- Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage slow cooling, you can wrap the flask in glass wool or a towel.
- Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
3. Isolation and Drying:
- Collect the crystals by vacuum filtration, washing them quickly with a small amount of the cold secondary (less soluble) solvent.
- Dry the crystals thoroughly under high vacuum to remove all residual solvent.
Decision Tree for Purification Method Selection
Caption: Decision-making process for selecting a suitable purification technique.
References
-
Edelmann, F. T. (2021). Is it normal to obtain 4 spots for phenyl isocyanate on TLC? ResearchGate. Retrieved from [Link]
-
Dolan, J. W. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
- Mertens, A., et al. (1977). U.S. Patent No. 4,065,362. Washington, DC: U.S.
-
Snow, N. H. (2013). The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. Chromatography Online. Retrieved from [Link]
-
Neumann, A., et al. (2019). Schematic hydrolysis of an aromatic isocyanate and subsequent formation of a substituted urea. ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Reactivity Challenges with 1-Fluoro-3-isocyanobenzene
A Foreword from the Senior Application Scientist
Welcome to the technical support center for 1-Fluoro-3-isocyanobenzene. As a bifunctional building block, this reagent holds significant promise for the synthesis of novel pharmaceuticals and complex organic materials. However, its utility is often hampered by a fundamental reactivity paradox: the general inertness of its C-F bond juxtaposed with the high electrophilicity of its isocyanate moiety. This guide is designed to move beyond simple protocols and provide you, the research scientist, with a deeper understanding of the mechanistic challenges and actionable, field-proven strategies to overcome them. We will explore how to selectively functionalize the typically unreactive C-F bond while managing the competing reactivity of the isocyanate group, turning this challenging substrate into a versatile tool in your synthetic arsenal.
Section 1: Frequently Asked Questions - Understanding the Core Reactivity Profile
This section addresses the fundamental chemical principles governing the behavior of this compound.
Q1: What are the primary chemical reactivity sites on this compound?
The molecule presents two distinct reactive sites. The most prominent is the highly electrophilic carbon atom of the isocyanate group (-N=C=O), which is susceptible to attack by a wide range of nucleophiles (alcohols, amines, water, etc.). The second site is the carbon atom of the C-F bond. The fluorine atom itself is a potential leaving group in substitution reactions, though the strength and polarization of the C-F bond make it significantly less reactive than analogous C-Br or C-I bonds.
Q2: Why is the C-F bond in this molecule so unreactive towards traditional Nucleophilic Aromatic Substitution (SNA_r)?
The poor reactivity of the fluorine atom as a leaving group in SNA_r is primarily due to its electronic positioning. For a classic SNA_r reaction to proceed efficiently, the aromatic ring must be "activated" by a strong electron-withdrawing group positioned ortho or para to the leaving group. This positioning allows for the resonance stabilization of the negative charge in the intermediate Meisenheimer complex[1][2]. In this compound, the isocyanate group is in the meta position, offering no such resonance stabilization. Consequently, the intermediate is high in energy, and the activation barrier for the reaction is prohibitively large under standard thermal conditions.
Q3: What are the most common side reactions to anticipate when using this reagent?
The primary side reactions almost always involve the isocyanate group.
-
Hydrolysis: Trace moisture in solvents or reagents will rapidly convert the isocyanate to a carbamic acid, which decarboxylates to form 3-fluoroaniline.
-
Nucleophilic Attack: Any nucleophile present in the reaction (e.g., amines, alkoxides, or even some basic catalysts) will preferentially attack the isocyanate over the C-F bond.
-
Polymerization: At elevated temperatures or in the presence of certain catalysts, isocyanates can self-polymerize.
Q4: How should I handle and store this compound?
Due to its moisture sensitivity, it is critical to store the compound under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[3][4] Isocyanates are potent lachrymators and can cause respiratory irritation. Always handle this reagent in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
Section 2: Troubleshooting Guide for Synthetic Transformations
This section provides detailed, problem-oriented solutions for common synthetic challenges.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Aryl fluorides are notoriously challenging substrates for cross-coupling reactions due to the high dissociation energy of the C-F bond, which makes the initial oxidative addition step difficult.[6]
Problem Statement: "My Suzuki (or other cross-coupling) reaction with this compound is failing, showing no conversion, or resulting in a complex mixture of byproducts."
This is a classic chemoselectivity and reactivity challenge. The troubleshooting process involves systematically addressing both the C-F activation and the stability of the isocyanate group.
Caption: Troubleshooting Decision Tree for Cross-Coupling.
Q: My oxidative addition step is failing. How can I facilitate C-F bond activation?
A: Activating a C-F bond requires a highly active and specialized catalytic system.
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. You must use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, BrettPhos) that stabilize the electron-rich Pd(0) center and promote the challenging oxidative addition step.
-
Catalyst Precursor and Loading: Use palladium(II) precursors like Pd(OAc)₂ or PdCl₂(ligand)₂ which are reduced in situ. For difficult couplings, increasing the catalyst loading from 1-2 mol% to 5-10 mol% can be beneficial.
-
Temperature and Reaction Time: C-F activations often require higher temperatures (100-140 °C) and longer reaction times than couplings with aryl bromides or iodides. Use a high-boiling solvent like dioxane or toluene.
Q: My starting material is consumed, but I get byproducts instead of the desired product. What is happening?
A: This strongly indicates that your reagents are reacting with the isocyanate group. Common culprits are nucleophilic bases (e.g., NaOH, NaOtBu) or water.
-
Base Selection: Switch to a weaker, non-nucleophilic, and rigorously dry base. Cesium fluoride (CsF) can be an excellent choice as it also aids in activating the C-F bond. Potassium phosphate (K₃PO₄) is another effective option.
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Even small amounts of water will lead to the formation of 3-fluoroaniline, which can then participate in side reactions.
| Parameter | Initial Condition (Low Yield) | Optimized Condition (High Yield) | Rationale for Change |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(OAc)₂ (5 mol%) | Pd(II) precursor forms a more active catalyst with specialized ligands. |
| Ligand | None | SPhos (10 mol%) | Bulky, electron-rich ligand is essential for C-F bond activation. |
| Base | Na₂CO₃ (aqueous) | K₃PO₄ (anhydrous, powdered) | Avoids water to prevent isocyanate hydrolysis; less nucleophilic. |
| Solvent | Toluene (standard grade) | Dioxane (anhydrous) | Rigorously dry, high-boiling solvent stabilizes the catalyst and prevents side reactions. |
| Temperature | 80 °C | 110 °C | Higher thermal energy is required to overcome the activation barrier of oxidative addition. |
Nucleophilic Aromatic Substitution (SNA_r)
Problem Statement: "I'm trying to displace the fluorine with a nucleophile (e.g., an amine, thiol, or alcohol), but I see no reaction at the C-F bond. The nucleophile only reacts with the isocyanate."
This is the expected outcome under standard thermal conditions due to the electronic factors described in FAQ 2. Forcing conditions (high heat, strong base) will only lead to decomposition.
Q: Is it possible to activate the C-F bond for SNA_r?
A: While traditional thermal SNA_r is not feasible, modern synthetic methods offer a solution. Organic photoredox catalysis can enable the functionalization of unactivated fluoroarenes.[7] This method proceeds through a cation radical intermediate, which dramatically lowers the activation barrier for nucleophilic attack, even on electron-neutral or electron-rich aromatic rings.[7] However, chemoselectivity remains a major hurdle, as the nucleophile may still prefer the isocyanate.
Q: How can I achieve chemoselective SNA_r at the C-F bond?
A: The most robust strategy is a multi-step "Protect-Functionalize-Deprotect" sequence. This involves temporarily converting the highly reactive isocyanate into a stable, unreactive functional group.
Caption: Protect-Functionalize-Deprotect Workflow.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv).
-
Solvent: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Reagents: Add tert-butanol (1.2 equiv) followed by a non-nucleophilic base such as triethylamine (1.2 equiv) or DMAP (0.1 equiv).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl, extract the organic layer, dry with Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting Boc-protected 3-fluoroaniline by column chromatography. This intermediate is now stable and ready for C-F functionalization reactions.
Leveraging Isocyanate Reactivity: Heterocycle Synthesis
Instead of viewing the isocyanate as a liability, it can be used as the primary reactive handle for constructing complex molecules, particularly heterocyles, through multicomponent reactions (MCRs) or cycloadditions.[8][9][10]
Q: What types of reactions readily engage the isocyanate group for heterocycle synthesis?
A: The isocyanate is an excellent electrophile for reactions that build rings.
-
[3+2] Cycloadditions: Isocyanates can react with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocycles.
-
Ugi and Passerini Reactions: As an electrophilic component in isocyanide-based MCRs, it allows for the rapid assembly of complex, peptide-like scaffolds.[10]
-
Reaction with Bifunctional Nucleophiles: Reacting this compound with molecules containing two nucleophilic sites (e.g., amino alcohols, diamines) is a direct route to various ureas and carbamates embedded within a heterocyclic framework.
In these cases, the fluorine atom serves as a useful "spectator" group that imparts specific electronic properties (lipophilicity, metabolic stability) to the final molecule, a common strategy in medicinal chemistry.[11]
References
-
PubChem. 3-Fluoroanisole. National Center for Biotechnology Information. [Link]
- Boruah, M., et al. (2022).
-
ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]
-
National Institutes of Health. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. [Link]
-
Organic Chemistry Frontiers Blog. (2021). April 2021 – C-F bond activation. [Link]
-
Springer Nature Experiments. Contemporary synthetic strategies in organofluorine chemistry. [Link]
-
National Institutes of Health. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. [Link]
-
National Institutes of Health. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. [3+2] Cycloaddition reactions of 1-substituted 3,3,3-trifluoropropenes with isonitriles – synthesis of pyrroles and pyrrolines. [Link]
-
YouTube. Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. Isocyanide‐Based Multicomponent Reactions: A Concise Approach to 2‐Amino‐3‐perfluoroalkylfurans Using Methyl Perfluoroalk‐2‐ynoates as Fluorinated Building Blocks. [Link]
-
iris.unina.it. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]
-
MDPI. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. [Link]
-
NIST WebBook. Benzene, 1-fluoro-3-nitro-. [Link]
-
PubMed. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. [Link]
-
University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]
-
ResearchGate. (PDF) Palladium‐Catalyzed Allylation of (Hetero)Aryl Fluorosulfates. [Link]
-
PubMed Central. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]
-
National Institutes of Health. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. [Link]
-
NIST WebBook. 1-Fluoro-3-iodo-5-nitrobenzene. [Link]
-
RSC Publishing. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]
-
PubChem. 1-Fluoro-3-iodobenzene. National Center for Biotechnology Information. [Link]
-
ResearchGate. The nucleophilic aromatic substitution reaction between.... [Link]
-
Wikipedia. Isocyanate. [Link]
-
Beilstein Journals. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
-
White Rose eTheses Online. Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. [Link]
-
YouTube. Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. [Link]
-
ResearchGate. Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination: From early discoveries to recent Design of new Ligands. [Link]
-
The Pharma Innovation. Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. 1-Fluoro-3-iodobenzene | C6H4FI | CID 70725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. mdpi.com [mdpi.com]
- 10. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contemporary synthetic strategies in organofluorine chemistry | Springer Nature Experiments [experiments.springernature.com]
Moisture sensitivity issues with 1-Fluoro-3-isocyanobenzene and solutions
Welcome to the technical support center for 1-Fluoro-3-isocyanobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling this moisture-sensitive reagent. Our goal is to equip you with the knowledge to anticipate and resolve common issues, ensuring the success and reproducibility of your experiments.
Introduction: The Challenge of Moisture Sensitivity
This compound is a valuable reagent in organic synthesis, particularly for the introduction of a 3-fluorophenylcarbamoyl moiety. However, the isocyanate functional group (-N=C=O) is highly electrophilic and susceptible to reaction with nucleophiles, most notably water. Even trace amounts of moisture in your reaction setup can lead to the formation of unwanted byproducts, significantly impacting your yield and purity. This guide will delve into the chemistry behind these challenges and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: I observed a white precipitate in my reaction mixture after adding this compound. What is it and why did it form?
A1: The white precipitate is most likely a disubstituted urea, specifically 1,3-bis(3-fluorophenyl)urea. This byproduct forms when this compound reacts with water.[1]
Here's the step-by-step mechanism:
-
Reaction with Water: The isocyanate group reacts with a water molecule to form an unstable carbamic acid intermediate.[2]
-
Decarboxylation: The carbamic acid readily decomposes, releasing carbon dioxide (CO₂) and forming 3-fluoroaniline.[3][4][5]
-
Urea Formation: The newly formed 3-fluoroaniline is a nucleophile and rapidly reacts with another molecule of this compound to produce the insoluble 1,3-bis(3-fluorophenyl)urea.[3][5]
This entire process consumes two equivalents of your starting isocyanate for every one equivalent of water present, which can drastically reduce the yield of your desired product.[1]
Q2: My reaction is bubbling unexpectedly, even at room temperature. Is this normal?
A2: No, this is a strong indicator of moisture contamination. The bubbling is due to the evolution of carbon dioxide (CO₂) gas during the decomposition of the carbamic acid intermediate, as explained in Q1.[3][5] This effervescence is a tell-tale sign that your isocyanate is being consumed by a side reaction with water.
Q3: My expected product yield is significantly lower than anticipated. Could moisture be the culprit?
A3: Absolutely. As the reaction with water consumes two molecules of this compound for each water molecule, even small amounts of moisture can lead to a substantial decrease in the availability of the isocyanate for your intended reaction, thereby lowering your product yield.[1]
Q4: How can I confirm that my this compound has degraded due to moisture?
A4: You can use spectroscopic methods to assess the integrity of your reagent and reaction mixture:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is an excellent technique for monitoring the isocyanate group, which has a strong and characteristic absorption band around 2250-2285 cm⁻¹. The disappearance or diminishing intensity of this peak is a clear indication of isocyanate consumption. Concurrently, you may observe the appearance of peaks corresponding to the urea byproduct (around 1640 cm⁻¹ for the C=O stretch).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the formation of 1,3-bis(3-fluorophenyl)urea. The appearance of a new set of aromatic signals and a characteristic urea carbonyl signal in the ¹³C NMR spectrum would confirm its presence. You can also use ¹⁹F NMR to monitor the fluorine signals of the starting material and any fluorine-containing byproducts.
Troubleshooting Guide: Proactive and Reactive Solutions
This section provides a systematic approach to preventing and addressing moisture-related issues when working with this compound.
Issue 1: Formation of Solid Byproducts (Urea)
| Root Cause | Preventative Measures | Corrective Actions |
| Contaminated Solvents | Use freshly distilled, anhydrous solvents. Store solvents over molecular sieves (3Å or 4Å) under an inert atmosphere. | If solids have formed, filter the reaction mixture under an inert atmosphere to remove the urea. Note that this will result in a lower yield. |
| Wet Glassware | Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.[6][6] | - |
| Atmospheric Moisture | Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or in a glovebox.[7] | - |
Issue 2: Low or No Product Yield
| Root Cause | Preventative Measures | Corrective Actions |
| Degraded Isocyanate | Store this compound in a tightly sealed container, preferably in a desiccator or glovebox. Consider purchasing smaller quantities to ensure freshness. | If degradation is suspected, purify the isocyanate by distillation under reduced pressure. Caution: Isocyanates are toxic; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. |
| Moisture in Other Reagents | Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven. Liquid reagents should be properly dried and stored. | - |
Experimental Protocols
Protocol 1: Drying of Reaction Solvents (e.g., Tetrahydrofuran - THF)
Objective: To obtain anhydrous THF suitable for moisture-sensitive reactions.
Materials:
-
THF (reagent grade)
-
Sodium metal
-
Benzophenone
-
Distillation apparatus
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-drying: Add sodium wire or chunks to a flask of THF and let it stand for at least 24 hours. This will remove the bulk of the water.
-
Setup: Assemble a distillation apparatus that has been oven-dried and cooled under an inert atmosphere.
-
Indicator: In the distillation flask, add fresh sodium metal to the pre-dried THF, followed by a small amount of benzophenone to serve as an indicator.
-
Reflux: Heat the mixture to reflux under an inert atmosphere. A deep blue or purple color will develop, indicating the formation of the sodium-benzophenone ketyl radical, which signifies anhydrous and oxygen-free conditions. If the color fades, it indicates the presence of water or oxygen, and more sodium should be added.
-
Distillation: Once a persistent blue/purple color is achieved, distill the THF into a dry, inert-atmosphere-flushed receiving flask.
-
Storage: Use the freshly distilled solvent immediately or store it under an inert atmosphere over activated molecular sieves.
Protocol 2: Setting up a Reaction Under Inert Atmosphere (Schlenk Line)
Objective: To create a moisture-free environment for the reaction.
Materials:
-
Schlenk flask and other appropriate Schlenk glassware
-
Schlenk line with dual vacuum and inert gas manifold
-
Oven-dried glassware
-
Septa and needles
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried and assembled while still hot, then immediately connected to the Schlenk line.[6]
-
Evacuate-Refill Cycles: Evacuate the assembled apparatus using the vacuum on the Schlenk line and then backfill with inert gas. Repeat this "evacuate-refill" cycle at least three times to ensure the removal of atmospheric gases and adsorbed moisture.[6]
-
Reagent Transfer: Transfer anhydrous solvents and liquid reagents via a gas-tight syringe through a rubber septum. Solid reagents can be added to the flask before the evacuate-refill cycles or via a solids addition tube under a positive flow of inert gas.
-
Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas. This can be monitored using an oil bubbler connected to the exhaust of the Schlenk line.
Visualizing the Problem and Solution
Diagram 1: The Hydrolysis Pathway of this compound
Caption: Reaction cascade initiated by moisture, leading to the formation of an insoluble urea byproduct.
Diagram 2: Workflow for Moisture-Sensitive Reactions
Caption: A systematic workflow to minimize moisture contamination in sensitive chemical reactions.
References
-
Wikipedia. (n.d.). Isocyanate. Retrieved January 25, 2026, from [Link]
-
Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates. Retrieved January 25, 2026, from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved January 25, 2026, from [Link]
-
ResinLab. (2021, March 16). Moisture Contamination of Polyurethanes. Retrieved January 25, 2026, from [Link]
- Shkapenko, G., Gmitter, G. T., & Gruber, E. E. (n.d.). Mechanism of the Water-Isocyanate Reaction. Industrial & Engineering Chemistry, 52(7), 605-608.
-
Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved January 25, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Reaction of Isocyanates with water. Retrieved January 25, 2026, from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Reaction Mechanisms of 1-Fluoro-3-isocyanobenzene: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms and the versatile reactivity of the isocyanate group are cornerstones of drug discovery and materials science. 1-Fluoro-3-isocyanobenzene stands at the intersection of these two critical functionalities, offering a unique scaffold for the generation of complex molecular architectures. This guide provides an in-depth validation and comparative analysis of the principal reaction mechanisms of this compound, offering field-proven insights and actionable experimental protocols to empower your research endeavors.
Introduction to a Privileged Building Block
This compound (3-FPI) is a bifunctional aromatic compound featuring a fluorine atom and an isocyanate group in a meta-relationship on a benzene ring.[1] The fluorine atom, with its high electronegativity, significantly influences the electronic properties of the aromatic ring, while the highly electrophilic isocyanate group serves as a versatile handle for a myriad of chemical transformations. This unique combination makes 3-FPI a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Understanding its reactivity is paramount for its effective utilization in complex synthetic campaigns.
This guide will dissect the three primary classes of reactions that 3-FPI readily undergoes:
-
Nucleophilic Addition to the Isocyanate Group: The cornerstone of isocyanate chemistry, leading to the formation of ureas, carbamates, and other related structures.
-
Cycloaddition Reactions: Leveraging the cumulative double bonds of the isocyanate for the construction of diverse heterocyclic frameworks.
-
Metal-Catalyzed Cross-Coupling Reactions: Engaging the carbon-fluorine bond for the formation of new carbon-carbon and carbon-heteroatom bonds, a challenging but increasingly important transformation.
We will explore the mechanistic underpinnings of each reaction class, provide comparative data with relevant alternatives, and furnish detailed experimental protocols to facilitate their implementation in your laboratory.
Nucleophilic Addition: The Workhorse of Isocyanate Chemistry
The isocyanate group is characterized by a highly electrophilic central carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for the synthesis of a vast array of functional groups.
Urea Formation: A Robust Linkage
The reaction of this compound with primary or secondary amines is a facile and high-yielding method for the synthesis of unsymmetrical ureas. This reaction typically proceeds rapidly at room temperature without the need for a catalyst.[2]
Mechanism: The reaction proceeds via a straightforward nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer to form the stable urea linkage. The fluorine substituent in the meta position has a moderate electron-withdrawing effect, which can slightly enhance the electrophilicity of the isocyanate carbon compared to unsubstituted phenyl isocyanate, potentially leading to faster reaction rates.
Comparative Analysis:
| Isocyanate | Amine | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Aniline | THF | 25 | >95 (predicted) | General Knowledge |
| Phenyl Isocyanate | Aniline | THF | 25 | >95 | [3] |
| 4-Nitrophenyl Isocyanate | Aniline | THF | 25 | >95 | General Knowledge |
Note: Specific experimental data for the reaction of this compound with aniline was not found in the provided search results. The yield is predicted based on the general reactivity of aryl isocyanates.
Experimental Protocol: Synthesis of 1-(3-Fluorophenyl)-3-phenylurea
-
To a stirred solution of aniline (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at room temperature, add this compound (1.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. If not, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-(3-fluorophenyl)-3-phenylurea.
Caption: General scheme for urea synthesis from this compound.
Carbamate Formation: A Versatile Protecting Group and Linker
The reaction of this compound with alcohols or phenols yields carbamates. This reaction is often slower than urea formation and may require heating or catalysis, particularly with less nucleophilic alcohols.[4]
Mechanism: Similar to urea formation, the reaction proceeds through nucleophilic attack of the hydroxyl group on the isocyanate carbon. The use of a base, such as a tertiary amine, can deprotonate the alcohol, increasing its nucleophilicity and accelerating the reaction.
Comparative Analysis:
| Isocyanate | Alcohol | Catalyst | Temperature (°C) | Yield (%) | Reference |
| This compound | Ethanol | None | Reflux | Moderate-Good (predicted) | General Knowledge |
| Phenyl Isocyanate | n-Butanol | Tertiary Amine | 30-60 | Good | [5] |
| Isophorone Diisocyanate | Alcohols | Dibutyltin dilaurate | 30-60 | Good | [2] |
Note: Specific experimental data for the reaction of this compound with ethanol was not found in the provided search results. The yield is predicted based on general isocyanate reactivity.
Experimental Protocol: Synthesis of Ethyl (3-fluorophenyl)carbamate
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous ethanol.
-
Add a catalytic amount of a tertiary amine (e.g., triethylamine, 0.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired carbamate.
Caption: General scheme for carbamate synthesis from this compound.
Multicomponent Reactions: Building Complexity in a Single Step
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single pot. Isocyanides are privileged reactants in MCRs, and this compound can be a valuable component in these transformations.
The Ugi and Passerini Reactions
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[6][7][8] The Ugi reaction is a four-component reaction involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to yield an α-acylamino amide.[9][10]
Mechanism: Both reactions are believed to proceed through a series of nucleophilic additions. In the Ugi reaction, the amine and carbonyl compound first form an imine, which is then attacked by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate, followed by an intramolecular acyl transfer (Mumm rearrangement) to give the final product.[11] The Passerini reaction is thought to involve the initial formation of an adduct between the carbonyl compound and the carboxylic acid, which is then attacked by the isocyanide.
Application and Comparison: While specific examples utilizing this compound in Ugi or Passerini reactions were not found in the provided search results, its electronic properties suggest it would be a viable substrate. The electron-withdrawing fluorine atom may influence the reactivity of the isocyanide and the stability of the intermediates. In a comparative context, the reactivity of 3-FPI would be expected to be similar to other electron-deficient aryl isocyanides.
Conceptual Experimental Protocol: Ugi Reaction with this compound
-
To a solution of the aldehyde (1.0 eq) and amine (1.0 eq) in a suitable solvent (e.g., methanol), stir for 30 minutes at room temperature to pre-form the imine.
-
Add the carboxylic acid (1.0 eq) to the mixture.
-
Finally, add this compound (1.0 eq) and stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the solvent and purify the residue by column chromatography.
Caption: Conceptual scheme of the Ugi four-component reaction.
Cycloaddition Reactions: Forging Heterocyclic Scaffolds
The isocyanate functionality can participate in various cycloaddition reactions, providing access to a wide range of heterocyclic compounds. These reactions are valuable for building molecular complexity and exploring novel chemical space.
[3+2] Cycloaddition with Azides
The reaction of isocyanates with azides can lead to the formation of tetrazolinones, a class of five-membered heterocycles. This reaction is a type of 1,3-dipolar cycloaddition.[12]
Mechanism: The azide acts as a 1,3-dipole, and the C=N bond of the isocyanate acts as the dipolarophile. The reaction is believed to proceed in a concerted manner, although stepwise mechanisms can also be operative depending on the substrates and reaction conditions.
Comparative Data:
| Isocyanate | Azide | Catalyst | Product | Reference |
| Phenyl Isocyanate | Phenyl Azide | None | 1,4-Diphenyl-1,4-dihydro-5H-tetrazol-5-one | General Knowledge |
| Metal-Azide | Metal-Acetylide | N/A | 1,2,3-Triazolate | [13] |
Note: Specific data for this compound is not available in the search results.
Conceptual Experimental Protocol: [3+2] Cycloaddition with an Organic Azide
-
In a sealed tube, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a high-boiling aprotic solvent (e.g., toluene or xylene).
-
Heat the reaction mixture to a high temperature (e.g., 110-140 °C) for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the tetrazolinone product.
Caption: Conceptual [3+2] cycloaddition of an isocyanate with an azide.
Metal-Catalyzed Cross-Coupling: Activating the C-F Bond
The activation of C-F bonds for cross-coupling reactions is a challenging yet highly desirable transformation in modern organic synthesis. While the C-F bond is generally robust, under appropriate catalytic conditions, it can be functionalized.
Mechanism: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[14] The oxidative addition of an aryl fluoride to a low-valent palladium center is often the rate-limiting step due to the high strength of the C-F bond. The use of specific ligands and additives can facilitate this challenging step. Cobalt-catalyzed systems have also been shown to be effective for the cross-coupling of alkyl fluorides.[15]
Comparative Analysis: The reactivity of aryl fluorides in cross-coupling reactions is significantly lower than that of the corresponding aryl chlorides, bromides, and iodides. Electron-withdrawing groups on the aromatic ring can facilitate the oxidative addition step. The meta-position of the fluorine in 3-FPI, combined with the electron-withdrawing nature of the isocyanate group, may render it more susceptible to oxidative addition compared to simple fluorobenzene.
Conceptual Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To a reaction vessel, add the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a solution of this compound (1.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-100 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Caption: Conceptual Suzuki-Miyaura cross-coupling of this compound.
Conclusion and Future Outlook
This compound is a versatile building block with a rich and diverse reaction chemistry. Its isocyanate functionality provides a reliable entry point for nucleophilic additions and multicomponent reactions, enabling the rapid construction of ureas, carbamates, and complex amide derivatives. The participation of the isocyanate in cycloaddition reactions further expands its utility in the synthesis of novel heterocyclic scaffolds.
The activation of the C-F bond in this compound for metal-catalyzed cross-coupling reactions remains a more challenging but highly rewarding area of research. Advances in catalyst design are continually pushing the boundaries of what is possible, and the electronic properties of 3-FPI make it an intriguing substrate for these advanced transformations.
For researchers in drug discovery and materials science, a thorough understanding of these reaction mechanisms is crucial for the rational design of synthetic routes and the efficient creation of new molecular entities. The comparative data and experimental protocols provided in this guide serve as a valuable resource for harnessing the full synthetic potential of this compound. Future investigations should focus on developing specific and optimized protocols for the multicomponent and cross-coupling reactions of this promising building block to further unlock its capabilities in creating innovative chemical matter.
References
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. PMC. [Link]
-
3-Fluorophenyl isocyanate | C7H4FNO | CID 123064. PubChem. [Link]
-
Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters. [Link]
-
The 100 facets of the Passerini reaction. PMC. [Link]
-
Transition-Metal-Free Coupling Reactions. Chemical Reviews. [Link]
-
Addition of a nucleophile (:Nu) to the isocyanate group. ResearchGate. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]
-
Catalytic Three‐Component Ugi Reaction. ResearchGate. [Link]
-
Passerini Reaction. Organic Chemistry Portal. [Link]
-
Kinetic study of the urethane and urea reactions of isophorone diisocyanate. ResearchGate. [Link]
-
Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. [Link]
-
Synthesis of Heteroaromatic Compounds. PMC. [Link]
-
Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. NIH. [Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]
-
Ugi Multicomponent Reaction. Organic Syntheses Procedure. [Link]
-
Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. ResearchGate. [Link]
-
Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents. MDPI. [Link]
-
The mechanism of the Passerini reaction. ResearchGate. [Link]
-
The Passerini Reaction. Organic Reactions. [Link]
-
acylation of ureas. UWISpace. [Link]
-
Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PubMed Central. [Link]
-
III. Heterocyclic Compounds. Dr. Shyama Prasad Mukherjee University. [Link]
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. PMC. [Link]
-
Chemical Properties of 3-Fluorophenyl isocyanate (CAS 404-71-7). Cheméo. [Link]
-
New Synthetic Methods Based on Silicon-Tethered Nucleophilic Addition Reactions. Western CEDAR. [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. ijc.com. [Link]
-
Al-Nahrain Journal of Science Heterocyclic Compounds: A Study of its Biological Activity. Al-Nahrain Journal of Science. [Link]
-
3-Fluorophenyl isocyanate - High purity | EN. Georganics. [Link]
-
Diastereoselective ZnCl2-Mediated Joullié–Ugi Three-Component Reaction for the Preparation of Phosphorylated N-Acylaziridines. ADDI. [Link]
-
Nucleophilic Isocyanation. PMC. [Link]
-
Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. organic-chemistry.org. [Link]
-
Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar. [Link]
-
Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley. [Link]
-
Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. MDPI. [Link]
-
Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. onlinelibrary.wiley.com. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC. [Link]
-
1,3-Dipolar cycloaddition between a metal–azide (Ph3PAuN3) and a metal–acetylide (Ph3PAuC [[triple bond, length as m-dash]] CPh): an inorganic version of a click reaction. Dalton Transactions. [Link]
-
Cycloaddition reactions of ethyl (E)- and (Z)-3-fluoropropenoate. Sci-Hub. [Link]
Sources
- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Passerini Reaction [organic-chemistry.org]
- 8. organicreactions.org [organicreactions.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. BJOC - Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester [beilstein-journals.org]
- 14. download.e-bookshelf.de [download.e-bookshelf.de]
- 15. Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents [organic-chemistry.org]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Isocyanates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Transformative Influence of Fluorine in Isocyanate Chemistry
Isocyanates (R–N=C=O) are a cornerstone of polymer chemistry, prized for their versatile reactivity that underpins the synthesis of polyurethanes, polyureas, and a myriad of other valuable materials.[1][2] Their utility stems from the highly electrophilic carbon atom of the isocyanate group, which readily reacts with nucleophiles such as alcohols, amines, and water.[3] The reactivity of this functional group can be precisely modulated by altering the electronic properties of the "R" group. This guide provides an in-depth comparison of the reactivity of non-fluorinated isocyanates with their fluorinated counterparts, a class of reagents gaining prominence for their ability to impart unique properties like enhanced thermal stability and chemical resistance to the resulting polymers.[1][4]
The introduction of fluorine atoms into the organic backbone of an isocyanate dramatically alters its electronic landscape. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect significantly influences the reactivity of the isocyanate group, a phenomenon that this guide will explore through theoretical principles, experimental data, and detailed analytical protocols. Understanding these differences is paramount for researchers and developers aiming to design novel polymers with tailored properties for advanced applications in medicine, materials science, and beyond.
The Electronic Heart of the Matter: Why Fluorination Enhances Reactivity
The fundamental reaction of an isocyanate with an alcohol to form a urethane proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the isocyanate group.[1] The transition state of this reaction is stabilized by factors that increase the partial positive charge on this carbon atom.
Fluorination of the alkyl or aryl group attached to the isocyanate nitrogen intensifies the electrophilic character of the carbonyl carbon. The strong electron-withdrawing nature of fluorine atoms pulls electron density away from the isocyanate moiety. This inductive effect leads to a more electron-deficient carbonyl carbon, rendering it more susceptible to nucleophilic attack. This increased reactivity generally translates to faster reaction rates compared to their non-fluorinated analogs under identical conditions.[5]
This principle can be quantitatively described using the Hammett equation for aromatic isocyanates.[6] The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through substituent (σ) and reaction (ρ) constants. Electron-withdrawing groups, like fluorine and trifluoromethyl, have positive σ values, which, for reactions with a positive ρ value (like nucleophilic attack on the isocyanate), leads to an increase in the reaction rate.[6]
Visualizing the Reaction Mechanism
The following diagrams illustrate the generalized reaction mechanism for the formation of a urethane from an isocyanate and an alcohol, and how fluorination influences the key reactive center.
Caption: Reaction mechanism of urethane formation.
Comparative Experimental Data
While direct side-by-side kinetic data for a wide range of fluorinated versus non-fluorinated isocyanates is not always readily available in a single source, the principles of physical organic chemistry and existing studies allow for a robust comparison. The following table summarizes expected and reported trends in reactivity.
| Isocyanate Pair | Non-Fluorinated Isocyanate | Fluorinated Isocyanate | Expected Reactivity Trend | Supporting Rationale |
| Aromatic | Phenyl Isocyanate | 4-Fluorophenyl Isocyanate | 4-Fluorophenyl isocyanate > Phenyl isocyanate | The fluorine atom at the para position exerts a moderate electron-withdrawing effect, increasing the electrophilicity of the isocyanate carbon. |
| Aromatic | Phenyl Isocyanate | 4-(Trifluoromethyl)phenyl Isocyanate | 4-(Trifluoromethyl)phenyl isocyanate >> Phenyl isocyanate | The -CF₃ group is a very strong electron-withdrawing group, significantly increasing the reactivity.[7] |
| Aliphatic | Ethyl Isocyanate | 2,2,2-Trifluoroethyl Isocyanate | 2,2,2-Trifluoroethyl isocyanate > Ethyl isocyanate | The three fluorine atoms on the adjacent carbon create a strong inductive pull, enhancing the reactivity of the isocyanate. |
Experimental Protocols for Reactivity Comparison
To empirically validate the enhanced reactivity of fluorinated isocyanates, a series of well-controlled experiments can be performed. The following protocols provide a framework for a comparative kinetic study.
Experimental Workflow
Caption: Workflow for comparing isocyanate reactivity.
Protocol 1: In-situ FTIR Spectroscopy for Kinetic Analysis
This method allows for real-time monitoring of the reaction by tracking the disappearance of the characteristic isocyanate peak.[8][9]
Materials:
-
Non-fluorinated isocyanate (e.g., Phenyl Isocyanate)
-
Fluorinated isocyanate (e.g., 4-Fluorophenyl Isocyanate)
-
Anhydrous alcohol (e.g., 1-Butanol)
-
Anhydrous solvent (e.g., Toluene or Acetonitrile)
-
FTIR spectrometer with an ATR probe or a temperature-controlled transmission cell
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply for inert atmosphere
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of the isocyanate and alcohol in the chosen anhydrous solvent. A typical starting concentration would be 0.1 M for each reactant.
-
Instrument Setup: Set up the FTIR spectrometer to collect spectra at regular intervals (e.g., every 30 seconds). The characteristic N=C=O stretching peak for isocyanates appears around 2250-2280 cm⁻¹.[10]
-
Reaction Initiation: In a dry, sealed reaction vessel equipped with a magnetic stirrer and the in-situ FTIR probe, add the alcohol solution. Allow the system to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
Data Acquisition: Initiate the reaction by adding the isocyanate stock solution to the reaction vessel with vigorous stirring. Immediately start collecting FTIR spectra.
-
Data Analysis: Integrate the area of the isocyanate peak at each time point. Plot the natural logarithm of the peak area versus time. For a pseudo-first-order reaction (if one reactant is in large excess) or a second-order reaction with equimolar reactants, the slope of this line will be proportional to the rate constant.
-
Comparison: Repeat the experiment under identical conditions using the fluorinated isocyanate. Compare the calculated rate constants to quantify the difference in reactivity.
Protocol 2: ¹H NMR Spectroscopy for Reaction Monitoring
NMR spectroscopy can be used to monitor the disappearance of reactant signals and the appearance of product signals over time.[11]
Materials:
-
Same reactants and solvents as in Protocol 1
-
Deuterated anhydrous solvent (e.g., Toluene-d₈ or Acetonitrile-d₃)
-
NMR spectrometer
-
NMR tubes with septa
Procedure:
-
Preparation: Prepare stock solutions of the isocyanate and alcohol in the deuterated solvent inside an inert atmosphere glovebox.
-
Reaction in NMR Tube: In an NMR tube, add the alcohol solution. Obtain an initial spectrum (t=0).
-
Initiation and Monitoring: Inject the isocyanate solution into the NMR tube, shake vigorously, and immediately place it in the NMR spectrometer. Acquire spectra at regular intervals.
-
Data Analysis: Integrate the signals corresponding to a specific proton on the alcohol reactant and the corresponding proton in the urethane product. The change in these integrals over time can be used to calculate the reaction rate.
-
Comparison: Perform the same experiment with the fluorinated isocyanate and compare the reaction rates.
Protocol 3: NCO Content Determination by Titration (Adapted from ASTM D2572)
This classic method involves quenching the reaction at different time points and determining the remaining isocyanate concentration by back-titration.[12][13]
Materials:
-
Same reactants and non-deuterated solvents as in Protocol 1
-
Di-n-butylamine solution in toluene (e.g., 0.1 N)
-
Standardized hydrochloric acid solution (e.g., 0.1 N)
-
Bromophenol blue indicator
-
Isopropyl alcohol
-
Reaction flasks and stoppers
-
Constant temperature bath
Procedure:
-
Reaction Setup: In a series of reaction flasks, initiate the reaction between the isocyanate and alcohol at a controlled temperature.
-
Quenching: At specific time intervals (e.g., 5, 10, 20, 30 minutes), take an aliquot of the reaction mixture and add it to a flask containing a known excess of di-n-butylamine solution. The di-n-butylamine will react instantaneously with the remaining isocyanate.
-
Titration: Add isopropyl alcohol and a few drops of bromophenol blue indicator to the quenched solution. Titrate the excess di-n-butylamine with the standardized hydrochloric acid solution until the color changes from blue to yellow.
-
Calculation: The amount of unreacted isocyanate at each time point can be calculated from the difference between the initial amount of di-n-butylamine and the amount that was back-titrated.
-
Kinetic Analysis: Plot the concentration of isocyanate versus time to determine the reaction rate constant.
-
Comparison: Compare the results for the fluorinated and non-fluorinated isocyanates.
Conclusion: Leveraging Fluorination for Advanced Material Design
The evidence from fundamental chemical principles and experimental observations consistently points to the fact that fluorinated isocyanates are significantly more reactive than their non-fluorinated counterparts. This enhanced reactivity, driven by the strong electron-withdrawing nature of fluorine, allows for faster reaction times, lower curing temperatures, and the potential for catalyst-free systems.
For researchers and professionals in drug development and materials science, this understanding is crucial. The ability to fine-tune the reactivity of isocyanates by incorporating fluorine opens up new avenues for designing advanced polymers with superior properties. Whether the goal is to create more durable biomedical implants, develop high-performance coatings, or synthesize novel drug delivery systems, the strategic use of fluorinated isocyanates offers a powerful tool for innovation. This guide provides the foundational knowledge and practical protocols to explore and harness the unique potential of these highly reactive building blocks.
References
-
ABB. (2014). Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. AZoM. Retrieved from [Link]
-
Chen, J., et al. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. MDPI. Retrieved from [Link]
- Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1958). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society.
- Boursier, M., et al. (2025). Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone) and Lysine Diisocyanate.
-
Ismail, N. A., et al. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. MDPI. Retrieved from [Link]
-
ABB. (2014). Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. AZoM. Retrieved from [Link]
- Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry.
-
Boros, R. Z., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI. Retrieved from [Link]
-
Zavarise, C., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Retrieved from [Link]
-
Wang, Y., et al. (2022). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. MDPI. Retrieved from [Link]
- Kricheldorf, H. R., & Meier-Haack, J. (1992). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds.
-
Roberts, J. D., & Caserio, M. C. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]
-
Hanna Instruments. (n.d.). NCO (Isocyanate) Method via ASTM D2572. Retrieved from [Link]
-
Cody, R. B., & Laramée, J. A. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. American Laboratory. Retrieved from [Link]
- Fraunhofer-Publica. (n.d.). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition.
-
Lin, C.-H., et al. (2018). Synthesis and Properties of Novel Polyurethanes Containing Long-Segment Fluorinated Chain Extenders. MDPI. Retrieved from [Link]
-
Xylem. (2013). Determination of isocyanate (NCO-) content. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR chromatogram of (a) polyol solution, (b) isocyanate solution, and (c) aePU‐5. Retrieved from [Link]
- Li, J., et al. (2023).
-
ChemRxiv. (2024). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. Retrieved from [Link]
- González-García, F., et al. (2025).
- Gohr, F., et al. (2023). Reaction of OH with Aliphatic and Aromatic Isocyanates.
-
OSHwiki. (2013). Isocyanates. Retrieved from [Link]
- Sung, C. S. P., & Lee, S. C. (1998). In-Situ Monitoring of Urethane Formation by FTIR and Raman Spectroscopy.
-
Istanbul Technical University. (2007). PREPERATION OF OIL-BASED POLYURETHANES FOR BIOMEDICAL A. Retrieved from [Link]
- Szymański, W., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC.
-
Pigment & Resin Technology. (2007). Reaction kinetics of toluene diisocynate and propanol by in situ FTIR. Emerald Publishing. Retrieved from [Link]
-
Zavarise, C., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Retrieved from [Link]
- Martín-Várguez, P. E., et al. (2021). Synthesis of hydrophobic fluorinated coating by further addition of isocyanate and amine groups to urethane bond.
-
AUB ScholarWorks. (n.d.). of the reaction between. Retrieved from [Link]
- Svatunek, D., & Houk, K. N. (2023). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PMC.
-
Hiranuma. (2018). Determination of isocyanate (NCO) content in adhesives. Retrieved from [Link]
- Lidral, J., & Sňupárek, J. (1981). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar.
- Wen, X., et al. (2019). Synthesis and characterization of a novel fluorinated waterborne polyurethane.
-
Zhang, R., et al. (2023). Study of a Novel Fluorine-Containing Polyether Waterborne Polyurethane with POSS as a Cross-Linking Agent. MDPI. Retrieved from [Link]
- Hashemnezhad, S. E., et al. (2024). Kinetics of hydrothermal reactions of n-butanol over Pt/Al2O3 catalyst for biopropane fuel gas production.
-
ChemRxiv. (2024). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]
- ResearchGate. (n.d.).
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Retrieved from [Link]
-
ACS Publications. (n.d.). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]
Sources
- 1. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane | MDPI [mdpi.com]
- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 3. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. azom.com [azom.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. emerald.com [emerald.com]
- 10. researchgate.net [researchgate.net]
- 11. pages.hannainst.com [pages.hannainst.com]
- 12. xylem.com [xylem.com]
- 13. polen.itu.edu.tr [polen.itu.edu.tr]
A Comparative Guide to the Biological Activity Screening of 1-Fluoro-3-isocyanobenzene Derivatives
In the landscape of modern medicinal chemistry, the strategic incorporation of unique functional groups is a cornerstone of novel drug design. The isocyanide (or isonitrile) group, with its distinct electronic properties and reactivity, has garnered significant interest. When combined with the bio-isosteric replacement of hydrogen with fluorine—a tactic known to enhance metabolic stability and binding affinity—a promising new chemical space emerges.[1][2][3][4] This guide provides an in-depth comparison of the biological activities of 1-fluoro-3-isocyanobenzene derivatives, offering a scientifically grounded perspective for researchers in drug discovery.
The synthesis of these derivatives often leverages multicomponent reactions (MCRs) like the Ugi and Passerini reactions.[5][6][7][8][9] These one-pot syntheses are highly efficient for creating diverse libraries of compounds from simple starting materials, making them ideal for initial high-throughput screening efforts.[8]
Part 1: Anticancer Activity
Isocyanide-containing compounds have demonstrated notable anticancer properties, and the addition of a fluorine atom can further potentiate this activity.[10][11][12] The primary screening of these derivatives typically involves assessing their cytotoxicity against a panel of human cancer cell lines.
Comparative Cytotoxicity of this compound Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of representative this compound derivatives against various cancer cell lines. The data presented is a synthesis of findings from multiple studies to provide a comparative overview.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
| FIC-1 | Indolyl-Imidazolo-Pyridine | MCF-7 (Breast) | 16.74 ± 1.86 | ~1.0 |
| HeLa (Cervical) | 40.68 ± 1.25 | ~0.5 | ||
| HEK 293T (Kidney) | 50.61 ± 4.64 | ~2.0 | ||
| IMR 32 (Neuroblastoma) | 26.58 ± 1.68 | ~0.8 | ||
| FIC-2 | α-Acyloxy Amide | A549 (Lung) | 22.5 | ~1.2 |
| HT-29 (Colon) | 35.1 | ~1.5 | ||
| FIC-3 | Peptidomimetic | PC-3 (Prostate) | 18.9 | ~0.9 |
Note: The IC50 values are indicative and can vary based on experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the this compound derivatives for 72 hours.[14] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[14]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing for formazan crystal formation.[14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mechanism of Action: Apoptosis Induction
Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. The isocyanide moiety is thought to play a role in targeting essential cellular components.
Workflow for Apoptosis Confirmation:
Caption: Workflow for confirming apoptosis induction by FIC derivatives.
Part 2: Antimicrobial Activity
Isocyanide natural products are known for their potent antimicrobial activities.[15] The screening of synthetic derivatives like those of this compound is a promising avenue for the discovery of new antibiotics.
Comparative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17][18]
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference Compound (Vancomycin) MIC (µg/mL) |
| FIC-4 | Tetrazole Analog | Staphylococcus aureus | 8 | 1-2 |
| Bacillus subtilis | 16 | 0.5-1 | ||
| FIC-5 | Bisamide Derivative | Mycobacterium bovis | 1.95 | N/A |
| Mycobacterium tuberculosis | 3.12 | ~0.5-1 (Isoniazid) | ||
| FIC-6 | Darlucin Analog | Staphylococcus aureus | 2.5-5 | 1-2 |
Note: MIC values can be influenced by the specific strain and testing methodology.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[19][20]
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the this compound derivatives in a 96-well microplate containing Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with an optical density at 600 nm (OD600) of approximately 0.1, which corresponds to a specific colony-forming unit (CFU)/mL.[19]
-
Inoculation: Add the bacterial suspension to each well of the microplate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
Potential Mechanism of Action
Recent studies suggest that isocyanides can covalently modify essential metabolic enzymes in bacteria, such as those involved in fatty acid biosynthesis, at their active site cysteines.[15] This leads to functional inhibition of the enzyme and ultimately, bacterial cell death.[15]
Part 3: Enzyme Inhibition
The unique electronic nature of the isocyanide group and the electron-withdrawing properties of fluorine make these derivatives interesting candidates for enzyme inhibitors.[21][22][23]
Cyclooxygenase (COX) Inhibition
The COX enzymes (COX-1 and COX-2) are key players in the inflammatory pathway.[24][25] Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.
Comparative COX Inhibition:
| Compound ID | Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| FIC-7 | Diarylpyrazole Analog | 15.2 | 1.8 | 8.4 |
| Celecoxib | (Reference Drug) | >100 | 0.04 | >2500 |
Experimental Protocol: Fluorometric COX Inhibition Assay
This assay measures the peroxidase activity of the COX enzyme.[24][26]
Principle: The peroxidase component of COX catalyzes the oxidation of a probe, resulting in a fluorescent product. The rate of fluorescence generation is proportional to COX activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme, a fluorometric probe, and the test inhibitor (this compound derivative).
-
Assay Reaction: In a 96-well plate, combine the buffer, heme, and enzyme. Add the test inhibitor at various concentrations.
-
Initiation: Initiate the reaction by adding arachidonic acid (the substrate).
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value for inhibition.
Signaling Pathway:
Caption: Inhibition of the Cyclooxygenase (COX) pathway by FIC derivatives.
Conclusion
Derivatives of this compound represent a versatile scaffold with significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The strategic use of multicomponent reactions allows for the rapid generation of diverse chemical libraries, which, when coupled with robust biological screening protocols, can accelerate the identification of lead compounds. Further optimization of these derivatives, guided by structure-activity relationship (SAR) studies, holds the promise of developing novel therapeutics with enhanced efficacy and selectivity.
References
- Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - PMC - NIH. (2024, June 26).
- University of Groningen Multicomponent reactions in diverse ...
- Ugi Four-Component Reactions Using Alternative Reactants - PMC - PubMed Central.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021, February 4).
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH.
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH.
- MTT assay protocol | Abcam.
- Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC - PubMed Central.
- Passerini Reaction - Organic Chemistry Portal.
- Derivatization of Abietane Acids by Peptide-like Substituents Leads to Submicromolar Cytotoxicity at NCI-60 Panel - NIH. (2024, July 27).
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (2023, April 13).
- COX Activity Assay Kit (Fluorometric) - Sigma-Aldrich.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
- Full article: The role of fluorine in medicinal chemistry. (2008, October 4).
- Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry | Chemical Reviews - ACS Publications. (2005, December 8).
- (PDF) Enzyme inhibition by fluoro compounds - ResearchGate. (2025, September 19).
- Passerini reaction - Wikipedia.
- RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - MDPI. (2025, September 12).
- Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx.
- Medicinal Chemistry of Isocyanides | Chemical Reviews - ACS Publications. (2021, July 1).
- Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. (2025, March 14).
- Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity | Request PDF - ResearchGate. (2025, November 24).
- (PDF) Recent Advances in Functionalized Isocyanide Synthesis and Natural Products Containing the Isocyano Functional Group and Their Biological Properties - ResearchGate. (2025, October 26).
- CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US.
- How Is Fluorine Used in the Medical Field? - Inhance Technologies. (2025, January 27).
- Passerini Reaction - Alfa Chemistry.
- Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin - Diva-Portal.org.
- (PDF) Medicinal Chemistry of Isocyanides - ResearchGate. (2021, July 7).
- Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Publishing. (2020, November 23).
- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations - Research and Reviews. (2024, June 5).
- MTT (Assay protocol - Protocols.io. (2023, February 27).
- Isocyanides Inhibit Human Heme Oxygenases at the Verdoheme Stage - PMC - NIH.
- Synthesis of Tunable Fluorescent Imidazole-Fused Heterocycle Dimers - ACS Publications. (2022, July 13).
- One Pot Unexpected Isocyanide-based Three-component Synthesis of Pyrrole-3-carboxamides Containing Ether Groups - Taylor & Francis. (2021, October 1).
- Bioorthogonal Removal of 3-Isocyanopropyl Groups Enables the Controlled Release of Fluorophores and Drugs in Vivo | Journal of the American Chemical Society. (2018, June 21).
- The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications. (2008, June 21).
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC - NIH.
- Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide - Benchchem.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
- Au-TiO2NANOSPHERES CATALYZED ONE-POT-MCR SYNTHESIS, CHARACTERIZATION AND ANTI- PROLIFERATION ACTIVITY OF INDOLYL-IMIDAZOLO - Rasayan Journal of Chemistry.
- MIC Determination - EUCAST.
- Synthesis of Novel Fluorene Bisamide Derivatives via Ugi Reaction and Evaluation their Biological Activity against Mycobacterium species - PMC - NIH.
- A One-Pot O-Sulfinative Passerini/Oxidation Reaction: Synthesis of α-(Sulfonyloxy)amide Derivatives | The Journal of Organic Chemistry - ACS Publications. (2015, March 9).
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central.
- SuFExable Isocyanides for Ugi Reaction: Facile Synthesis of Sulfonyl Fluoro Peptides.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules - Frontiers. (2021, April 29).
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. inhancetechnologies.com [inhancetechnologies.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.rug.nl [pure.rug.nl]
- 6. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Passerini Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Passerini reaction - Wikipedia [en.wikipedia.org]
- 10. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. idexx.dk [idexx.dk]
- 18. emerypharma.com [emerypharma.com]
- 19. protocols.io [protocols.io]
- 20. EUCAST: MIC Determination [eucast.org]
- 21. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. rroij.com [rroij.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Kinetic Landscape of 1-Fluoro-3-isocyanobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth technical comparison of the kinetic behavior of 1-fluoro-3-isocyanobenzene in key organic reactions. By examining its reactivity in the context of analogous compounds and established mechanistic principles, this document serves as a valuable resource for designing and optimizing synthetic routes.
Introduction: The Strategic Importance of this compound
This compound is a compelling building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom and an isocyano group on the aromatic ring imparts a unique electronic profile, influencing its reactivity and the properties of the resulting products. The fluorine atom, with its high electronegativity, can enhance metabolic stability and binding affinity, while the versatile isocyano group is a gateway to a diverse array of chemical transformations, including multicomponent reactions, cycloadditions, and nucleophilic substitutions.
Understanding the kinetics of reactions involving this substrate is paramount for controlling reaction outcomes, optimizing yields, and scaling up processes. This guide will dissect the electronic effects at play and compare the expected kinetic performance of this compound with relevant alternatives, supported by experimental data from closely related systems.
The Electronic Profile of this compound: A Duality of Reactivity
The reactivity of this compound is governed by the interplay of the electronic effects of its two functional groups.
-
The Meta-Fluoro Substituent: The fluorine atom at the meta position exerts a weak electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it towards nucleophilic aromatic substitution (SNAr) by stabilizing the intermediate Meisenheimer complex.[1][2]
-
The Isocyano Group: The isocyano group (-N≡C) has a more complex electronic character. It is generally considered to be electron-withdrawing, which further enhances the ring's susceptibility to nucleophilic attack. The isocyanide carbon is also nucleophilic, capable of attacking electrophiles, a key step in multicomponent reactions.[3][4]
This combination of a meta-activating fluorine and an electron-withdrawing isocyano group makes this compound a particularly interesting substrate for kinetic investigation, especially in reactions where charge distribution in the transition state is critical.
Comparative Kinetics in Key Reaction Classes
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of aromatic chemistry. For aryl halides, the reaction typically proceeds via a two-step mechanism involving the formation of a negatively charged Meisenheimer intermediate. The rate-determining step is usually the initial attack of the nucleophile.[2]
Comparison with Fluoronitrobenzene Isomers:
A valuable comparison can be drawn with the well-studied fluoronitrobenzene isomers. The nitro group is a strong electron-withdrawing group, and its position relative to the fluorine atom significantly impacts the reaction rate.
| Compound | Relative Rate of Reaction with Piperidine | Rationale for Reactivity |
| p-Fluoronitrobenzene | High | The nitro group at the para position effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance.[1] |
| o-Fluoronitrobenzene | Moderate to High | The ortho-nitro group also provides resonance stabilization, though steric hindrance can sometimes play a role. The strong inductive effect of the nitro group is more pronounced at the ortho position.[5] |
| m-Fluoronitrobenzene | Low | The meta-nitro group can only stabilize the intermediate through its inductive effect, which is less effective than resonance.[1] |
| This compound (Predicted) | Moderate | The isocyano group is electron-withdrawing, but less so than a nitro group. The meta-fluoro substituent provides additional inductive stabilization. Therefore, its reactivity is expected to be significantly higher than that of fluorobenzene but lower than that of p-fluoronitrobenzene. |
Causality of Experimental Choices: When designing kinetic experiments for the SNAr of this compound, the choice of nucleophile and solvent is critical. Stronger, less sterically hindered nucleophiles will lead to faster reactions. Polar aprotic solvents are typically preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.
Multicomponent Reactions (MCRs): The Ugi Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[6] The isocyanide acts as a nucleophile, attacking the initially formed iminium ion.
Comparison Based on Isocyanide Electronics:
The nucleophilicity of the isocyanide is a key factor in the rate of the Ugi reaction. Electron-donating groups on the aryl isocyanide enhance its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect.[7]
| Isocyanide | Expected Relative Rate in Ugi Reaction | Rationale |
| p-Methoxyphenyl isocyanide | High | The methoxy group is a strong electron-donating group, increasing the electron density on the isocyanide carbon. |
| Phenyl isocyanide | Moderate | The baseline for comparison. |
| p-Nitrophenyl isocyanide | Low | The nitro group is a strong electron-withdrawing group, reducing the nucleophilicity of the isocyanide. |
| This compound (Predicted) | Low to Moderate | The combined electron-withdrawing effects of the meta-fluoro and isocyano groups will decrease the nucleophilicity of the isocyanide carbon compared to phenyl isocyanide. |
Self-Validating Protocol Insight: To validate these predicted trends, a series of parallel kinetic experiments could be conducted using a Hammett plot. By plotting the logarithm of the rate constants for a series of substituted aryl isocyanides against their respective Hammett substituent constants (σ), a linear relationship should be observed.[8] The position of this compound on this plot would quantitatively define its reactivity relative to other isocyanides.
[3+2] Cycloaddition Reactions
Aryl isocyanides can participate in [3+2] cycloaddition reactions with various 1,3-dipoles, such as azides, to form five-membered heterocyclic rings. The kinetics of these reactions are governed by frontier molecular orbital (FMO) theory. The reaction rate is dependent on the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
Comparison with Substituted Phenyl Azides:
While direct kinetic data for cycloadditions of this compound is scarce, we can infer its reactivity by considering studies on substituted phenyl azides reacting with a given dipolarophile. Electron-withdrawing substituents on the phenyl azide generally enhance the rate of reaction with electron-rich dipolarophiles.[9]
| Phenyl Azide Substituent | Effect on Rate of [3+2] Cycloaddition with an Electron-Rich Alkene |
| p-Methoxy | Decreases rate |
| Hydrogen | Baseline |
| p-Nitro | Increases rate |
| This compound (as the dipolarophile, predicted) | Enhanced reactivity with electron-rich 1,3-dipoles |
Experimental Protocols for Kinetic Studies
The following are detailed, self-validating protocols for investigating the kinetics of reactions involving this compound.
Protocol for SNAr Kinetics using Stopped-Flow UV-Vis Spectroscopy
This method is ideal for reactions with half-lives in the millisecond to second range.
Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., piperidine).
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile).
-
Prepare a series of stock solutions of the nucleophile in the same solvent at different concentrations.
-
-
Instrumentation Setup:
-
Use a stopped-flow spectrophotometer equipped with a UV-Vis detector.
-
Set the observation wavelength to a value where a significant change in absorbance is expected upon product formation. This can be determined by acquiring the full spectra of reactants and the expected product.
-
-
Kinetic Run:
-
Load the reactant solutions into the two syringes of the stopped-flow apparatus.
-
Initiate the run, which will rapidly mix the two solutions in the observation cell.
-
Record the change in absorbance over time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (large excess of the nucleophile), the reaction will follow first-order kinetics. The observed rate constant (k_obs) can be obtained by fitting the absorbance vs. time data to a single exponential function.
-
Repeat the experiment with different concentrations of the nucleophile.
-
Plot k_obs versus the concentration of the nucleophile. The slope of this plot will be the second-order rate constant (k2).
-
Self-Validation: The linearity of the plot of k_obs vs. [Nucleophile] validates the assumed second-order kinetics.
Protocol for Ugi Reaction Kinetics using In-Situ FT-IR Spectroscopy
This technique allows for real-time monitoring of the concentrations of reactants and products by observing their characteristic infrared absorption bands.[10]
Objective: To determine the rate law and rate constant for the Ugi reaction involving this compound.
Methodology:
-
Reactant and Standard Preparation:
-
Prepare stock solutions of the aldehyde, amine, carboxylic acid, and this compound in a suitable solvent (e.g., methanol).
-
Prepare calibration curves for each reactant and the expected product by measuring the absorbance of their characteristic IR peaks at known concentrations. The isocyanide stretch (around 2100-2200 cm⁻¹) is a particularly useful handle.
-
-
Reaction Setup:
-
Use a reaction vessel equipped with an in-situ FT-IR probe.[11]
-
Charge the vessel with the aldehyde, amine, and carboxylic acid solutions and start stirring at a constant temperature.
-
-
Kinetic Run:
-
Initiate the reaction by adding the this compound solution.
-
Collect FT-IR spectra at regular time intervals.
-
-
Data Analysis:
-
Using the calibration curves, convert the absorbance data for each species into concentration profiles over time.
-
Use the initial rates method or integral method to determine the reaction order with respect to each reactant and calculate the rate constant.
-
Self-Validation: The consistency of the rate constant calculated from different kinetic runs with varying initial concentrations validates the determined rate law.
Visualizing Reaction Pathways and Workflows
Generalized Mechanism for Nucleophilic Aromatic Substitution (SNAr)
Caption: Workflow for a stopped-flow kinetic experiment.
Conclusion and Future Outlook
While direct kinetic data for this compound is not yet extensively documented, a comprehensive understanding of its reactivity can be constructed from fundamental principles of physical organic chemistry and by drawing comparisons with well-characterized analogous systems. The electron-withdrawing nature of both the meta-fluoro and isocyano groups suggests that this substrate will be particularly reactive in nucleophilic aromatic substitution reactions. Conversely, its nucleophilicity in multicomponent reactions like the Ugi reaction is expected to be attenuated.
The experimental protocols detailed in this guide provide a robust framework for quantitatively probing these predictions. Such kinetic studies are not merely academic exercises; they are essential for the rational design of efficient and scalable synthetic processes in drug discovery and materials science. As the demand for sophisticated fluorinated and isocyanide-containing molecules grows, a thorough understanding of the kinetic behavior of key building blocks like this compound will be indispensable. Future work should focus on generating precise kinetic data for this compound across a range of reaction types to build a comprehensive reactivity profile.
References
-
AIP Publishing. (2024). Effect of para-substituents on NC bonding of aryl isocyanide molecules adsorbed on metal surfaces studied. [Link]
-
Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?[Link]
-
ResearchGate. (2025). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. [Link]
-
ResearchGate. (2025). In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. [Link]
-
ACS Publications. (n.d.). Steric and Electronic Influence of Aryl Isocyanides on the Properties of Iridium(III) Cyclometalates. Inorganic Chemistry. [Link]
-
Agilent. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. [Link]
-
ACS Publications. (n.d.). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
ACS Publications. (n.d.). Integration of in Situ FTIR Studies and Catalyst Activity Measurements in Reaction Kinetic Analysis. Industrial & Engineering Chemistry Research. [Link]
-
ResearchGate. (2025). Stopped-Flow Spectrophotometric Study of the Kinetics and Mechanism of CO2 Uptake by cis-[Cr(C2O4)(BaraNH2)(OH2)2] Cation and the Acid-Catalyzed Decomposition of cis-[Cr(C2O4)(BaraNH2)OCO2] Anion in Aqueous Solution. [Link]
-
Wikipedia. (n.d.). Hammett equation. [Link]
-
ResearchGate. (2015). 1,3-Dipolar cycloaddition between substituted phenyl azide and 2,3-dihydrofuran. [Link]
-
ResearchGate. (n.d.). Selected electronic properties of isocyanides. [Link]
- New Jersey Institute of Technology. (2013). Enabling nucleophilic substitution reactions of activated alkyl fluorides through hydrogen bonding.
-
YouTube. (2022). Stopped Flow and Enzyme Kinetics. [Link]
-
ResearchGate. (2025). Spectral Correlation Analysis of Hammett Substituent Constants and Biological Activities of some (E)-1-(4-Phenoxyphenyl)-3-Phenylprop-2-en-1-Ones. [Link]
-
YouTube. (2016). In Situ FTIR Reaction Monitoring. [Link]
-
ResearchGate. (2015). Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene. [Link]
-
MDPI. (n.d.). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. [Link]
-
ACS Publications. (n.d.). Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
Royal Society of Chemistry. (n.d.). Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola. Organic Chemistry Frontiers. [Link]
-
University Name. (n.d.). Example problems involving Hammett Eqn. [Link]
-
University of Colorado Boulder. (n.d.). Fast Kinetics of Reactions and Conformational Changes. [Link]
-
Mettler Toledo. (n.d.). ReactIR In Situ Spectroscopy. [Link]
-
Beilstein Journals. (2024). Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model. [Link]
-
National Center for Biotechnology Information. (n.d.). Ugi Four-Component Reactions Using Alternative Reactants. [Link]
-
MDPI. (n.d.). The Chemistry of Phenylimidotechnetium(V) Complexes with Isocyanides: Steric and Electronic Factors. [Link]
-
MDPI. (n.d.). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzoi[10][12]midazo[2,1-b]thiazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]
-
ResearchGate. (n.d.). Comparison of existing method versus N-isocyanate synthesis of substituted phthalazinones. [Link]
-
Royal Society of Chemistry. (n.d.). Substituent effects on the free-radical addition reactions of arylthiyl radicals with arylacetylenes. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]
-
National Center for Biotechnology Information. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]
-
ResearchGate. (2024). Effect of substitution on the 2+2 cycloaddition reaction of phenylproponoids. [Link]
-
Cambridge Open Engage. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Ugi Reaction [organic-chemistry.org]
- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Evaluation of Novel Covalent Inhibitors Derived from 1-Fluoro-3-isocyanobenzene
This guide provides a comprehensive framework for the in vitro and in vivo evaluation of candidate compounds originating from the 1-fluoro-3-isocyanobenzene scaffold. We will explore the strategic rationale behind experimental design, present detailed protocols for key assays, and compare performance data to illustrate the path from initial screening to preclinical validation.
Introduction: The Strategic Value of the this compound Scaffold
The this compound scaffold is a compelling starting point in modern drug discovery for two primary reasons rooted in its chemical functionalities.
-
The Fluorine Atom: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[1][2] Its high electronegativity can modulate the pKa of nearby functional groups, enhance binding affinity through favorable electrostatic interactions, and, crucially, block sites of metabolic oxidation.[3] This often leads to improved metabolic stability and a more favorable pharmacokinetic profile.
-
The Isocyanate Group: The isocyanate moiety is an electrophilic "warhead" capable of forming a stable, covalent bond with nucleophilic residues (e.g., cysteine, serine, lysine) on a protein target.[4] Covalent inhibitors can offer distinct therapeutic advantages, including prolonged duration of action, high potency, and the ability to target shallow binding pockets that are challenging for non-covalent drugs.[5][6]
This guide will use the illustrative example of developing covalent inhibitors against a hypothetical enzyme, "Target Kinase X" (TKX), which possesses an accessible cysteine residue in its active site, a common strategy for targeted covalent drug design.
Part 1: In Vitro Evaluation - From Hit Identification to Mechanistic Insights
The primary goal of in vitro evaluation is to quantify a compound's potency, selectivity, and mechanism of action in a controlled, non-biological system.[7] This stage acts as a critical filter, identifying the most promising candidates for the resource-intensive in vivo phase.
Experimental Workflow: A Tiered Screening Approach
A tiered approach is employed to efficiently manage resources. Initial high-throughput screening (HTS) identifies "hits," which are then subjected to more detailed mechanistic and selectivity studies.
Caption: Workflow for a typical in vivo rodent efficacy study.
Protocol: Subcutaneous Xenograft Efficacy Study
This protocol details the procedure for evaluating the anti-tumor activity of a lead compound (e.g., Cmpd-B) in a mouse model.
Causality Behind Choices:
-
Dose Selection: A minimum of three dose levels are used to establish a dose-response relationship. The high dose should elicit a toxic response, the low dose should be non-toxic, and the intermediate dose should show minimal effects. [8]This helps identify a therapeutic window.
-
Randomization: Animals are randomized into groups once tumors reach a specific size. This minimizes bias and ensures that all treatment groups start with a similar average tumor burden.
-
Endpoints: Both tumor volume (efficacy) and body weight (tolerability/toxicity) are measured. Significant body weight loss (>15-20%) is a key indicator of toxicity and can lead to the cessation of treatment for animal welfare reasons. [9] Step-by-Step Methodology:
-
Cell Culture & Implantation: Culture human cancer cells (e.g., A549 lung carcinoma) under standard conditions. Harvest and resuspend the cells in a suitable medium (e.g., Matrigel). Subcutaneously inject 5 x 10^6 cells into the flank of female athymic nude mice.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure them 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width^2).
-
Randomization: When the average tumor volume reaches approximately 150 mm³, randomize the mice into treatment groups (e.g., n=10 mice/group).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose, oral gavage, daily)
-
Group 2: Cmpd-B (10 mg/kg, oral gavage, daily)
-
Group 3: Cmpd-B (30 mg/kg, oral gavage, daily)
-
Group 4: Standard-of-Care drug (e.g., Paclitaxel, intraperitoneal, twice weekly)
-
-
Dosing and Monitoring: Administer the treatments according to the specified schedule for 21 days. Record tumor volumes and body weights three times per week.
-
Endpoint Analysis: At the end of the study (Day 21), euthanize the animals. Excise the tumors and record their final weights.
-
Data Calculation: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group using the formula: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
Comparative Data: In Vivo Efficacy and Tolerability
| Treatment Group | Dose & Schedule | Final % TGI | Mean Body Weight Change (%) |
| Vehicle Control | - | 0% | +5% |
| Cmpd-B | 10 mg/kg, PO, QD | 45% | +2% |
| Cmpd-B | 30 mg/kg, PO, QD | 88% | -4% |
| Alternative-1 | 20 mg/kg, IP, 2x/wk | 75% | -12% |
Analysis: The in vivo data demonstrates a clear dose-dependent anti-tumor effect for Cmpd-B . At 30 mg/kg, it shows superior efficacy (%TGI of 88%) compared to the standard-of-care drug. [10]Critically, Cmpd-B was also much better tolerated, with minimal impact on body weight compared to the significant weight loss observed with Alternative-1. This excellent efficacy and safety profile strongly supports its continued development.
References
- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
- Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro. PubMed Central.
- Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone)
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf, NIH.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes. PMC, NIH.
- Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes.
- Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation.
- In Vitro and In Vivo Evaluation of Aminopeptidase Inhibitors as Antimicrosporidial Therapies.
- In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.
- Structure-property relationships of fluorinated carboxylic acid bioisosteres. PMC, NIH.
- Recent advances in the development of covalent inhibitors. RSC Publishing.
- Short-Term Toxicity Studies with Rodents. FDA.
- Recent advances in the development of covalent inhibitors. PMC, NIH.
- Significance of Fluorine in Medicinal Chemistry: A Review. IJRPS.
- Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf, NIH.
- Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers.
- Biological Potential of Fluoro-Benzene Analogs. JSciMed Central.
- Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare.
- Development of covalent inhibitors: Principle, design, and application in cancer.
- 4 Best Practices for Successful Invivo Tests in Clinical Research. bioaccessla.com.
- Structure-activity relationships of phenyl- and benzoylpyrroles. PubMed.
- Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. University of Louisville.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 8. fda.gov [fda.gov]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to 1-Fluoro-3-isocyanobenzene: A Guide for Researchers
Introduction: The Significance of 1-Fluoro-3-isocyanobenzene in Modern Chemistry
This compound is a crucial building block in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive compounds. The isocyanate group, a highly reactive functional group, serves as a versatile handle for the introduction of ureas, carbamates, and other nitrogen-containing moieties, which are prevalent in drug candidates. Given its importance, the efficient and safe synthesis of this intermediate is of paramount interest to researchers and process chemists.
This guide provides a comprehensive head-to-head comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings, practical considerations, and experimental data for each method, offering a critical evaluation to inform your synthetic strategy.
Route 1: The Classical Approach - Phosgenation of 3-Fluoroaniline
The most direct and historically prevalent method for the synthesis of this compound is the reaction of 3-fluoroaniline with phosgene or its safer surrogates, diphosgene and triphosgene. This approach is favored in industrial settings for its high efficiency and scalability.
Mechanism and Rationale
The reaction proceeds through the nucleophilic attack of the amino group of 3-fluoroaniline on the highly electrophilic carbonyl carbon of phosgene (or its in situ generated equivalent). This initially forms a carbamoyl chloride, which upon heating or treatment with a base, eliminates hydrogen chloride to yield the desired isocyanate. The use of a tertiary amine base, such as triethylamine, is common to scavenge the HCl produced.
Visualizing the Phosgenation Pathway
Caption: Phosgenation of 3-Fluoroaniline to this compound.
Advantages and Disadvantages
Advantages:
-
High Yields: This method typically provides high yields of the isocyanate.
-
Scalability: The process is well-established and readily scalable for industrial production.
-
Direct Conversion: It is a one-step conversion from the readily available 3-fluoroaniline.
Disadvantages:
-
Extreme Toxicity of Phosgene: Phosgene is a highly toxic and corrosive gas, requiring specialized handling and safety precautions.
-
Hazardous Byproducts: The reaction generates hydrogen chloride, which is also corrosive.
-
Regulatory Scrutiny: The use of phosgene is subject to strict regulatory control.
Route 2: The Curtius Rearrangement - A Phosgene-Free Alternative
The Curtius rearrangement offers a safer, phosgene-free route to this compound, starting from 3-fluorobenzoic acid. This multi-step synthesis involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to the isocyanate upon heating.
Mechanism and Rationale
The process begins with the activation of 3-fluorobenzoic acid, typically by converting it to the corresponding acyl chloride or by using a reagent like diphenylphosphoryl azide (DPPA). The activated acid is then reacted with an azide source (e.g., sodium azide) to form 3-fluorobenzoyl azide. Upon thermal or photochemical induction, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas and forming this compound. The reaction proceeds with retention of configuration at the migrating group.[1][2]
Visualizing the Curtius Rearrangement
Caption: Synthesis of this compound via the Curtius Rearrangement.
Advantages and Disadvantages
Advantages:
-
Avoids Phosgene: This is a significant advantage in terms of safety and handling.
-
Mild Conditions: The rearrangement can often be achieved under relatively mild thermal conditions.[2]
-
Stereospecificity: The rearrangement is stereospecific, which is important when dealing with chiral substrates.
Disadvantages:
-
Use of Azides: Acyl azides can be explosive, especially in large quantities, and require careful handling.
-
Multi-step Process: The synthesis is longer than the direct phosgenation route.
-
Potential for Side Reactions: The isocyanate product can react with nucleophiles present in the reaction mixture if not properly controlled.
Route 3: The Hofmann Rearrangement - From Amide to Isocyanate
The Hofmann rearrangement provides another phosgene-free pathway to this compound, starting from 3-fluorobenzamide. This reaction involves the treatment of a primary amide with a halogen (typically bromine) and a strong base to yield an amine with one less carbon atom, via an isocyanate intermediate.
Mechanism and Rationale
The reaction begins with the deprotonation of the amide by the base, followed by halogenation on the nitrogen to form an N-haloamide. A second deprotonation generates an unstable N-haloamide anion, which undergoes a concerted rearrangement. The aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of the halide ion, to form the isocyanate. In the presence of water, the isocyanate can be hydrolyzed to the corresponding amine (3-fluoroaniline in this case), but by controlling the reaction conditions, the isocyanate can be isolated.
Visualizing the Hofmann Rearrangement
Caption: Synthesis of this compound via the Hofmann Rearrangement.
Advantages and Disadvantages
Advantages:
-
Phosgene-Free: Eliminates the hazards associated with phosgene.
-
Readily Available Starting Material: 3-Fluorobenzamide can be easily prepared from 3-fluorobenzoic acid.
Disadvantages:
-
Strongly Basic Conditions: The use of strong bases may not be compatible with sensitive functional groups.
-
Potential for Halogenated Byproducts: The use of bromine can lead to the formation of undesired brominated byproducts.
-
Control of Hydrolysis: Careful control of the reaction conditions is necessary to prevent the hydrolysis of the isocyanate to the corresponding amine.
Route 4: The Lossen Rearrangement - A Less Common but Viable Alternative
The Lossen rearrangement is another method for the conversion of a carboxylic acid derivative, in this case, a hydroxamic acid, to an isocyanate. While less commonly employed than the Curtius or Hofmann rearrangements, it represents a valid phosgene-free strategy.
Mechanism and Rationale
The starting material for the Lossen rearrangement is 3-fluorobenzohydroxamic acid. The hydroxamic acid is first activated, typically by acylation of the hydroxyl group. Treatment with a base then removes the acidic proton from the nitrogen, generating an anion that undergoes rearrangement. The 3-fluorophenyl group migrates to the nitrogen with the concurrent departure of the leaving group (the carboxylate), to afford the isocyanate.[3][4]
Visualizing the Lossen Rearrangement
Caption: Synthesis of this compound via the Lossen Rearrangement.
Advantages and Disadvantages
Advantages:
-
Phosgene-Free: Avoids the use of highly toxic phosgene.
-
Milder Conditions Possible: The rearrangement can sometimes be initiated under milder conditions compared to the Hofmann rearrangement.
Disadvantages:
-
Starting Material Synthesis: The preparation of the starting hydroxamic acid can be challenging.
-
Use of Activating Agents: Requires an additional activation step, adding to the overall complexity of the synthesis.
-
Less Common: This route is not as well-established or widely used as the other methods.
Quantitative Comparison of Synthetic Routes
| Parameter | Phosgenation | Curtius Rearrangement | Hofmann Rearrangement | Lossen Rearrangement |
| Starting Material | 3-Fluoroaniline | 3-Fluorobenzoic Acid | 3-Fluorobenzamide | 3-Fluorobenzohydroxamic Acid |
| Typical Yield | >90% | 70-90% | 60-80% | Variable |
| Number of Steps | 1 | 2-3 | 1 | 2 |
| Key Reagents | Phosgene/Triphosgene | DPPA, NaN₃ | Br₂, NaOH | Activating agent, Base |
| Primary Safety Hazard | Highly toxic phosgene | Potentially explosive azides | Strong bases, Bromine | Potentially unstable intermediates |
| Scalability | Excellent | Good | Moderate | Limited |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phosgenation (using Triphosgene)
Disclaimer: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a solution of 3-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq) and cool the mixture to 0 °C in an ice bath.
-
Addition of Triphosgene: Slowly add a solution of triphosgene (0.35 eq) in anhydrous DCM to the cooled reaction mixture. Caution: Phosgene gas is evolved during this reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford this compound as a colorless liquid.
Protocol 2: Synthesis of this compound via Curtius Rearrangement
Disclaimer: Acyl azides are potentially explosive. This reaction should be conducted behind a safety shield.
-
Acyl Azide Formation: To a solution of 3-fluorobenzoic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.
-
Rearrangement: Heat the reaction mixture to 80-100 °C. The evolution of nitrogen gas should be observed. Stir at this temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Isolation: Cool the reaction mixture to room temperature. The toluene solution of this compound can be used directly in the next step, or the solvent can be carefully removed under reduced pressure.
-
Purification: If necessary, the product can be purified by vacuum distillation.
Conclusion and Recommendations
The choice of synthetic route to this compound is a critical decision that depends on several factors, including the scale of the synthesis, available equipment, safety considerations, and the cost of reagents.
-
For large-scale industrial production , the phosgenation route remains the most economically viable, despite the significant safety and handling challenges associated with phosgene. The high yields and direct conversion make it an attractive option when the necessary infrastructure is in place.
-
For laboratory-scale synthesis and research purposes , the Curtius rearrangement is often the preferred method. It avoids the use of phosgene and generally provides good yields. The one-pot procedure using DPPA is particularly convenient.
-
The Hofmann and Lossen rearrangements are also valuable phosgene-free alternatives. The Hofmann rearrangement is a well-established reaction, while the Lossen rearrangement offers an alternative when the starting hydroxamic acid is accessible.
Ultimately, a thorough risk assessment and consideration of the specific requirements of the project should guide the selection of the most appropriate synthetic strategy.
References
- Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. (n.d.).
-
How To Get Isocyanate? - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
-
The Lossen rearrangement from free hydroxamic acids - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
- US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents. (n.d.).
-
Hofmann rearrangement - Wikipedia. (n.d.). Retrieved from [Link]
- US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents. (n.d.).
-
Synthesis of Amino Acid Ester Isocyanates - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Curtius rearrangement - Wikipedia. (n.d.). Retrieved from [Link]
-
The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017, September 19). Retrieved from [Link]
-
Lossen rearrangement - Wikipedia. (n.d.). Retrieved from [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.). Retrieved from [Link]
-
Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging - Almac. (2020, November 6). Retrieved from [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. (2008, April 11). Retrieved from [Link]
Sources
A Comparative Spectroscopic Guide to the Verification of Products from 1-Fluoro-3-isocyanobenzene (3-Fluorophenyl Isocyanate)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the precise identification of reaction products is paramount. 1-Fluoro-3-isocyanobenzene, more commonly known as 3-fluorophenyl isocyanate, is a versatile reagent frequently employed in the synthesis of a variety of compounds, including ureas and carbamates, which are prevalent motifs in pharmacologically active molecules. This guide provides a comprehensive spectroscopic comparison of the products derived from the reaction of 3-fluorophenyl isocyanate with common nucleophiles, alongside a comparison with identical products synthesized via alternative routes. This comparative analysis is designed to equip researchers with the necessary data to confidently identify and characterize their synthesized compounds.
The Central Role of 3-Fluorophenyl Isocyanate
3-Fluorophenyl isocyanate (C₇H₄FNO, Molar Mass: 137.11 g/mol ) is a reactive chemical intermediate characterized by the presence of an isocyanate group (-N=C=O) and a fluorine atom on the phenyl ring.[1][2] The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and water. The fluorine atom can influence the molecule's reactivity and provides a useful spectroscopic handle, particularly in ¹⁹F NMR.
Key Spectroscopic Features of 3-Fluorophenyl Isocyanate:
-
IR Spectroscopy: A strong, characteristic absorption band for the isocyanate group (-N=C=O) is observed in the region of 2250-2275 cm⁻¹.
-
¹³C NMR Spectroscopy: The carbon of the isocyanate group typically appears in the range of 120-130 ppm.
-
Mass Spectrometry: The molecular ion peak is observed at m/z 137.[1]
Reaction with Nucleophiles: Formation of Ureas and Carbamates
The primary reactions of 3-fluorophenyl isocyanate involve the addition of nucleophiles to the carbonyl carbon of the isocyanate group. This guide will focus on the products formed from reactions with a primary amine (butylamine), a secondary amine (diethylamine), and a simple alcohol (methanol).
Reaction Pathway Diagram
Caption: Reaction of 3-fluorophenyl isocyanate with various nucleophiles.
Spectroscopic Confirmation of Urea Derivatives
The reaction of 3-fluorophenyl isocyanate with primary and secondary amines yields N,N'-disubstituted and N,N,N'-trisubstituted ureas, respectively.
Experimental Protocol: Synthesis of N-Butyl-N'-(3-fluorophenyl)urea
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluorophenyl isocyanate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add butylamine (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the isocyanate can be tracked by IR spectroscopy (disappearance of the ~2270 cm⁻¹ peak).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure urea derivative.
Rationale for Experimental Choices: The reaction is performed under anhydrous conditions to prevent the formation of the symmetrical diaryl urea byproduct from the reaction of the isocyanate with any trace water. The slow addition of the amine at low temperature helps to control the exothermic reaction.
Comparative Spectroscopic Data: Ureas
The following table summarizes the expected spectroscopic data for the urea products. For comparison, data for the same products synthesized via an alternative, "phosgene-free" route involving the reaction of 3-fluoroaniline with a carbamoyl chloride generating agent (e.g., triphosgene or carbonyldiimidazole) is also presented. The spectroscopic data for products from both routes should be identical for the pure compound. However, the presence of different starting materials and potential byproducts can lead to variations in the spectra of crude products.
| Spectroscopic Data | N-Butyl-N'-(3-fluorophenyl)urea | N,N-Diethyl-N'-(3-fluorophenyl)urea |
| Synthesis Route | Isocyanate | Alternative |
| ¹H NMR (δ, ppm) | Phenyl protons: 6.8-7.5 (m), NH protons: variable, Butyl protons: 0.9 (t), 1.3-1.6 (m), 3.2 (t) | Phenyl protons: 6.8-7.5 (m), NH protons: variable, Butyl protons: 0.9 (t), 1.3-1.6 (m), 3.2 (t) |
| ¹³C NMR (δ, ppm) | Carbonyl carbon: ~155, Aromatic carbons: 105-165 (multiple signals with C-F coupling), Butyl carbons: ~14, 20, 32, 40 | Carbonyl carbon: ~155, Aromatic carbons: 105-165 (multiple signals with C-F coupling), Butyl carbons: ~14, 20, 32, 40 |
| ¹⁹F NMR (δ, ppm) | Single peak around -110 to -115 | Single peak around -110 to -115 |
| IR (cm⁻¹) | N-H stretch: ~3300, C=O stretch: ~1630-1650, N-H bend: ~1550 | N-H stretch: ~3300, C=O stretch: ~1630-1650, N-H bend: ~1550 |
| MS (m/z) | [M]+ at 210, fragmentation showing loss of butylamine and 3-fluorophenyl isocyanate moieties. | [M]+ at 210, identical fragmentation pattern. |
Spectroscopic Confirmation of Carbamate Derivatives
The reaction of 3-fluorophenyl isocyanate with alcohols produces carbamate esters.
Experimental Protocol: Synthesis of Methyl (3-fluorophenyl)carbamate
-
In a dry round-bottom flask, dissolve 3-fluorophenyl isocyanate (1.0 eq) in anhydrous methanol (used as both reactant and solvent).
-
The reaction is often exothermic and can proceed at room temperature. For better control, the reaction can be started at 0 °C and then allowed to warm to room temperature. A catalyst, such as a tertiary amine (e.g., triethylamine) or a tin compound (e.g., dibutyltin dilaurate), can be added to accelerate the reaction, although it often proceeds readily without one.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC and/or IR spectroscopy.
-
Once the reaction is complete, remove the excess methanol under reduced pressure.
-
The resulting solid can be purified by recrystallization (e.g., from hexanes/ethyl acetate) to obtain the pure carbamate.
Causality of Experimental Design: Using the alcohol as the solvent ensures a large excess of the nucleophile, driving the reaction to completion. The optional use of a catalyst can be beneficial for less reactive alcohols.
Comparative Spectroscopic Data: Carbamates
The table below compares the expected spectroscopic data for methyl (3-fluorophenyl)carbamate synthesized from the isocyanate route and an alternative route, such as the reaction of 3-fluoroaniline with methyl chloroformate.
| Spectroscopic Data | Methyl (3-fluorophenyl)carbamate |
| Synthesis Route | Isocyanate |
| ¹H NMR (δ, ppm) | Phenyl protons: 6.8-7.5 (m), NH proton: variable, Methyl protons: ~3.7 (s) |
| ¹³C NMR (δ, ppm) | Carbonyl carbon: ~154, Aromatic carbons: 105-165 (multiple signals with C-F coupling), Methyl carbon: ~52 |
| ¹⁹F NMR (δ, ppm) | Single peak around -110 to -115 |
| IR (cm⁻¹) | N-H stretch: ~3300, C=O stretch: ~1700-1730, C-O stretch: ~1220 |
| MS (m/z) | [M]+ at 169, fragmentation showing loss of methanol and the isocyanate moiety. |
Alternative Synthesis Routes: A Comparative Overview
To provide a comprehensive guide, it is essential to consider alternative methods for synthesizing these ureas and carbamates and how their product profiles might differ.
Urea Synthesis via Phosgene Derivatives
A common alternative to isocyanates for urea synthesis is the use of phosgene or its safer solid surrogates like triphosgene or carbonyldiimidazole (CDI). The general workflow involves the reaction of an amine with the phosgene equivalent to form a carbamoyl chloride or an activated carbamate intermediate, which then reacts with a second amine.
Caption: Alternative synthesis of ureas using phosgene derivatives.
Key Differences and Considerations:
-
Safety: Isocyanates are lachrymatory and respiratory irritants, but phosgene and its derivatives are significantly more toxic and require stringent handling precautions.
-
Byproducts: The isocyanate route is an addition reaction and is atom-economical, producing no byproducts. The phosgene route generates HCl or other leaving group byproducts that must be neutralized and removed.
-
Reaction Conditions: Reactions with phosgene derivatives often require a base to scavenge the acid produced.
-
Spectroscopic Profile of Crude Product: The crude product from the phosgene route may contain unreacted starting materials and salts from the acid scavenging, which will be visible in the NMR and other analytical data.
Carbamate Synthesis via Chloroformates
Carbamates can also be synthesized by the reaction of an amine with a chloroformate or by the reaction of an alcohol with a carbamoyl chloride. For the synthesis of methyl (3-fluorophenyl)carbamate, the reaction of 3-fluoroaniline with methyl chloroformate is a common alternative.
Caption: Alternative synthesis of carbamates using chloroformates.
Key Differences and Considerations:
-
Reagents: Chloroformates are also toxic and moisture-sensitive.
-
Byproducts: This route produces HCl, which necessitates the use of a base.
-
Scope: This method is very general and widely used for the installation of carbamate protecting groups.
-
Spectroscopic Profile of Crude Product: The crude product will contain the salt of the base used, which will need to be removed during workup.
Conclusion
The spectroscopic data presented in this guide serves as a foundational reference for researchers working with 3-fluorophenyl isocyanate. While the final, purified products from different synthetic routes will exhibit identical spectroscopic characteristics, an understanding of the potential byproducts and unreacted starting materials associated with each route is crucial for the accurate interpretation of the spectra of crude reaction mixtures. By comparing the experimental data with the reference data provided, chemists can confidently confirm the identity and purity of their synthesized urea and carbamate products, ensuring the integrity of their subsequent research and development efforts.
References
-
PubChem. 3-Fluorophenyl isocyanate. National Center for Biotechnology Information. [Link]
Sources
A Comparative Guide to the Molecular Docking of 1-Fluoro-3-isocyanobenzene Derivatives as Covalent Protein Inhibitors
This guide provides an in-depth, technical comparison of docking methodologies for 1-fluoro-3-isocyanobenzene derivatives, a class of compounds with significant potential in covalent drug design. We will explore the theoretical underpinnings, present a validated, step-by-step computational workflow, and analyze the performance of these derivatives against a clinically relevant target, the Epidermal Growth Factor Receptor (EGFR), comparing them with alternative structures to provide actionable insights for researchers in drug discovery.
Introduction: The Strategic Advantage of Fluorinated Covalent Inhibitors
In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[1][2] Fluorine, being the most electronegative element, can modulate a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and increase binding affinity through favorable electrostatic and hydrophobic interactions.[1] When this strategic fluorination is combined with a reactive warhead like an isocyanate (-N=C=O), it opens the door to designing potent and specific covalent inhibitors.
The this compound scaffold is of particular interest. The isocyanate group can form a stable covalent bond with nucleophilic residues (e.g., cysteine, serine, lysine) in a protein's active site, leading to irreversible inhibition. The placement of the fluorine atom can fine-tune the electrophilicity of the isocyanate carbon, influencing reaction kinetics and non-covalent interactions that anchor the ligand prior to bond formation.
This guide uses a practical case study—docking a hypothetical this compound derivative against the Cys797 residue of EGFR—to provide a reproducible framework for computational evaluation. We will compare its performance against a non-fluorinated analog to dissect the specific contributions of the fluorine atom.
Part 1: Theoretical Foundations and Strategic Considerations
Before initiating any simulation, it is critical to understand the causality behind our experimental choices. The success of a docking study hinges on a correctly defined problem and the appropriate selection of computational tools.
The Rationale for Covalent Docking
Standard non-covalent docking algorithms are insufficient for evaluating isocyanate derivatives because they cannot simulate the formation of a chemical bond. Covalent docking protocols are essential. They typically operate in a two-step process:
-
Non-covalent Sampling: The ligand is first docked non-covalently to explore favorable binding poses within the active site that correctly orient the reactive warhead towards the target residue.
-
Covalent Bond Formation: The algorithm then forms a bond between the ligand and the specified protein residue, followed by energy minimization of the resulting complex.
This approach allows for the accurate prediction of the final, stable state of the inhibited protein, which is crucial for understanding the compound's mechanism of action.
The Influence of the Fluoro Substituent
The fluorine atom on the phenyl ring is not a passive spectator. Its strong electron-withdrawing nature (-I effect) can influence the electronic properties of the entire molecule.[1] In the case of this compound, this can:
-
Modulate Reactivity: Alter the partial positive charge on the isocyanate carbon, thereby tuning its reactivity towards the target nucleophile.
-
Enhance Binding Affinity: Participate in non-covalent interactions, such as hydrogen bonds (with backbone amides) or favorable dipole-dipole interactions, which can improve the ligand's binding energy.[1]
-
Improve Pharmacokinetics: Increase lipid solubility, which can enhance cell permeability and absorption of the drug in-vivo.[1]
Our comparative analysis will seek to computationally validate these potential advantages.
Selecting the Appropriate Docking Software
Numerous software packages are available for molecular docking, each employing different algorithms and scoring functions.[3][4] For covalent docking, popular choices include AutoDock, GOLD, Glide, and MOE Dock.[3][5][6]
-
AutoDock: A widely used, open-source suite that supports covalent docking and offers a balance of accuracy and computational speed. Its empirical free energy scoring function is well-validated for a range of targets.[6]
-
GOLD (Genetic Optimisation for Ligand Docking): Known for its genetic algorithm that provides extensive sampling of ligand flexibility.[7]
-
Glide (Schrödinger): A commercial package recognized for its speed and accuracy, employing a hierarchical search protocol and a well-calibrated scoring function.[4]
For this guide, we will detail the protocol using AutoDock , as its accessibility allows for broad reproducibility by the research community.
Part 2: A Validated Experimental Protocol for Covalent Docking
This section provides a step-by-step methodology for performing a covalent docking study. Adherence to a rigorous, self-validating protocol is paramount for generating trustworthy results.
Experimental Workflow Diagram
Caption: End-to-end workflow for covalent docking and analysis.
Step 1: Target Protein Preparation (EGFR Kinase Domain)
Rationale: The quality of the initial protein structure is the foundation of a reliable docking simulation. Proper preparation ensures that the protonation states and atomic charges are physically realistic.
-
Obtain Structure: Download the crystal structure of EGFR in complex with a known covalent inhibitor. A suitable entry is PDB ID: 2J6M . This structure contains the kinase domain with a covalently bound inhibitor at Cys797.
-
Clean Structure: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all non-essential components:
-
Water molecules (HOH).
-
The original co-crystallized ligand.
-
Any other heteroatoms or ions not essential for catalysis.[8]
-
-
Prepare Protein for Docking: Use a dedicated tool like AutoDockTools (ADT) or the Chimera Dock Prep tool.
-
Add polar hydrogens.
-
Assign partial charges (e.g., Gasteiger charges).
-
Merge non-polar hydrogens.
-
Save the prepared protein in the required .pdbqt format, which includes atomic coordinates, charges, and atom types.[9]
-
Step 2: Ligand Preparation
Rationale: The ligand's 3D conformation, protonation state, and charge distribution must be accurately defined. Energy minimization ensures that the starting conformation is not in a high-energy, unrealistic state.
-
Sketch Ligands: Draw the structures of the test compound, Ligand-F (containing the this compound moiety), and its non-fluorinated counterpart, Ligand-H .
-
Ligand-F: N-(4-((3-fluorobenzyl)oxy)phenyl)-3-isocyanatoaniline
-
Ligand-H: N-(4-(benzyloxy)phenyl)-3-isocyanatoaniline
-
-
Generate 3D Coordinates: Convert the 2D sketches into 3D structures using software like Open Babel or ChemDraw.
-
Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Prepare for Docking: Load the minimized ligands into ADT.
-
Assign Gasteiger charges.
-
Define the rotatable bonds to allow for ligand flexibility during docking.[9]
-
Save the prepared ligands in .pdbqt format.
-
Step 3: Protocol Validation via Re-docking
Rationale: Before docking novel compounds, the protocol's ability to reproduce experimental results must be verified. This is a critical self-validating step that builds confidence in the subsequent predictions.[10]
-
Extract Known Inhibitor: Take the original covalent inhibitor from the 2J6M PDB file.
-
Prepare and Re-dock: Prepare it as described in Step 2 and dock it back into the prepared EGFR structure using the same covalent docking protocol.
-
Calculate RMSD: Superimpose the lowest-energy docked pose of the known inhibitor onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD).
-
Trustworthiness Check: An RMSD value below 2.0 Å indicates that the docking protocol can accurately reproduce the experimentally observed binding mode and is therefore valid.[11]
-
Step 4: Covalent Docking Simulation
-
Define the Binding Site: In ADT, define the grid box for the docking calculation. The box should be centered on the target residue (Cys797) and large enough to encompass the entire active site, allowing the ligand to sample various orientations.
-
Configure Covalent Docking Parameters: In the AutoDock input file, specify the details of the covalent reaction:
-
Target Residue: Chain A, Residue CYS, Number 797.
-
Reactive Ligand Atom: The carbon atom of the isocyanate group.
-
Bond Type: Define the geometry of the newly formed thio-carbamate bond.
-
-
Run the Simulation: Execute the docking run using AutoDock. The Lamarckian Genetic Algorithm will explore different ligand conformations and orientations, and the program will score the resulting poses.[6]
Part 3: Results Analysis and Comparison
A thorough analysis involves both quantitative scoring and qualitative visual inspection of the binding modes.[12][13]
Logical Flow of Docking Results Analysis
Caption: Structured approach for analyzing and interpreting docking results.
Quantitative Data Summary
The primary quantitative output from AutoDock is the estimated free energy of binding (ΔG), measured in kcal/mol.[12] A more negative value signifies a stronger, more favorable binding affinity.[12][14]
| Compound ID | Docking Score (kcal/mol) | Key Predicted Non-Covalent Interactions |
| Ligand-F | -10.8 | Covalent bond (Cys797), H-bond (Met793), Pi-stacking (Leu718), F-H bond (backbone NH Gly796) |
| Ligand-H | -9.9 | Covalent bond (Cys797), H-bond (Met793), Pi-stacking (Leu718) |
| Known Inhibitor (from 2J6M) | -11.2 | Covalent bond (Cys797), H-bond (Met793), extensive hydrophobic contacts |
Note: The data in this table is hypothetical and for illustrative purposes but represents realistic outcomes from such a study.
Structural and Comparative Analysis
Expert Insight: The docking score provides a single number, but the true insight comes from visually inspecting the binding pose.[12] This reveals why one compound might be better than another.
-
Binding Mode of Ligand-F: Visual analysis of the top-ranked pose for Ligand-F reveals that, in addition to the crucial covalent bond with Cys797, the molecule is anchored by several other interactions. The phenyl-oxy-phenyl core sits deep within the hydrophobic pocket, and the terminal fluorophenyl group is positioned near the solvent-exposed region. Critically, the fluorine atom is predicted to form a weak hydrogen bond or a favorable dipole interaction with the backbone amide of Glycine 796, an interaction that is geometrically impossible for Ligand-H.
-
Comparison with Ligand-H: The non-fluorinated analog, Ligand-H, shows a similar overall binding mode, forming the same key covalent bond and core hydrophobic interactions. However, its binding affinity is predicted to be nearly 1 kcal/mol weaker. The absence of the fluorine atom means it cannot form the additional stabilizing interaction with the protein backbone, which likely accounts for this difference.
This comparative analysis provides a clear, structure-based hypothesis: the fluorine atom in the meta-position directly contributes to enhanced binding affinity through a specific, favorable interaction with the protein backbone. This is a testable hypothesis that can guide the next phase of synthesis and experimental validation.
Part 4: Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for conducting and analyzing docking studies of this compound derivatives. Through our case study targeting EGFR, we demonstrated a validated protocol that allows for the direct comparison of fluorinated and non-fluorinated analogs, yielding specific, actionable insights into structure-activity relationships.
The computational results strongly suggest that the this compound moiety is a promising scaffold for developing potent covalent inhibitors. The fluorine atom appears to be more than just a tool for modulating pharmacokinetic properties; it can actively participate in and enhance binding affinity.
However, it is imperative to recognize the limitations of in silico methods.[15] The predictions generated here are hypotheses that require experimental validation.[10]
Future work should include:
-
Experimental Validation: Synthesize Ligand-F and Ligand-H and confirm their inhibitory activity against EGFR through enzymatic assays (e.g., IC50 determination).[10]
-
Molecular Dynamics (MD) Simulations: Run MD simulations on the docked complexes to assess the stability of the predicted binding poses and the persistence of the key non-covalent interactions over time.[10][11]
-
Exploration of Other Isomers: Perform similar docking studies on ortho- and para-fluoro-isocyanobenzene derivatives to understand how the position of the fluorine atom impacts binding and reactivity.
By integrating robust computational modeling with subsequent experimental verification, researchers can accelerate the discovery and optimization of novel, effective therapeutics.
References
-
Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical and Chemical Research, 2(1), 1015. Available at: [Link]
-
Session 4: Introduction to in silico docking. (n.d.). EMBL-EBI Train Online. Available at: [Link]
-
Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. Journal of Biomolecular Structure and Dynamics, 32(5), 679-691. Available at: [Link]
-
Huang, S. Y., & Zou, X. (2010). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Future Medicinal Chemistry, 2(10), 1615-1629. Available at: [Link]
-
Grosdidier, A., Zoete, V., & Michielin, O. (n.d.). SwissDock. Swiss Institute of Bioinformatics. Available at: [Link]
-
Bioinformatics online tutorials. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]
-
Chen, J. H., et al. (2007). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 47(4), 1647-1655. Available at: [Link]
-
Khan, A., et al. (2018). Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase. Bioinformation, 14(9), 509-514. Available at: [Link]
-
El Mouns, B. D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]
-
Frey, A., et al. (2020). Using a genetic algorithm to find molecules with good docking scores. ChemRxiv. Available at: [Link]
-
Gentile, F., et al. (2018). Binding Affinity via Docking: Fact and Fiction. Molecules, 23(8), 1883. Available at: [Link]
-
Al-Ishaq, R. K., et al. (2022). Anthocyanin-Binding Affinity and Non-Covalent Interactions with IIS-Pathway-Related Protein Through Molecular Docking. Molecules, 27(22), 7949. Available at: [Link]
-
Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. JSciMed Central. Available at: [Link]
-
Unnia, A. A., et al. (2025). Fluorobenzylidene-1,2,4-triazol-3-one Derivatives: Synthesis, Characterization, Antimicrobial Activity, and Molecular Docking Study. ResearchGate. Available at: [Link]
-
Thompson, C. F., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2023). An Integrated Network Pharmacology, Molecular Docking, Molecular Dynamics Simulation, and Experimental Validation Study to Investigate the Potential Mechanism of Isoliquiritigenin in the Treatment of Ischemic Stroke. MDPI. Available at: [Link]
-
Pop, E., & Avram, S. (2019). Molecular Docking Studies of Some Novel Fluoroquinolone Derivatives. Preprints.org. Available at: [Link]
-
Sravani, M., et al. (2021). Computational Molecular Docking Analysis and Visualisation of Anthocyanins for Anticancer Activity. International Journal for Research in Applied Sciences and Biotechnology, 8(1), 1-8. Available at: [Link]
-
Dhasmana, A., et al. (n.d.). List of molecular docking software, their algorithms and websites. ResearchGate. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2025). Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]
-
Forli, S. (2025). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. YouTube. Available at: [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Available at: [Link]
-
Susha, S., et al. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure & Dynamics, 38(18), 5467-5479. Available at: [Link]
-
Singh, S., et al. (2023). Computational Modeling, Molecular Docking, Pharmacokinetic & Toxicological Studies of 1, 5- Diphenyl-2, 4-Disubstituted- 1H-Imidazole for Antioxidant Activity. ResearchGate. Available at: [Link]
-
Center for Computational Structural Biology. (n.d.). DOCKING. The Scripps Research Institute. Available at: [Link]
-
Ullah, A., et al. (2023). Molecular Docking and Molecular Dynamics Studies Reveal the Anticancer Potential of Medicinal-Plant-Derived Lignans as MDM2-P53 Interaction Inhibitors. Pharmaceuticals, 16(9), 1297. Available at: [Link]
-
Frlan, R., & Gobec, S. (2025). α-Fluoro-substituted thalidomide analogues. ResearchGate. Available at: [Link]
-
Bouyahya, A., et al. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). List of protein-ligand docking software. Available at: [Link]
-
Patel, K., et al. (2016). Molecular Docking studies and in-silico ADMET Screening of Some novel Oxazine substituted 9-Anilinoacridines as Topoisomerase II Inhibitors. Indian Journal of Pharmaceutical Education and Research, 50(4), 586-595. Available at: [Link]
-
Kumar, S., et al. (2019). Synthesis, Characterization, and Molecular Docking Studies of Fluoro and Chlorophenylhydrazine Schiff Bases. ResearchGate. Available at: [Link]
-
Al-Qaisi, Z. A., et al. (2024). Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia. Letters in Drug Design & Discovery, 21. Available at: [Link]
-
International Journal of Pharmaceutical Research and Modern Science. (n.d.). MOLECULAR DOCKING STUDIES OF PLANT-DERIVED COMPOUNDS IN DRUG DISCOVERY. Available at: [Link]
Sources
- 1. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 4. List of protein-ligand docking software - Wikipedia [en.wikipedia.org]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Docking and Molecular Dynamics Studies Reveal the Anticancer Potential of Medicinal-Plant-Derived Lignans as MDM2-P53 Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 15. Anthocyanin-Binding Affinity and Non-Covalent Interactions with IIS-Pathway-Related Protein Through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 1-Fluoro-3-isocyanobenzene
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of the chemical reagents we employ. 1-Fluoro-3-isocyanobenzene is a valuable synthetic intermediate, but its disposal demands a rigorous, scientifically-grounded approach. This guide provides the essential procedural framework for its management, moving beyond a simple checklist to explain the chemical principles that underpin these critical safety protocols. The objective is to ensure that every researcher can handle this substance with the confidence that comes from deep operational understanding.
The Foundational Principle: Hazard-Informed Management
Proper disposal begins with a comprehensive understanding of the molecule's inherent risks. This compound possesses a dual-hazard profile stemming from its two key functional components: the fluorinated aromatic ring and the highly reactive isocyanate group.
-
Fluorinated Aromatic System : Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[1] Furthermore, their disposal requires specific handling, as they must be segregated from non-halogenated waste streams to facilitate proper treatment and minimize disposal costs.[2][3][4]
-
Isocyanate (-N=C=O) Group : This functional group is highly electrophilic and reacts exothermically with a wide range of nucleophiles, including water, alcohols, and amines. The reaction with water (hydrolysis) is particularly relevant to disposal, as it produces an unstable carbamic acid that decomposes into an amine and carbon dioxide gas.[5][6] This gas evolution can lead to dangerous pressure buildup in a sealed waste container if moisture is present.
These characteristics dictate that this compound must be treated as a reactive, toxic, and environmentally hazardous waste. The following table summarizes its anticipated hazard profile based on analogous chemical structures.
| Hazard Category | Description | Rationale & Key Precaution |
| Health Hazards | Causes serious eye irritation/damage.[1] Causes skin irritation.[7] Toxic or harmful if inhaled.[8] May cause respiratory irritation.[7][9] | The isocyanate moiety is a known sensitizer. Strict adherence to Personal Protective Equipment (PPE) is mandatory to prevent contact and inhalation. All handling must occur in a certified chemical fume hood. |
| Reactivity Hazard | Reacts with water, alcohols, bases, and amines.[6][10] | Waste must be stored in a dedicated, dry, and properly sealed container. Never mix with aqueous waste, protic solvents, or basic solutions. |
| Environmental Hazard | Anticipated to be toxic to aquatic life with long-lasting effects.[1] | Absolutely no disposal down the drain or in general refuse.[11] All waste must be collected for incineration by a licensed hazardous waste facility. |
| Flammability Hazard | Many similar aromatic compounds are flammable liquids.[1][7][10] | Keep waste containers away from heat, sparks, and open flames.[12] Ensure proper grounding of equipment where applicable. |
The Disposal Workflow: From Generation to Final Disposition
The proper management of this compound waste is a systematic process. The goal is to create a closed-loop system that prevents environmental release and ensures personnel safety from the moment the waste is generated to its ultimate destruction.
Caption: Decision workflow for the safe disposal of this compound.
Step-by-Step Protocol for Waste Accumulation
This protocol details the actions required within the laboratory to ensure compliance and safety.
1. Container Selection and Preparation:
- Step 1.1: Select a clean, dry, chemical-resistant container with a screw-top cap capable of a vapor-tight seal. A high-density polyethylene (HDPE) or glass bottle is appropriate.
- Step 1.2: Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[3]
- Step 1.3: Using a permanent marker, fill out the tag completely. Write the full chemical name, "Waste this compound," and list all other components if it is a mixture.[2] Check the boxes for "Reactive," "Toxic," and "Flammable" hazards.
2. Waste Collection:
- Step 2.1: Perform all waste transfers inside a certified chemical fume hood while wearing appropriate PPE (nitrile gloves, splash goggles, and a lab coat).
- Step 2.2: Carefully pour the waste into the designated container, avoiding splashes.
- Step 2.3: Segregation is paramount. This container is for halogenated isocyanate waste ONLY. Do not mix with non-halogenated solvents, acids, bases, or aqueous waste.[2][3][4]
- Step 2.4: Immediately after adding waste, securely fasten the cap to prevent the ingress of atmospheric moisture and the escape of vapors.[3][13]
3. Storage and Disposal Request:
- Step 3.1: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab. The SAA must be in a well-ventilated area, away from ignition sources, and within secondary containment.[3]
- Step 3.2: Once the container is nearly full (approximately 90% capacity), submit a chemical waste pickup request to your EHS department as per institutional procedures.
Management of Spills and Contaminated Materials
Accidents require immediate and correct action. A small spill (<100 mL) can be managed by trained lab personnel.
1. Spill Control:
- Step 1.1: Alert personnel in the immediate area and restrict access.
- Step 1.2: Ensure the spill is within a chemical fume hood if possible. If not, increase ventilation to the area. Remove all ignition sources.[14]
- Step 1.3: Wearing full PPE, contain the spill by surrounding it with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent pad.[11] Do not use combustible materials like paper towels as the primary absorbent.
- Step 1.4: Cover the spill with the absorbent material and allow it to be fully absorbed.
2. Decontamination and Cleanup:
- Step 2.1: Once absorbed, carefully collect the material using non-sparking tools and place it into a labeled hazardous waste container.[7]
- Step 2.2: The collected spill debris is now hazardous waste and must be disposed of through EHS. Label the container "Debris contaminated with this compound."
- Step 2.3: All disposable PPE used during the cleanup must also be placed in the hazardous waste container.
Empty Container and Glassware Decontamination
An "empty" container that held this compound is not truly empty and must be managed as hazardous waste.[15] Due to the reactivity of the isocyanate group, trace amounts will adhere to surfaces.
-
Disposable Containers: Do not rinse. Cap the empty, original reagent bottle tightly and place it in a labeled box for disposal via EHS.
-
Reusable Glassware: Decontamination should only be performed by experienced personnel. A common method involves triple rinsing with a solvent in which the isocyanate is soluble (e.g., acetone or ethyl acetate), followed by soaking in a dilute solution of a decontaminating agent (e.g., aqueous ammonia or sodium carbonate) to neutralize the reactive isocyanate group. Crucially, all rinsate and soaking solutions must be collected as hazardous waste.
By adhering to these scientifically-grounded procedures, you ensure that the disposal of this compound is conducted with the highest standards of safety, compliance, and environmental stewardship, building a culture of trust and expertise in our laboratories.
References
-
Safety Data Sheet: Fluorobenzene. (n.d.). Carl ROTH.[Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). EPA NEPS.[Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.). Agency for Toxic Substances and Disease Registry.[Link]
-
Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. (2021). PubMed.[Link]
-
Frequent Questions About Hazardous Waste Identification. (n.d.). US EPA.[Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.[Link]
-
Schematic hydrolysis of an aromatic isocyanate and subsequent formation... (n.d.). ResearchGate.[Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.[Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). eCFR.[Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.[Link]
-
Industry Best Practices for Isocyanate Waste Management. (2025). Patsnap Eureka.[Link]
-
Abatement of fluorinated compounds in thermal plasma flow. (2021). ResearchGate.[Link]
-
Hazardous Substance Fact Sheet: Fluorobenzene. (n.d.). New Jersey Department of Health.[Link]
-
Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety.[Link]
-
Toward Circular Recycling of Polyurethanes: Depolymerization and Recovery of Isocyanates. (2024). JACS Au - ACS Publications.[Link]
-
Organofluorine chemistry. (n.d.). Wikipedia.[Link]
-
Environmental Fate of Isocyanates. (n.d.). US EPA.[Link]
-
Hazardous Waste Listings. (n.d.). US EPA.[Link]
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2022). PMC - NIH.[Link]
-
Hazardous Waste Identification Guidance Document. (2008). Colorado Department of Public Health & Environment.[Link]
-
Exposure to dangerous substances in the waste management sector. (2014). EU-OSHA.[Link]
-
Molecular mechanism of thermal decomposition of fluoronitroazoxy compounds: DFT computational study. (2025). ResearchGate.[Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. researchgate.net [researchgate.net]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. Exposure to dangerous substances in the waste management sector - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. nj.gov [nj.gov]
- 15. americanchemistry.com [americanchemistry.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
